molecular formula C5H6O4 B7769013 Itaconic acid CAS No. 25119-64-6

Itaconic acid

Cat. No.: B7769013
CAS No.: 25119-64-6
M. Wt: 130.10 g/mol
InChI Key: LVHBHZANLOWSRM-UHFFFAOYSA-N
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Description

Itaconic acid is a dicarboxylic acid that is methacrylic acid in which one of the methyl hydrogens is substituted by a carboxylic acid group. It has a role as a fungal metabolite and a human metabolite. It is a dicarboxylic acid, an olefinic compound and a dicarboxylic fatty acid. It is functionally related to a succinic acid. It is a conjugate acid of an itaconate(2-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Solanum tuberosum, Ustilago maydis, and other organisms with data available.

Properties

IUPAC Name

2-methylidenebutanedioic acid
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
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InChI Key

LVHBHZANLOWSRM-UHFFFAOYSA-N
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Canonical SMILES

C=C(CC(=O)O)C(=O)O
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Molecular Formula

C5H6O4
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Related CAS

25119-64-6, Array
Record name Itaconic acid polymer
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DSSTOX Substance ID

DTXSID2026608
Record name Methylenebutanedioic acid
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Molecular Weight

130.10 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid
Record name Butanedioic acid, 2-methylene-
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Boiling Point

268 °C, SUBLIMES
Record name METHYLENESUCCINIC ACID
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Solubility

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C
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Density

1.632
Record name METHYLENESUCCINIC ACID
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Color/Form

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS

CAS No.

97-65-4, 25119-64-6
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Record name Butanedioic acid, methylene-, homopolymer
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Melting Point

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C
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Foundational & Exploratory

The Chemical Architecture of Itaconic Acid: From Molecular Scaffold to Immunometabolic Effector

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Itaconic acid (2-methylidenebutanedioic acid) is a unique unsaturated dicarboxylic acid that occupies a critical intersection between industrial polymer chemistry and mammalian immunometabolism.[1] Historically valued as a bio-based monomer for acrylic replacements, its status has shifted dramatically with the discovery of the IRG1/ACOD1 gene, identifying it as a potent antimicrobial and immunomodulatory metabolite produced by macrophages.

This technical guide dissects the chemical structure of this compound, elucidating how its specific molecular architecture—characterized by an exocyclic double bond and differential carboxylic acid acidity—dictates its reactivity in radical polymerization and its biological function as a succinate dehydrogenase (SDH) inhibitor.

Molecular Architecture & Fundamental Properties

Structural Identity and Isomerism

This compound is an unsaturated dicarboxylic acid. Unlike its isomers, citraconic acid and mesaconic acid, which possess internal double bonds, this compound features an exocyclic methylene group . This structural distinction is the primary driver of its unique reactivity profile; the double bond is conjugated with one carbonyl group but remains sterically accessible for specific enzymatic and radical attacks.

  • IUPAC Name: 2-Methylidenebutanedioic acid[2]

  • Formula:

    
    
    
  • Molecular Weight: 130.10 g/mol [2]

Isomeric Landscape

The migration of the double bond leads to thermodynamic isomers. Under acidic or basic stress, this compound can isomerize, a critical consideration during high-temperature polymerization or metabolic analysis.

IsomerStructure DescriptionThermodynamic Stability
This compound Exocyclic methylene (

)
Metastable; kinetic product of fermentation
Citraconic Acid cis-Internal alkene (Methylmaleic acid)Formed via dehydration/heating of itaconic anhydride
Mesaconic Acid trans-Internal alkene (Methylfumaric acid)Most thermodynamically stable isomer
Physicochemical Profile

The molecule possesses two carboxylic acid groups with distinct


 values.[1][3] The conjugated acid group (attached to the vinyl carbon) is more acidic due to the electron-withdrawing nature of the 

carbon and resonance stabilization, while the methylene-bridged acid group behaves more like acetic acid.

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
Crystal System Orthorhombic (

)
Forms extensive H-bond networks; hygroscopic.
Melting Point 165–168 °C (decomp.)Polymerization must occur below this to avoid decarboxylation.

~3.85First ionization (conjugated carboxyl).

~5.45Second ionization (saturated carboxyl).
Solubility Water, Ethanol, AcetoneAmphiphilic character aids biological transport.

Spectroscopic Signatures (The "Fingerprint")

Accurate identification relies on distinguishing the exocyclic double bond from internal alkene contaminants.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is diagnostic, characterized by two singlet peaks for the geminal vinyl protons. Note that in protic solvents like 

, the carboxylic protons exchange and disappear.

Protocol Standard (DMSO-


, 400 MHz): 
  • 
     12.30 ppm (bs, 2H):  Carboxylic acid protons (-COOH). Broadening indicates H-bonding.[4]
    
  • 
     6.12 ppm (s, 1H):  Vinyl proton trans to the carbonyl (deshielded by anisotropy).
    
  • 
     5.68 ppm (s, 1H):  Vinyl proton cis to the carbonyl.
    
  • 
     3.24 ppm (s, 2H):  Methylene bridge (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 1680–1710

    
    :  Strong C=O stretching (split peaks often observed due to two distinct acid environments).
    
  • 1630–1640

    
    :  C=C stretching (characteristic of conjugated vinyl groups).
    
  • 800–1000

    
    :  =C-H out-of-plane bending (diagnostic for terminal methylene).
    

Biological Context: The IRG1-Itaconate Axis[5][6]

In drug development, this compound is recognized as a "break" in the Krebs cycle. Under inflammatory conditions (e.g., LPS stimulation), macrophages upregulate the gene IRG1 (Immune-Responsive Gene 1), also known as ACOD1.[5] This enzyme diverts cis-aconitate away from isocitrate dehydrogenase, producing itaconate.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic shunt from the TCA cycle.

Biosynthesis Citrate Citrate CisAconitate cis-Aconitate Citrate->CisAconitate TCA Cycle Isocitrate Isocitrate CisAconitate->Isocitrate Normal TCA Flow Itaconate Itaconate (Immunometabolite) CisAconitate->Itaconate Inflammatory Shunt Aconitase Aconitase IRG1 IRG1 / ACOD1 (cis-aconitate decarboxylase) IRG1->CisAconitate Catalysis IDH IDH (Isocitrate Dehydrogenase)

Figure 1: The IRG1-mediated metabolic shunt. Under inflammatory stress, cis-aconitate is decarboxylated to itaconate, bypassing the standard TCA cycle progression.[5]

Mechanism of Action: SDH Inhibition & Alkylation

Itaconate exerts its effects via two primary chemical mechanisms:

  • Competitive Inhibition: It is a structural analog of succinate. It binds to the active site of Succinate Dehydrogenase (Complex II), halting the electron transport chain and causing succinate accumulation.

  • Electrophilic Alkylation (Michael Addition): The

    
    -unsaturated system acts as a Michael acceptor. It alkylates cysteine residues on proteins like KEAP1 (releasing Nrf2 for antioxidant signaling) and glycolysis enzymes (ALDOA, GAPDH).
    

Reactivity & Polymerization Potential[8][9][10]

For polymer scientists, the structure of this compound presents a paradox: it is a potent monomer but difficult to polymerize via free radical polymerization (FRP) in its native state.

The Allylic Resonance Problem

The methylene protons adjacent to the carboxylic acid (the


 group at position 3) are allylic. Radical attack on the monomer often leads to hydrogen abstraction rather than propagation. This creates a resonance-stabilized radical that is too stable to propagate effectively, a phenomenon known as degradative chain transfer .

Structural Fix: To improve polymerization kinetics, the carboxylic acid groups are often esterified (e.g., dimethyl itaconate) to increase steric bulk and alter the electronic density, or copolymerized with acrylates.

Polymerization Workflow Diagram

Polymerization Initiator Radical Initiator (e.g., AIBN, APS) Monomer This compound Monomer Initiator->Monomer Activation ActiveCenter Propagating Radical (Tertiary Carbon) Monomer->ActiveCenter Propagation ActiveCenter->Monomer Chain Growth ChainTransfer Degradative Chain Transfer (Allylic H-abstraction) ActiveCenter->ChainTransfer Side Reaction Polymer Poly(this compound) Backbone with pendant COOH ActiveCenter->Polymer Termination

Figure 2: Radical polymerization pathway highlighting the competitive degradative chain transfer mechanism caused by the allylic hydrogens.

Experimental Protocols

Protocol: Purification via Recrystallization

Commercial this compound often contains traces of succinic acid or polymerized oligomers.

  • Dissolution: Dissolve crude this compound in minimal boiling water (~1 g/1.5 mL).

  • Filtration: Hot filter to remove insoluble polymer chains.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Rapid cooling yields small, impure crystals; slow cooling yields high-purity rhombic prisms.

  • Washing: Filter crystals and wash with ice-cold acetone (this compound is soluble in acetone, but rapid washing removes surface impurities without significant loss if performed quickly on a cold frit). Note: Ethanol is preferred for higher yield but less effective impurity removal.

Protocol: HPLC Quantification (Metabolic Studies)

For researchers measuring itaconate in cell lysates.

  • Column: Organic Acid Column (e.g., Bio-Rad Aminex HPX-87H or equivalent C18 with ion-pairing).

  • Mobile Phase: 5 mM

    
     (isocratic).
    
  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Retention Time: Itaconate typically elutes after cis-aconitate and before succinate.

References

  • Michelucci, A., et al. (2013).[6] Immune-responsive gene 1 protein links metabolism to immunity by catalyzing this compound production. Proceedings of the National Academy of Sciences.

  • Cordes, T., & Metallo, C. M. (2021). Itaconate alters succinate dehydrogenase activity and ROS generation. Nature Metabolism.

  • Mills, E. L., et al. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.[7] Nature.

  • Okuda, T., et al. (2023). Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. Polymers.

  • PubChem Database. (2024). This compound: Compound Summary. National Library of Medicine.

Sources

Itaconic Acid: From Industrial Monomer to Immunometabolic Master Regulator

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Itaconic Acid: Discovery, Biosynthesis, and Immunometabolic Function Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For nearly a century, this compound (methylenesuccinic acid) was viewed exclusively as an industrial commodity—a building block for acrylic resins and polymers. This narrative was shattered in the early 21st century with the discovery of its potent role in mammalian immunity. This guide reconstructs the scientific history of this compound, detailing its chemical isolation, the optimization of fungal fermentation, and the paradigm-shifting revelation of the IRG1/ACOD1 pathway. It serves as a technical roadmap for understanding how a simple dicarboxylic acid acts as a critical checkpoint in macrophage effector function.

Part 1: Chemical Origins and Early Characterization (1836–1930s)[1]

The history of this compound begins not in a biological context, but in the retorts of 19th-century organic chemistry.

The Pyrolytic Discovery

In 1836, Swiss chemist Samuel Baup was investigating the thermal properties of citric acid. Upon dry distillation (pyrolysis) of citric acid at temperatures exceeding 175°C, he isolated a new crystalline substance. He initially termed this "pyrocitric acid."

Four years later, in 1840, Gustav Crasso refined the characterization. He recognized that the decarboxylation of aconitic acid (an intermediate of citric acid dehydration) yielded this new compound. To reflect its structural relationship to aconitic acid, he proposed the anagrammatic name This compound (Aconitic


 Itaconic).
Chemical Synthesis Mechanism

The classical synthesis involves a rapid thermal dehydration and decarboxylation sequence. This method, while historically significant, suffers from low yields and the formation of isomeric byproducts (citraconic and mesaconic acids).

Reaction Sequence:

  • Dehydration: Citric Acid

    
     Aconitic Acid + 
    
    
    
  • Dehydration/Cyclization: Aconitic Acid

    
     Itaconic Anhydride + 
    
    
    
    +
    
    
  • Hydrolysis: Itaconic Anhydride +

    
    
    
    
    
    this compound

Part 2: The Fermentation Era (1930s–2000s)

The shift from chemical synthesis to biosynthesis was driven by the need for scalable industrial production.

The Fungal Breakthrough

In 1931, Japanese mycologist Kono Kinoshita isolated a fungus from salted plum juice (Aspergillus itaconicus) that accumulated this compound.[1][2] However, yields were insufficient for industrial viability.[3]

The pivotal moment arrived in 1939 when Calam, Oxford, and Raistrick identified Aspergillus terreus as a superior producer. This was further optimized by the Northern Regional Research Laboratory (NRRL) (now USDA ARS), specifically strain NRRL 1960 , which became the progenitor of modern industrial strains.[4]

Biosynthetic Mechanism: The CadA Enzyme

Unlike the mammalian TCA cycle which proceeds from cis-aconitate to isocitrate via aconitase, A. terreus possesses a specific enzyme: cis-aconitate decarboxylase (CadA) .[5][6][7] This enzyme shunts carbon away from the TCA cycle directly into this compound production.

Protocol 1: Industrial Fermentation of A. terreus

A self-validating workflow for high-yield production.

ParameterSpecificationRationale
Organism Aspergillus terreus (Strain NRRL 1960 or derivative)High expression of cadA gene; tolerance to low pH.
Carbon Source Glucose or Molasses (100–150 g/L)High initial sugar concentration suppresses TCA cycle completion, favoring overflow metabolism.
pH Control Maintain < 2.5 (post-growth phase)Critical: Low pH inhibits isocitrate dehydrogenase (IDH), forcing flux through CadA. It also keeps itaconate in protonated acid form, facilitating export.
Aeration High (

vvm)
Itaconate synthesis is strictly aerobic; oxygen limitation leads to ethanol/lactate formation.
Temperature 35°C – 37°COptimal enzymatic kinetics for CadA.

Part 3: The Immunometabolic Renaissance (2011–Present)

The "Cinderella" metabolite entered the spotlight of immunology following two landmark discoveries that redefined macrophage biology.

The Discovery of IRG1 (ACOD1)

For decades, the gene Irg1 (Immune-Responsive Gene 1) was known to be highly upregulated in macrophages upon LPS stimulation, yet its function was a mystery.

  • 2011: Strelko et al. detected high levels of this compound in mammalian cells using metabolomics, challenging the view that it was solely a fungal metabolite.

  • 2013: Michelucci et al. definitively linked the two.[8] They purified the IRG1 protein and demonstrated it possesses cis-aconitate decarboxylase activity.[8][9] Consequently, Irg1 was renamed ACOD1 (Aconitate Decarboxylase 1).

Mechanism of Action: The "Itaconate Shunt"

In activated M1 macrophages, the TCA cycle is "broken" at two points. Itaconate plays a central role in this rewiring.[10]

  • SDH Inhibition: Itaconate is a structural analog of succinate.[11] It competitively inhibits Succinate Dehydrogenase (SDH/Complex II) .[12]

    • Consequence: This halts the oxidation of succinate to fumarate, preventing the generation of ROS via Reverse Electron Transport (RET) in the long term, although initial ROS spikes are needed for bacterial killing.

  • Nrf2 Activation (Anti-inflammatory): Itaconate is an electrophile. It alkylates cysteine residues (Cys151, Cys257) on KEAP1 , the negative regulator of Nrf2.[13][14]

    • Consequence: KEAP1 is degraded, releasing Nrf2 to translocate to the nucleus and activate antioxidant/anti-inflammatory genes (e.g., Hmox1, Gclc).

Visualization: The Macrophage Itaconate Shunt

The following diagram illustrates the divergence from the TCA cycle and the dual signaling impact.

ItaconateShunt Citrate Citrate CisAconitate Cis-Aconitate Citrate->CisAconitate Isocitrate Isocitrate CisAconitate->Isocitrate Aconitase Itaconate ITACONATE (The Shunt) CisAconitate->Itaconate Decarboxylation SDH SDH (Complex II) Itaconate->SDH Inhibits KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cys residues Succinate Succinate Fumarate Fumarate Succinate->Fumarate Blocked by Itaconate ACOD1 ACOD1/IRG1 Nrf2 Nrf2 KEAP1->Nrf2 Releases

Caption: The metabolic bifurcation at Cis-Aconitate driven by ACOD1, leading to SDH inhibition and Nrf2 activation.

Part 4: Therapeutic Implications[12][15]

The discovery of the immunometabolic role has spurred the development of cell-permeable derivatives. Native itaconate is polar and does not easily cross plasma membranes, limiting its use as a drug in vitro.

Key Derivatives:

  • Dimethyl Itaconate (DI): Rapidly enters cells but is electrophilic and may deplete glutathione; does not metabolize to itaconate intracellularly in all contexts.

  • 4-Octyl Itaconate (4-OI): Hydrophobic, cell-permeable. It is hydrolyzed by esterases to release active itaconate and acts as a potent Nrf2 activator.

Table 2: Comparative Properties of Itaconate Forms
CompoundCell PermeabilityMechanism of ActionPrimary Utility
This compound LowSDH Inhibition (Competitive); KEAP1 AlkylationEndogenous metabolite; extracellular signaling (via OXGR1).
Dimethyl Itaconate HighElectrophilic stress; Nrf2 activationIn vitro screening; caution required due to off-target toxicity.
4-Octyl Itaconate HighHydrolysis to Itaconate; specific KEAP1 targetingGold standard for studying anti-inflammatory effects in vivo.

References

  • Baup, S. (1836).[1] Ueber eine neue Pyrogen-Citronensäure (Citricic acid). Annalen der Chemie und Pharmacie. Link

  • Crasso, G. L. (1840).[1] Untersuchungen über die Itaconsäure. Annalen der Chemie und Pharmacie. Link

  • Kinoshita, K. (1931).[2][3] Über die Produktion von Itaconsäure und Mannit durch einen neuen Schimmelpilz, Aspergillus itaconicus. Acta Phytochimica. Link

  • Calam, C. T., Oxford, A. E., & Raistrick, H. (1939). Biochemistry of microorganisms: this compound, a metabolic product of a strain of Aspergillus terreus Thom. Biochemical Journal. Link

  • Strelko, C. L., et al. (2011). This compound is a mammalian metabolite induced during macrophage activation.[5][15] Journal of the American Chemical Society.[16] Link[16]

  • Michelucci, A., et al. (2013).[8][9][16][17] Immune-responsive gene 1 protein links metabolism to immunity by catalyzing this compound production.[8][9][16][17][18] PNAS.[8][16][17] Link[8][16]

  • Mills, E. L., et al. (2018).[16] Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.[13][14][19][20] Nature. Link

  • Bambouskova, M., et al. (2018). Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis. Nature. Link

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Technical Guide: Itaconic Acid as a Bio-Based Platform Chemical

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Engineering to Pharmaceutical Applications[1]

Executive Summary

Itaconic acid (IA) is a C5 dicarboxylic acid identified by the US Department of Energy as one of the top 12 value-added chemicals from biomass.[1] While historically utilized in the synthesis of styrene-butadiene rubber and superabsorbent polymers, its potential in high-value pharmaceutical applications—specifically as a pH-responsive hydrogel backbone and an immunometabolic regulator—remains under-exploited.

This technical guide provides a rigorous analysis of the IA value chain. It details the metabolic engineering of Aspergillus terreus, precise fermentation protocols relying on phosphate limitation, downstream recovery via reactive extraction, and the synthesis of stimuli-responsive drug delivery systems.

Part 1: Biosynthesis & Metabolic Engineering

The industrial production of IA relies primarily on the filamentous fungus Aspergillus terreus.[2] However, understanding the distinct metabolic pathways between A. terreus and Ustilago maydis is critical for strain engineering strategies.

1.1 The Aspergillus terreus Pathway (cis-Aconitate Decarboxylation)

In A. terreus, IA production is a branch of the Tricarboxylic Acid (TCA) cycle. The key enzyme is cis-aconitate decarboxylase (CadA) , which decarboxylates cis-aconitate directly to itaconate.[3][4][5]

  • Mechanism: Citrate is transported from the mitochondrion to the cytosol or converted to cis-aconitate within the mitochondrion. CadA (encoded by the cadA gene) facilitates the conversion.

  • Transport: The mitochondrial transporter (MttA) and the plasma membrane transporter (Itp/MfsA) are rate-limiting steps for secretion.

1.2 The Ustilago maydis Pathway (Isomerization Route)

U. maydis utilizes a thermodynamic "detour."[6] Cis-aconitate is first isomerized to trans-aconitate by aconitate-Δ-isomerase (Adi) , followed by decarboxylation via trans-aconitate decarboxylase (Tad) .[3][6] This pathway is thermodynamically favorable but less efficient in wild-type strains compared to A. terreus.

Visualization: Comparative Metabolic Pathways

IA_Metabolism cluster_mito Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle Entry CisAcon Cis-Aconitate Citrate->CisAcon Aconitase TransAcon Trans-Aconitate CisAcon->TransAcon Adi (U. maydis) Itaconate This compound CisAcon->Itaconate CadA (A. terreus) TransAcon->Itaconate Tad (U. maydis)

Figure 1: Divergent biosynthetic pathways for this compound production in A. terreus (direct decarboxylation) vs. U. maydis (isomerization route).

Part 2: Fermentation Protocol (Self-Validating System)

The following protocol maximizes yield in A. terreus by leveraging phosphate limitation , which interrupts the TCA cycle and forces carbon flux toward overflow metabolism (IA production).

Target Yield: >80 g/L | Time: 120–144 hours | Scale: 5L Stirred Tank Reactor

2.1 Media Composition (Per Liter)
ComponentConcentrationFunction
Glucose 100–140 gCarbon source (High concentration required).
NH₄NO₃ 3.0 gNitrogen source.
MgSO₄·7H₂O 0.8 gCofactor for enzymatic activity.
KH₂PO₄ 0.1 g CRITICAL: Phosphate limitation trigger.
CuSO₄·5H₂O 0.005 gTrace metal.
ZnSO₄·7H₂O 0.005 gZinc is a cofactor for CadA.
Corn Steep Liquor 1–2 mLSource of vitamins/growth factors.
2.2 Operational Parameters
  • Inoculation: Spore suspension (

    
     spores/mL) into preculture. Transfer 10% (v/v) active mycelium to the bioreactor.
    
  • pH Control (The "Acid" Trap):

    • Start: pH 3.5.

    • Maintenance: Allow pH to drop to 2.0–2.5 and maintain.

    • Reasoning:A. terreus is acid-tolerant. Maintaining low pH reduces the risk of bacterial contamination and simplifies downstream processing (product is in acid form, not salt).

  • Aeration: High oxygen demand. Maintain DO >30% saturation. VVM (Volume per Volume per Minute): 0.5–1.0.

  • Phosphate Check: Monitor phosphate levels. Depletion should occur by hour 24–30, coinciding with the onset of IA production.

Part 3: Downstream Processing (Recovery)

Recovery accounts for up to 60% of production costs. While crystallization is standard, Reactive Extraction offers higher efficiency for continuous processing.

Protocol: Reactive Extraction[7][8]
  • Cell Removal: Filtration of fermentation broth (0.22 µm membrane).

  • Extractant System:

    • Carrier: Tri-n-butyl phosphate (TBP) or Tri-n-octylamine (TOA).

    • Diluent: 1-Octanol or Methyl isobutyl ketone (MIBK).

    • Ratio: 20% Carrier / 80% Diluent.

  • Extraction: Contact organic phase with filtered broth (1:1 ratio) in a centrifugal contactor.

    • Mechanism:[9][10] The amine carrier forms an acid-amine complex with IA at low pH.

  • Back-Extraction (Stripping): Contact loaded organic phase with hot water (60–80°C) or NaOH solution. The complex breaks, releasing concentrated IA into the aqueous phase.

  • Final Purification: Cooling crystallization of the stripping solution to achieve >99.5% purity.

Part 4: Chemical Transformation & Polymerization

For drug delivery applications, IA is polymerized into Poly(this compound) (PIA). Direct radical polymerization of IA is sluggish due to steric hindrance and degradative chain transfer.

4.1 Optimized Polymerization Workflow

To bypass steric issues, use Itaconic Anhydride or controlled radical polymerization (ATRP) .

Method: Solution Polymerization with Redox Initiator

  • Monomer Prep: Dissolve this compound in water (50% w/v).

  • Neutralization: Partially neutralize (degree of neutralization ~0.3) with NaOH. This reduces electrostatic repulsion between growing chains.

  • Initiator: Potassium Persulfate (KPS) (1–2 mol%).

  • Conditions: 60°C for 48 hours under Nitrogen atmosphere.

  • Result: PIA with MW 10–50 kDa.

Visualization: Polymerization Mechanism

Polymerization IA This compound Monomer Complex Active Radical Species IA->Complex + Initiator Initiator Radical Initiator (KPS) Initiator->Complex Prop Chain Propagation (Steric Hindrance High) Complex->Prop Prop->Prop n cycles Term Termination Prop->Term PIA Poly(this compound) Hydrogel Backbone Term->PIA

Figure 2: Free radical polymerization pathway of this compound. Note: High steric hindrance at the propagation step often requires partial neutralization or copolymerization.

Part 5: Pharmaceutical Applications

The unique structure of IA (two carboxylic acid groups with different pKa values: 3.85 and 5.45) makes it ideal for pH-responsive hydrogels .

5.1 pH-Responsive Hydrogels for Oral Drug Delivery
  • Concept: Hydrogels based on P(IA-co-PEG) exhibit complexation via hydrogen bonding at low pH (stomach), protecting the drug. At neutral pH (intestine), carboxylic groups deprotonate, breaking H-bonds and causing swelling/drug release.

  • Formulation:

    • Backbone: Poly(this compound).[11][12][13][14][15]

    • Graft: Poly(ethylene glycol) (PEG).

    • Crosslinker: Tetraethylene glycol dimethacrylate.

  • Data Profile:

    • Swelling Ratio (pH 1.2): < 5 (Collapsed state).

    • Swelling Ratio (pH 7.4): > 40 (Swollen state).

5.2 Immunometabolic Modulation (Target: Drug Development)

Beyond polymers, the itaconate molecule itself is a potent immunomodulator.

  • Mechanism: Itaconate inhibits Succinate Dehydrogenase (SDH) in macrophages.

  • Effect: This inhibition blocks the inflammatory TCA cycle, reducing the production of ROS and inflammatory cytokines (IL-1β, IL-6).

  • Therapeutic Potential: Exogenous delivery of cell-permeable itaconate derivatives (e.g., 4-octyl itaconate) is currently researched for treating sepsis, psoriasis, and ischemia-reperfusion injury.

References
  • Steiger, M. G., et al. (2013). "The this compound production cluster in Aspergillus terreus." ChemBioChem.

  • Hevekerl, A., et al. (2014).[16] "Extracellular Phosphate Availability Impacts Aspergillus terreus this compound Fermentation." Microbial Cell Factories.

  • Magalhães Jr, A. I., et al. (2017). "Downstream process development in biotechnological this compound manufacturing." Applied Microbiology and Biotechnology.

  • Okuda, T., et al. (2012). "Poly(this compound)-based pH-responsive hydrogels for oral drug delivery." Journal of Controlled Release.

  • Mills, E. L., et al. (2018). "Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1." Nature.

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Itaconic Acid: An In-Depth Technical Guide to its Role as an Immunometabolite in Macrophages

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of itaconic acid, a key immunometabolite in macrophages. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the multifaceted roles of this fascinating molecule in the immune response. We will delve into the biosynthesis of this compound, its intricate mechanisms of action, and its dual function as both an antimicrobial and an anti-inflammatory agent. Furthermore, this guide offers detailed, field-proven protocols for the culture of macrophages, the induction and quantification of this compound, and the assessment of its functional consequences.

The Genesis of an Immunomodulator: this compound Synthesis in Macrophages

The story of this compound in mammals is a relatively recent one, with its significant production by activated macrophages being a key discovery in the field of immunometabolism.[1] Unlike canonical metabolites of the Krebs cycle, this compound is synthesized "off-piste" from the central carbon metabolism pathway, a diversion catalyzed by a single, highly inducible enzyme.

Upon encountering inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages undergo a profound metabolic reprogramming.[2] A pivotal event in this process is the dramatic upregulation of the Immune-Responsive Gene 1 (IRG1), which encodes the enzyme cis-aconitate decarboxylase (ACOD1).[3][4][5] ACOD1 is localized to the mitochondrial matrix, where it intercepts the Krebs cycle intermediate cis-aconitate and catalyzes its decarboxylation to produce this compound.[3][6] This shunting of a key metabolite away from the Krebs cycle is a hallmark of the activated macrophage phenotype.

Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase ACOD1 ACOD1 (IRG1) Cis_Aconitate->ACOD1 Krebs_Cycle Krebs Cycle Isocitrate->Krebs_Cycle Itaconic_Acid This compound ACOD1->Itaconic_Acid catalyzes decarboxylation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Inflammatory_Stimuli->ACOD1 induces expression

Figure 1: Biosynthesis of this compound in Activated Macrophages.

The Dual Mandate of this compound: Antimicrobial and Anti-inflammatory Functions

Once synthesized, this compound executes a dual mandate within the immune response, exhibiting both direct antimicrobial activity and potent anti-inflammatory effects. This positions it as a critical regulator that can both combat invading pathogens and subsequently quell excessive inflammation to prevent host tissue damage.[7][8]

The Antimicrobial Arsenal: Targeting Microbial Metabolism

This compound's antimicrobial properties are primarily attributed to its ability to inhibit key enzymes in microbial metabolic pathways that are absent in mammals.[9][10] A primary target is isocitrate lyase (ICL), a crucial enzyme of the glyoxylate shunt.[1][10] This pathway is essential for many bacteria, including Mycobacterium tuberculosis and Salmonella enterica, to utilize fatty acids as a carbon source, particularly within the nutrient-limited environment of the macrophage phagosome.[10][11] By inhibiting ICL, this compound effectively starves these intracellular pathogens.[11]

Furthermore, the antimicrobial activity of this compound is significantly enhanced in acidic environments, such as the phagolysosome.[12][13] The lower pH increases the protonation of this compound, which is thought to facilitate its entry into bacterial cells.[12]

The Anti-inflammatory Response: A Multi-pronged Approach

The anti-inflammatory functions of this compound are complex and involve the modulation of multiple signaling and metabolic pathways within the macrophage itself.[7][14][15]

Structurally similar to the Krebs cycle intermediate succinate, this compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3][16][17][18][19] This inhibition leads to an accumulation of succinate, which has pro-inflammatory effects by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11][17] By inhibiting SDH, this compound curtails this pro-inflammatory signaling cascade.[17][18][19]

This compound and its derivatives, such as 4-octyl itaconate (4-OI), are electrophilic molecules that can activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[20][21][22][23][24] Nrf2 is a master regulator of the antioxidant response. This compound activates Nrf2 by alkylating cysteine residues on Keap1, the protein that targets Nrf2 for degradation.[21][22] This leads to the stabilization of Nrf2, its translocation to the nucleus, and the subsequent transcription of a battery of antioxidant and anti-inflammatory genes.[20][21][24]

In addition to Nrf2, this compound can also induce the expression of Activating Transcription Factor 3 (ATF3).[3][25] ATF3 is a transcriptional repressor that has been shown to suppress the expression of pro-inflammatory genes, including those encoding for cytokines like IL-6 and IL-12.[25][26] This action is independent of Nrf2 and provides another layer of anti-inflammatory control.[3]

Itaconic_Acid This compound SDH Succinate Dehydrogenase (Complex II) Itaconic_Acid->SDH inhibits Keap1 Keap1 Itaconic_Acid->Keap1 alkylates ATF3 ATF3 Itaconic_Acid->ATF3 induces Succinate Succinate SDH->Succinate converts to fumarate HIF1a HIF-1α stabilization Succinate->HIF1a Pro_inflammatory_genes Pro-inflammatory Genes HIF1a->Pro_inflammatory_genes induces Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_genes activates transcription IkBz IκBζ ATF3->IkBz inhibits IL6_IL12 IL-6, IL-12 IkBz->IL6_IL12 induces

Figure 2: Key Anti-inflammatory Mechanisms of this compound.

Practical Guide to Investigating this compound in Macrophages

This section provides detailed protocols for the in vitro study of this compound in macrophages. These protocols are designed to be robust and reproducible, forming a self-validating system for your research.

Experimental Workflow Overview

The general workflow for studying this compound in macrophages involves several key stages: the differentiation of primary macrophages or the culture of macrophage cell lines, their activation with inflammatory stimuli to induce this compound production, the collection of samples for analysis, and the subsequent quantification of this compound and assessment of its functional effects.

Start Start: Isolate Bone Marrow Cells or Culture Macrophage Cell Line Differentiate Differentiate into Macrophages (e.g., with M-CSF or GM-CSF) Start->Differentiate Activate Activate Macrophages (e.g., with LPS + IFN-γ) Differentiate->Activate Sample Sample Collection: - Cell Lysates - Supernatants Activate->Sample Quantify Quantify this compound (LC-MS/MS) Sample->Quantify Functional Functional Assays: - Cytokine Measurement (ELISA) - Metabolic Analysis (Seahorse) Sample->Functional Analyze Data Analysis and Interpretation Quantify->Analyze Functional->Analyze

Figure 3: Experimental Workflow for this compound Research in Macrophages.
Detailed Experimental Protocols

This protocol describes the generation of BMDMs from mouse bone marrow, a widely used primary cell model.[3][7][12]

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (P/S)

  • L929-conditioned medium (as a source of M-CSF) or recombinant mouse M-CSF

  • ACK lysis buffer

  • Sterile dissection tools

  • Syringes and needles (27G)

  • 70 µm cell strainer

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Isolation of Bone Marrow: Euthanize a mouse according to approved institutional guidelines. Sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias, carefully removing all muscle and connective tissue.

  • Flushing the Marrow: Cut the ends of the bones and flush the marrow into a sterile petri dish containing RPMI medium using a syringe with a 27G needle.

  • Cell Suspension and Lysis of Red Blood Cells: Create a single-cell suspension by gently pipetting the marrow clumps. Pass the suspension through a 70 µm cell strainer into a 50 mL conical tube. Centrifuge at 300 x g for 5 minutes. Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Plating and Differentiation: Stop the lysis by adding an excess of RPMI medium and centrifuge again. Resuspend the cell pellet in BMDM differentiation medium (RPMI, 10% FBS, 1% P/S, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF). Plate the cells in non-tissue culture treated petri dishes.

  • Culture and Maturation: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add fresh differentiation medium. By day 6-7, the cells will have differentiated into a homogenous population of adherent macrophages.

This protocol outlines the stimulation of BMDMs to induce the production of this compound.[2][24][27]

Materials:

  • Differentiated BMDMs (from protocol 3.2.1)

  • Complete RPMI medium (RPMI, 10% FBS, 1% P/S)

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant mouse Interferon-gamma (IFN-γ)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Plating for Experiment: Gently scrape the differentiated BMDMs from the petri dishes and plate them in tissue culture-treated plates at the desired density (e.g., 1 x 10^6 cells/mL in a 6-well plate). Allow the cells to adhere overnight.

  • Stimulation: The next day, replace the medium with fresh complete RPMI containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL). Include an unstimulated control group.

  • Incubation: Incubate the cells for the desired time period. A time course of 6, 12, and 24 hours is recommended to observe the dynamics of this compound production.

  • Sample Collection: At each time point, collect the cell culture supernatants and lyse the cells for subsequent analysis.

This protocol provides a general framework for the sensitive and accurate quantification of this compound in cell lysates and supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][28][29][30][31]

Materials:

  • Cell lysates and supernatants (from protocol 3.2.2)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound standard

  • Stable isotope-labeled this compound (e.g., 13C5-itaconic acid) as an internal standard (ISTD)

  • Reversed-phase C18 or HILIC column

  • Tandem quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation): To 100 µL of cell lysate or supernatant, add 400 µL of ice-cold ACN containing the ISTD. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation and Supernatant Transfer: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50 µL of 5% ACN with 0.1% FA).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a suitable gradient of mobile phases (e.g., water with 0.1% FA and ACN with 0.1% FA) to separate this compound.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its ISTD.

  • Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the ISTD against the standard curve.

ParameterTypical Value
This compound Production
Unstimulated Macrophages< 1 µM
LPS + IFN-γ Stimulated (24h)1-5 mM (intracellular)
LC-MS/MS Parameters
ColumnReversed-phase C18 or HILIC
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (this compound)m/z 129 -> 85
MRM Transition (13C5-Itaconic Acid)m/z 134 -> 89

Table 1: Typical Quantitative Data and LC-MS/MS Parameters for this compound Analysis

a) Cytokine Measurement by ELISA: This protocol describes the measurement of cytokines in macrophage supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][16][20][22]

Materials:

  • Macrophage supernatants (from protocol 3.2.2)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Enzyme conjugate (e.g., HRP-streptavidin)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, blocking the plate, adding the standards and samples (supernatants), followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.

  • The reaction is stopped, and the absorbance is read on a plate reader.

  • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

b) Metabolic Analysis using Seahorse XF Analyzer: This protocol provides a framework for assessing the metabolic phenotype of macrophages, particularly the shift towards glycolysis upon activation, using the Seahorse XF platform.[9][18][28][32][33]

Materials:

  • Differentiated BMDMs

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium

  • Glucose, glutamine, and pyruvate

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for Mito Stress Test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed the BMDMs in a Seahorse XF cell culture microplate and allow them to adhere.

  • Stimulation (optional): Treat the cells with stimuli (e.g., LPS) or this compound as required for your experiment.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, glutamine, and pyruvate. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay: Perform a Seahorse XF assay (e.g., a Glycolysis Stress Test or a Mito Stress Test) according to the manufacturer's protocols.

  • Data Analysis: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. Analyze these parameters to determine the metabolic state of the macrophages.

Conclusion and Future Directions

This compound has emerged as a central player in the intricate interplay between metabolism and immunity in macrophages. Its dual capacity to exert both antimicrobial and anti-inflammatory effects underscores its importance in orchestrating an effective and balanced immune response. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the fascinating biology of this immunometabolite.

Future research in this area will likely focus on several key aspects:

  • Therapeutic Potential: The potent anti-inflammatory properties of this compound and its derivatives are being actively investigated for the treatment of a range of inflammatory and autoimmune diseases.[7][8][15]

  • In Vivo Roles: Further elucidation of the precise roles of this compound in different in vivo models of infection and inflammation is crucial.

  • Crosstalk with Other Immune Cells: Understanding how this compound produced by macrophages influences the function of other immune cells, such as T cells and dendritic cells, will provide a more complete picture of its immunomodulatory effects.[7][8]

  • Novel Mechanisms of Action: The discovery of new molecular targets and signaling pathways regulated by this compound will continue to expand our understanding of its diverse functions.

By providing both a deep conceptual understanding and practical experimental guidance, this technical guide aims to empower researchers to contribute to the exciting and rapidly evolving field of this compound immunobiology.

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  • Cordes, T., et al. (2016). Immunoresponsive Gene 1 and Itaconate Inhibit Succinate Dehydrogenase to Modulate Intracellular Succinate Levels. The Journal of biological chemistry, 291(27), 14274–14284.
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  • The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE. (2024). medRxiv.
  • This compound Alleviates Perfluorooctanoic Acid-Induced Oxidative Stress and Intestinal Damage by Regulating the Keap1/Nrf2/Ho-1 Pathway and Reshaping the Gut Microbiota. (n.d.). MDPI.
  • Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose. (n.d.). PMC.
  • Hooftman, A., et al. (2020). Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress. International Journal of Molecular Sciences, 21(14), 5007.
  • Impact of mesaconate and itaconate on macrophage metabolism a,... (n.d.). ResearchGate.
  • Bambouskova, M., et al. (2018). Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis. Nature, 556(7702), 501–504.
  • Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice. (2023). JCI.
  • Itaconate and mesaconate modulate cytokine production in NRF2 - ResearchGate. (n.d.). ResearchGate.

Sources

Technical Guide: Antimicrobial Activity of Itaconic Acid Against Pathogenic Bacteria

[1]

Executive Summary

Itaconic acid (IA), historically valued as an industrial polymer precursor, has emerged as a critical host-defense immunometabolite. Produced by activated macrophages via the enzyme IRG1 (ACOD1) , IA functions as an endogenous antibiotic by targeting the metabolic vulnerabilities of intracellular pathogens.

This guide analyzes the antimicrobial mechanics of IA, specifically its inhibition of the glyoxylate shunt —a survival pathway essential for bacteria persisting within the nutrient-deprived, fatty-acid-rich environment of the phagosome.[1] We provide corrected experimental protocols that account for the pH-dependent permeability of IA, a factor often overlooked in standard CLSI methodologies, leading to widespread underestimation of its potency.

The Immunometabolic Context

Upon infection, macrophages undergo metabolic remodeling (the "Warburg effect"), shifting from oxidative phosphorylation to glycolysis. This shift breaks the TCA cycle, allowing the accumulation of citrate and its conversion to itaconate by Immune-Responsive Gene 1 (IRG1) .

  • Source: Mitochondrial matrix of activated macrophages (LPS/IFN-

    
     stimulation).
    
  • Concentration: Can reach 5–10 mM intracellularly, with local concentrations in the phagosome potentially higher.

  • Chemical Nature: An unsaturated dicarboxylic acid (

    
    ).
    

Mechanisms of Action: The Metabolic Blockade

IA does not function like a traditional pore-forming antibiotic. Instead, it acts as a metabolic inhibitor , starving bacteria that rely on specific carbon sources (fatty acids, cholesterol) for survival.

Inhibition of Isocitrate Lyase (ICL)

The primary target of IA is Isocitrate Lyase (ICL) , the gatekeeper enzyme of the glyoxylate shunt .[1][2][3][4][5]

  • Physiological Context: Inside the phagosome, glucose is scarce. Pathogens like Mycobacterium tuberculosis (M.tb) and Salmonella enterica switch to consuming host fatty acids. This generates acetyl-CoA.[5][6][7][8]

  • The Bypass: To utilize acetyl-CoA for gluconeogenesis (building cell wall components) rather than burning it as

    
    , bacteria use the glyoxylate shunt to bypass the decarboxylation steps of the TCA cycle.
    
  • Inhibition Mechanism: IA is a structural analog of succinate.[3] It acts as a suicide substrate for ICL. Recent structural studies reveal that IA forms a covalent adduct with the catalytic cysteine residue of ICL (e.g., Cys191 in M.tb), irreversibly inactivating the enzyme.

Inhibition of Methylmalonyl-CoA Mutase (MCM)

In M.tb, IA also inhibits the

7
Visualization of Mechanism

The following diagram illustrates the macrophage production of IA and its downstream blockade of bacterial metabolism.[1][9]

IA_Mechanismcluster_hostHost Macrophage (Mitochondria)cluster_bacteriaIntracellular Pathogen (e.g., M. tuberculosis)TCABroken TCA CycleCisAconitateCis-AconitateTCA->CisAconitateItaconate_HostItaconate(Produced)CisAconitate->Itaconate_HostCatalyzed by IRG1IRG1IRG1 / ACOD1(Enzyme)ICLIsocitrate Lyase(ICL)Itaconate_Host->ICLTransport into Bacteria(Inhibits)FattyAcidsHost Fatty AcidsAcetylCoAAcetyl-CoAFattyAcids->AcetylCoAGlyoxylateShuntGlyoxylate Shunt(Survival Pathway)AcetylCoA->GlyoxylateShuntRequires ICLICL->GlyoxylateShuntBlockedGrowthBacterial GrowthGlyoxylateShunt->Growth

Caption: Pathway showing Host IRG1-derived Itaconate blocking the bacterial Glyoxylate Shunt via ICL inhibition.[4][7][10][11][12][13]

The pH Paradox: Why Standard Assays Fail

Scientific Integrity Alert: Many researchers fail to observe IA activity because they use standard Mueller-Hinton Broth at pH 7.2–7.4.

  • The Problem: this compound is a dicarboxylic acid (

    
    , 
    
    
    ).[12][14] At neutral pH, it exists as a dianion (
    
    
    ), which is highly polar and cannot easily penetrate the negatively charged bacterial cell envelope.
  • The Reality: The macrophage phagosome acidifies to pH 4.5–5.5. At this pH, a significant fraction of IA exists in the monoanionic (

    
    ) or fully protonated form, which permeates the bacterial membrane efficiently.
    
Comparative Data: pH Impact on MIC

Table 1: Impact of pH on Itaconate MIC values against S. enterica serovar Typhimurium.

ConditionMedium pHMIC (mM)Interpretation
Standard 7.2> 50 mMInactive (False Negative)
Phagosome Mimic 5.52.5 - 5.0 mMHighly Active
Acidic Control 5.5 (No IA)N/AGrowth Permitted (pH alone is not lethal)

Bacterial Resistance: The Degradation Countermeasure

Evolutionary pressure has driven certain pathogens (specifically Salmonella, Pseudomonas, and Yersinia) to develop degradation operons.

  • The Operon: ripABC (Required for Intracellular Proliferation) or ict-ich-ccl.

  • Mechanism:

    • Ict (RipA): Activates Itaconate to Itaconyl-CoA.[6]

    • Ich (RipB): Hydrates Itaconyl-CoA to Citramalyl-CoA.

    • Ccl (RipC): Cleaves Citramalyl-CoA into Pyruvate and Acetyl-CoA (Fuel).[6]

  • Implication: Bacteria with this operon can essentially "eat" the antibiotic sent to kill them, turning a toxin into a carbon source.

Experimental Protocols: The Phagosome-Mimic Assay

Objective: To accurately determine the Minimum Inhibitory Concentration (MIC) of this compound under physiologically relevant conditions.

Protocol A: Preparation of Phagosome-Mimicking Medium (PMM)

Standard glucose-rich media (like MHB) suppress the glyoxylate shunt, masking the target of IA. You must force the bacteria to rely on fatty acids (acetate/propionate) and lower the pH.

  • Base: M9 Minimal Salts (no glucose).

  • Carbon Source: Supplement with 10 mM Sodium Acetate and 0.1% Glycerol (induces ICL expression).

  • Buffering: Use MES buffer (100 mM) instead of phosphate buffer (phosphate buffering capacity is weak at pH 5.5).

  • pH Adjustment: Adjust final pH to 5.8 using HCl. Note: Do not use NaOH if IA lowers pH; the buffer should hold it.

Protocol B: The Acidic MIC Workflow
  • Inoculum: Grow bacteria overnight in LB, wash 2x with PBS to remove carryover nutrients. Dilute to

    
     CFU/mL in PMM.
    
  • IA Stock: Prepare 1 M this compound stock in water. Crucial: Adjust stock pH to 5.8 using NaOH before adding to the assay to prevent pH shock.

  • Plating: Add IA in serial dilutions (e.g., 0, 1, 2, 5, 10, 20 mM) to a 96-well plate.

  • Incubation: Incubate at 37°C for 24–48 hours. Note: Growth on acetate is slower than glucose.

  • Readout: Visual turbidity or Resazurin (Alamar Blue) viability stain.

Visualization of Protocol Logic

Protocol_FlowStartStart: Bacterial CultureWashWash 2x PBS(Remove Glucose)Start->WashMediaSelectSelect Media BaseWash->MediaSelectWrongPathStandard MHB(Glucose + pH 7.4)MediaSelect->WrongPathStandardRightPathPhagosome Mimic(Acetate + pH 5.8)MediaSelect->RightPathCorrectResultRead MICWrongPath->ResultResult: False Negative(Target Inactive + Impermeable)AddIAAdd Itaconate(pH adjusted stock)RightPath->AddIAIncubateIncubate 48h(Slow growth on lipids)AddIA->IncubateIncubate->ResultResult: True MIC(Target Active + Permeable)

Caption: Decision tree for MIC assay. Acidic, lipid-based media is required for valid results.

References

  • Michelucci, A. et al. (2013). Immune-responsive gene 1 protein links metabolism to immunity by catalyzing this compound production.[7][9][15] Proceedings of the National Academy of Sciences. [Link]

  • McFadden, B. A.[16] & Purohit, S. (1977). Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera.[4][10][12][16] Journal of Bacteriology. [Link][4]

  • Sasikaran, J. et al. (2014). Bacterial itaconate degradation promotes pathogenicity.[8][9] Nature Chemical Biology. [Link][8]

  • Naujoks, J. et al. (2016). IFNs Modify the Proteome of Legionella-Containing Vacuoles and Restrict Infection via IRG1-Derived this compound. PLOS Pathogens. [Link]

  • Hersch, S. J.[11] & Navarre, W. W. (2020).[6][11] The Salmonella LysR Family Regulator RipR Activates the SPI-13-Encoded Itaconate Degradation Cluster. Infection and Immunity. [Link]

  • Duncan, D. & Auclair, K. (2020).[9] The antimicrobial activity of the macrophage metabolite itaconate is synergistic with acidity.[12][14] bioRxiv. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Itaconic Acid for Researchers and Drug Development Professionals

Abstract

This compound, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged from its traditional role in polymer synthesis to become a focal point in immunology, metabolic studies, and drug development. Initially identified as a fungal metabolite, its discovery as an endogenous antimicrobial and immunomodulatory molecule produced by mammalian macrophages has opened new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identifiers, physicochemical properties, analytical characterization methods, biological significance, and key experimental protocols relevant to its study.

Core Chemical Identifiers and Physicochemical Properties

Precise identification is the cornerstone of all scientific research. For this compound, the universally recognized identifiers are critical for database searches, procurement, and regulatory documentation.

PropertyValueSource
CAS Number 97-65-4[1][2][3]
Molecular Formula C₅H₆O₄[1][2][4]
Molecular Weight 130.10 g/mol [1][2][4]
IUPAC Name 2-methylidenebutanedioic acid[1]
Synonyms Methylenesuccinic acid[1]
Melting Point 165-168 °C
Solubility Soluble in water, ethanol, acetone[5]
Appearance White crystalline powder

These fundamental properties are the basis for its handling, formulation, and application in both chemical and biological contexts. The presence of two carboxylic acid groups and a reactive double bond dictates its chemical behavior and potential for polymerization and derivatization.

The Immunomodulatory Role of this compound: A Mechanistic Overview

The most significant recent advances in this compound research concern its role as an endogenous immunomodulator produced by macrophages upon activation by inflammatory stimuli like lipopolysaccharide (LPS). It exerts potent antimicrobial and anti-inflammatory effects through multiple mechanisms.

Inhibition of Glycolysis and the Krebs Cycle

This compound directly inhibits key metabolic enzymes. Its structural similarity to phosphoenolpyruvate allows it to competitively inhibit succinate dehydrogenase (SDH) , a critical enzyme in the Krebs cycle. This inhibition leads to the accumulation of succinate, which stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), promoting a pro-inflammatory response. Furthermore, this compound can inhibit the glycolytic enzyme aldolase , shifting cellular metabolism.

Activation of the Nrf2 Antioxidant Pathway

This compound and its derivative, 4-octyl itaconate (4-OI), are electrophilic molecules that can alkylate cysteine residues on the protein KEAP1 . This modification prevents KEAP1 from targeting the transcription factor Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of antioxidant and anti-inflammatory genes.

Itaconic_Acid_Pathway cluster_nrf2 Nrf2 Pathway Activation cluster_krebs Metabolic Intervention LPS LPS (Inflammatory Stimulus) Macrophage Activated Macrophage LPS->Macrophage activates Aconitate cis-Aconitate (from Krebs Cycle) Macrophage->Aconitate produces IRG1 IRG1 Enzyme (Immune-Responsive Gene 1) Aconitate->IRG1 substrate for ItaconicAcid This compound IRG1->ItaconicAcid synthesizes SDH Succinate Dehydrogenase (SDH) Inhibition ItaconicAcid->SDH inhibits KEAP1 KEAP1 ItaconicAcid->KEAP1 alkylates Succinate Succinate Accumulation SDH->Succinate leads to Nrf2 Nrf2 KEAP1->Nrf2 targets for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntiInflammatory Anti-inflammatory & Antioxidant Gene Expression ARE->AntiInflammatory promotes

Caption: this compound's dual mechanism in macrophages.

Analytical Workflow for Quantification in Biological Samples

Quantifying endogenous this compound in cell culture supernatants or tissue lysates is a common requirement for researchers in this field. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted method.

Rationale for GC-MS

GC-MS is the preferred method for its high sensitivity and specificity. This compound is not inherently volatile; therefore, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for gas chromatography. This chemical "tagging" also improves chromatographic peak shape and ionization efficiency in the mass spectrometer.

Step-by-Step Protocol: this compound Quantification by GC-MS

This protocol outlines a self-validating system for the derivatization and analysis of this compound.

Materials:

  • Sample (e.g., macrophage culture supernatant)

  • Internal Standard (IS): this compound-d4 or a similar stable isotope-labeled compound

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add 10 µL of the internal standard solution (e.g., 1 mM this compound-d4). The IS is crucial for correcting variations in sample extraction and derivatization efficiency, ensuring data integrity.

    • Lyophilize the sample to complete dryness.

  • Derivatization:

    • To the dried sample, add 50 µL of pyridine. Vortex briefly to dissolve the residue. Pyridine acts as a catalyst and solvent.

    • Add 80 µL of MSTFA + 1% TMCS. This is the silylating agent that will replace the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups.

    • Incubate the mixture at 60°C for 45 minutes to ensure complete derivatization.

  • Extraction (Optional but Recommended):

    • After cooling, add 100 µL of ethyl acetate and vortex.

    • Centrifuge to pellet any precipitates. Transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture, which can interfere with the analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final derivatized sample into the GC-MS.

    • GC Conditions: Use a temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C) to separate the derivatized this compound from other metabolites.

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for both native this compound-2TMS (m/z 259, 274) and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration using a standard curve prepared with known concentrations of this compound and a fixed concentration of the internal standard, processed through the same derivatization and analysis steps.

GCMS_Workflow Sample Biological Sample (e.g., Supernatant) Spike Spike with Internal Standard (this compound-d4) Sample->Spike Dry Lyophilize (Dry Down) Spike->Dry Deriv Derivatization (MSTFA, 60°C) Dry->Deriv Inject GC-MS Injection Deriv->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quant Quantification (Peak Area Ratio vs Standard Curve) Detect->Quant

Sources

Itaconic Acid: A Comprehensive Technical Guide on Safety and Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Bio-based Building Block

Itaconic acid (IA), or methylenesuccinic acid, has long been recognized in the chemical industry as a versatile, bio-based platform chemical for polymer synthesis.[1] However, a paradigm shift in our understanding has occurred with the discovery of its endogenous production in mammalian immune cells, particularly macrophages, where it functions as a key immunomodulatory and antimicrobial metabolite.[1][2] This dual identity—as both an industrial chemical and a critical component of innate immunity—necessitates a thorough and nuanced evaluation of its safety and toxicological profile.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard safety data sheet summaries to provide a synthesized, in-depth analysis of the toxicological data on this compound. We will explore the causality behind its biological effects, from localized irritation to its systemic immunomodulatory actions, and provide the context needed for informed risk assessment in both industrial and therapeutic settings.

Physicochemical Properties and Chemical Identity

A solid understanding of a substance's physical and chemical properties is foundational to toxicology, as these characteristics govern its absorption, distribution, and interaction with biological systems.

PropertyValue
Chemical Name Methylenesuccinic acid
Synonyms This compound
CAS Number 97-65-4
Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
Appearance White crystalline, hygroscopic powder[3]
Solubility Mixes with water (1:12) and alcohol (1:5)[3]
pH 1.5 - 2.0 (in solution)[4]

The acidic nature of this compound is a critical factor in its hazard profile, particularly concerning direct contact with tissues.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Recent studies have begun to illuminate the fate of this compound within a biological system, revealing a dynamic and rapid metabolic profile.

Absorption and Distribution

While specific oral or dermal absorption rates are not well-documented, systemic effects are observed following oral administration in animal studies, indicating gastrointestinal absorption.[5] Once in circulation, exogenous itaconate is rapidly cleared.

Metabolism and Half-Life

Contrary to its stability in cell culture, this compound is quickly metabolized in vivo. A study in male C57BL/6J mice determined the plasma half-life of intravenously administered this compound to be approximately 29.13 minutes .[1] This rapid turnover is a key consideration for its therapeutic potential and systemic toxicity, suggesting a low potential for bioaccumulation.

In vivo tracing studies have shown that circulating itaconate is primarily taken up and metabolized by the liver and kidneys.[6] The degradation pathway involves its conversion into itaconyl-CoA, which then fuels the Tricarboxylic Acid (TCA) cycle by being further metabolized to acetyl-CoA and other intermediates like citramalate.[6]

Excretion

The primary route of excretion for unmetabolized this compound is via urine.[6]

The rapid metabolism and clearance of this compound are depicted in the following workflow.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion absorb Oral/Dermal/IV Administration plasma Systemic Circulation (Plasma Half-life: ~29 min) absorb->plasma Enters Bloodstream liver_kidney Primary Sites: Liver & Kidneys plasma->liver_kidney Rapid Uptake urine Renal Clearance (Urine) plasma->urine Direct Elimination tca Enters TCA Cycle via Acetyl-CoA & others liver_kidney->tca Conversion to Itaconyl-CoA cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_macrophage Macrophage cluster_outcome Outcome LPS LPS ACOD1 ACOD1 (IRG1) Enzyme LPS->ACOD1 Upregulates TCA TCA Cycle (cis-Aconitate) TCA->ACOD1 Synthesizes Itaconate Itaconate ACOD1->Itaconate Synthesizes SDH SDH Inhibition Itaconate->SDH Nrf2 Nrf2 Activation Itaconate->Nrf2 NLRP3 NLRP3 Inflammasome Inhibition Itaconate->NLRP3 Outcome Reduced Inflammation & Antimicrobial Effect SDH->Outcome Nrf2->Outcome NLRP3->Outcome

Caption: Key Anti-inflammatory Mechanisms of this compound.

Antimicrobial Effects

This compound exerts a direct antimicrobial effect by inhibiting isocitrate lyase, a key enzyme in the glyoxylate shunt pathway, which is essential for the growth of many pathogenic bacteria and fungi.

Experimental Protocols: A Foundation of Trustworthiness

The toxicological data presented in this guide are grounded in standardized, internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. This ensures the data is reliable, reproducible, and suitable for regulatory assessment.

Example Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Dose Application: A single 0.5 g dose of the solid test substance (this compound) is applied to a small (~6 cm²) patch of shaved skin. The site is covered with a gauze patch.

  • Exposure: The exposure period is 4 hours. [7]4. Observation: After removal of the patch and any residual substance, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The reactions are scored using a standardized system (e.g., Draize scale). The reversibility of any observed effects is monitored for up to 14 days. [8] The causality behind this experimental design is clear: it mimics a relevant occupational exposure scenario in a sensitive animal model, allowing for both the classification of the hazard and an understanding of its potential to resolve over time.

start Start: Healthy Albino Rabbit shave Shave small patch of dorsal skin start->shave apply Apply 0.5g this compound Cover with gauze shave->apply expose 4-Hour Exposure Period apply->expose remove Remove patch & wash site expose->remove observe Observe & Score Skin Reactions (Erythema, Edema) at 1, 24, 48, 72 hours remove->observe final Final Observation: Assess reversibility (up to 14 days) observe->final

Sources

Methodological & Application

Application Notes and Protocols for the Production of Itaconic Acid via Glucose Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Itaconic Acid - A Bio-Based Platform Chemical of Growing Importance

This compound (IA), or 2-methylidenebutanedioic acid, is an unsaturated dicarboxylic acid that has been recognized by the U.S. Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1][2] Its value lies in its versatile chemical structure, featuring two carboxyl groups and a reactive double bond, making it a valuable precursor for the synthesis of a wide array of polymers, resins, and specialty chemicals.[2][3][4] These include applications in synthetic fibers, plastics, paints, adhesives, super-absorbent materials, and even as a potential biofuel precursor.[2][3][5][6][7] The growing demand for sustainable and environmentally friendly alternatives to petroleum-based products has propelled the global this compound market, which is projected to continue its expansion.[1][5]

Historically, this compound was produced through chemical methods like the distillation of citric acid.[8] However, these processes have been largely superseded by microbial fermentation, which offers a more sustainable and economically competitive route.[8] The industrial production of this compound is predominantly achieved through the fermentation of carbohydrates, such as glucose, by select microorganisms.[8][9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for producing this compound from glucose via fermentation, with a focus on the key producing organism, Aspergillus terreus.

The Biochemical Engine: Understanding this compound Synthesis

The biosynthesis of this compound is intricately linked to the central carbon metabolism of the producing microorganism. In the primary industrial producer, the fungus Aspergillus terreus, the pathway is a branch of the tricarboxylic acid (TCA) cycle.[3][9]

The process begins with the uptake of glucose and its conversion to pyruvate through the glycolytic pathway.[1][3][4] Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate, the first intermediate of the TCA cycle.[3] A key enzymatic step then diverts a TCA cycle intermediate, cis-aconitate, towards this compound synthesis. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA), which decarboxylates cis-aconitate to yield this compound.[4][9][10]

It is crucial to understand that the efficiency of this compound production is influenced by factors that regulate the flux through glycolysis and the TCA cycle. For instance, high concentrations of citric acid can feedback-inhibit the glycolytic enzyme 6-phosphofructokinase, which can be a rate-limiting step.[1][9] Metabolic engineering strategies often focus on overcoming such bottlenecks to enhance this compound titers.[1][9]

Another notable this compound producer is the yeast-like fungus Ustilago maydis.[1][11][12][13] While it also utilizes cis-aconitate as a precursor, the pathway in U. maydis involves an additional isomerization step to trans-aconitate before its conversion to this compound.[1]

Visualizing the Pathway

The following diagram illustrates the core biochemical pathway for this compound production from glucose in Aspergillus terreus.

Itaconic_Acid_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Itaconic_Acid This compound Cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase (CadA) TCA_Cycle TCA Cycle Cis_Aconitate->TCA_Cycle Aconitase

Caption: General experimental workflow for this compound production.

Protocol 1: Inoculum Preparation

Rationale: A healthy and abundant inoculum is critical to ensure a rapid and efficient start to the fermentation process. This protocol describes the propagation of A. terreus spores and the development of a vegetative inoculum.

Materials:

  • Aspergillus terreus strain (e.g., NRRL 1960)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.1% (v/v) Tween 80

  • Seed culture medium (see table below)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Spore Suspension Preparation:

    • Grow the A. terreus strain on PDA plates at 35°C for 5-7 days until sporulation is evident.

    • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^7 spores/mL with sterile 0.1% Tween 80 solution.

  • Seed Culture Development:

    • Inoculate 100 mL of sterile seed culture medium in a 500 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the flask at 35°C in a shaking incubator at 200 rpm for 24-48 hours. The goal is to obtain a vegetative mycelial culture.

Protocol 2: Batch Fermentation in a Bioreactor

Rationale: This protocol outlines the setup and operation of a laboratory-scale bioreactor for the production of this compound. Key parameters such as pH, temperature, and aeration are controlled to maximize product formation.

Materials:

  • Laboratory-scale bioreactor (e.g., 2 L)

  • Production medium (see table below)

  • Vegetative inoculum from Protocol 1

  • Sterile air supply

  • pH probe and controller

  • Temperature probe and controller

  • Dissolved oxygen (DO) probe

  • Antifoam agent (e.g., silicone-based)

  • Acid/base solutions for pH control (e.g., 2M NaOH, 1M H₂SO₄)

Procedure:

  • Bioreactor Preparation and Sterilization:

    • Prepare and sterilize the bioreactor vessel and all associated tubing and probes according to the manufacturer's instructions.

    • Aseptically add the production medium to the bioreactor.

  • Inoculation and Fermentation:

    • Inoculate the production medium with 10% (v/v) of the vegetative seed culture.

    • Set the fermentation parameters as follows:

      • Temperature: 35-37°C [8] * pH: Maintain at a low pH, typically between 2.0 and 3.5, using the pH controller. The initial pH can be adjusted to around 5.0 to support initial growth, and then allowed to drop or be controlled at the lower setpoint for the production phase. [10] * Aeration: Provide sterile air at a rate of 0.5-1.5 vvm (volume of air per volume of liquid per minute). [10]this compound production is a strictly aerobic process. [4][8] * Agitation: Set the agitation speed to maintain a dissolved oxygen (DO) level above 20% saturation. [8]Be mindful of shear stress on the fungal mycelia. [10][14] * Add antifoam agent as needed to control foaming.

    • The fermentation is typically run for 7-14 days. [8] Media Composition:

ComponentSeed Culture (g/L)Production Medium (g/L)Rationale
Glucose50120-200Primary carbon and energy source. High concentrations are favorable for this compound production. [1][10]
(NH₄)₂SO₄2.53.0Nitrogen source for biomass growth. Nitrogen limitation can trigger the production phase. [14]
KH₂PO₄0.50.8Phosphorus source and buffering agent.
MgSO₄·7H₂O0.51.0Source of magnesium ions, essential for enzymatic activity.
CaCl₂·2H₂O0.10.1Source of calcium ions.
Trace Elements1 mL/L1 mL/LProvides essential micronutrients for fungal growth. A typical solution may contain FeSO₄, ZnSO₄, and CuSO₄. Importantly, manganese concentration should be kept very low (< 3 ppm) as it can inhibit this compound production in A. terreus. [10][14]
Protocol 3: Monitoring the Fermentation Process

Rationale: Regular monitoring of key parameters is essential for process control, optimization, and determining the optimal harvest time.

Procedure:

  • Aseptic Sampling: Withdraw samples from the bioreactor at regular intervals (e.g., every 12-24 hours) using a sterile sampling port.

  • Biomass Measurement: Determine the dry cell weight by filtering a known volume of the fermentation broth, washing the mycelia with distilled water, and drying it at 80°C to a constant weight.

  • Glucose Concentration: Analyze the glucose concentration in the supernatant using a glucose analyzer or a colorimetric assay (e.g., DNS method).

  • This compound Concentration: Quantify the this compound concentration in the supernatant using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a UV detector at 210 nm, using a mobile phase of dilute phosphoric acid in water and methanol. [15]

Downstream Processing: From Broth to Pure Product

The recovery and purification of this compound from the fermentation broth are critical steps that significantly impact the overall process economics. [16]The relatively high solubility of this compound in water at room temperature (approximately 80 g/L) and its tendency to crystallize upon cooling and concentration are key properties exploited in its purification. [8]

Protocol 4: this compound Recovery and Purification

Rationale: This protocol describes a general procedure for the recovery of this compound from the fermentation broth based on crystallization.

Materials:

  • Fermentation broth

  • Filtration apparatus (e.g., vacuum filtration)

  • Rotary evaporator or other evaporation system

  • Crystallization vessel

  • Centrifuge or filtration system for crystal recovery

  • Activated carbon

  • Drying oven

Procedure:

  • Biomass Removal:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation. [8][17]

  • Concentration:

    • Concentrate the clarified broth by evaporating water under reduced pressure using a rotary evaporator. The goal is to increase the this compound concentration to a point of supersaturation. [8][17]

  • Crystallization:

    • Cool the concentrated solution to a low temperature (e.g., 4-15°C) to induce crystallization. [10]The crystallization yield can be improved by controlling the cooling rate.

  • Crystal Recovery:

    • Separate the this compound crystals from the mother liquor by filtration or centrifugation. [10]

  • Decolorization and Recrystallization (Optional):

    • For higher purity, the crude crystals can be redissolved in hot water, treated with activated carbon to remove color and other impurities, and then recrystallized. [10]

  • Drying:

    • Dry the purified crystals in an oven at a moderate temperature (e.g., 60-80°C) to remove residual moisture. [10]

Conclusion and Future Perspectives

The fermentative production of this compound from glucose is a well-established and industrially relevant process. As the demand for bio-based chemicals continues to grow, there is a strong impetus for further process optimization. Key areas of ongoing research include the development of more robust and efficient microbial strains through metabolic engineering, the utilization of cheaper and more sustainable feedstocks like lignocellulosic biomass, and the implementation of advanced downstream processing technologies to reduce costs and improve product purity. [1][8][18]The protocols and information presented in this guide provide a solid foundation for researchers to explore and contribute to the advancement of this compound production.

References

  • Factors Affecting Production of this compound from Mixed Sugars by Aspergillus terreus. (2020-10-21).
  • Production of this compound in Microorganisms. (2020-12-21). News-Medical.
  • Optimization and Production of this compound from Estuarine Aspergillus terreus using Economically Cheaper Substr
  • Production of this compound via Fermentation - Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. (2020-05-02).
  • Recent Advances on the Production of this compound via the Fermentation and Metabolic Engineering. (2023-01-14). MDPI.
  • Enhancing this compound production by Aspergillus terreus. (2010-05-12).
  • This compound Market Size, Trends and Forecast to 2030. (2023-01-16). Coherent Market Insights.
  • Maximizing this compound Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis. (2024-12-04).
  • This compound production by co-feeding of Ustilago maydis: a combined approach of experimental data, design of experiments and metabolic modeling. (n.d.).
  • Fermentative this compound Production. (2014-07-05). Hilaris Publisher.
  • Biochemistry of microbial this compound production. (2013-02-13). Frontiers in Microbiology.
  • Development of an this compound production process with Ustilaginaceae on alternative feedstocks. (2023-09-03).
  • Recent Advances on the Production of this compound via the Fermentation and Metabolic Engineering. (2025-11-21).
  • Downstream process development in biotechnological this compound manufacturing. (n.d.). PubMed.
  • Holistic Approach to Process Design and Scale-Up for this compound Production
  • This compound BY FERMENTATION WITH ASPERGILLUS TERREUS. (n.d.).
  • An Optimized Ustilago maydis for this compound Production at Maximal Theoretical Yield. (n.d.). MDPI.
  • This compound and Its Applications for Textile, Pharma and Agro-Industrial Purposes. (n.d.). MDPI.
  • Method for measuring content of this compound in fermentation liquor. (n.d.).
  • This compound Market Share, Size, Growth, Forecast to 2034. (n.d.). Fortune Business Insights.
  • An Ustilago maydis chassis for this compound production without by‐products. (n.d.).
  • First‐ and second‐generation biochemicals from sugars: biosynthesis of this compound. (n.d.).
  • Establishing an this compound production process with Ustilago species on the low-cost substr
  • This compound. (n.d.). Wikipedia.
  • This compound Market, by Product (Synthesis, Fermentation), by Application (Plasticizer, Lubricating Oil, Additive, Others) and, by End User (Chemical Industry, Commercial, Others): Global Opportunity Analysis and Industry Forecast, 2023-2032. (n.d.). Allied Market Research.
  • This compound Market by Derivative & Application - Forecast to 2022. (n.d.). MarketsandMarkets.
  • Pathway related to this compound production from glucose in Y.... (n.d.).

Sources

Application Notes & Protocols: Metabolic Engineering of E. coli for High-Titer Itaconic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the metabolic engineering of Escherichia coli to produce itaconic acid, a high-value platform chemical. We delve into the rationale behind pathway design, genetic manipulation strategies, and detailed protocols for strain construction, fermentation, and analytical quantification. This guide is intended for researchers and scientists in metabolic engineering and drug development, offering field-proven insights to accelerate research and development in microbial cell factory engineering.

Introduction: The Imperative for Bio-based this compound

This compound (IA), an unsaturated C5-dicarboxylic acid, is recognized as a top-12 platform chemical with significant potential to replace petrochemical-based monomers in the polymer industry.[1][2][3] Its applications are vast, ranging from the synthesis of resins and synthetic fibers to superabsorbents and biofuels. Traditionally, IA is produced via fermentation using the filamentous fungus Aspergillus terreus.[2][4] However, this process is often hampered by the slow growth rate of the fungus, complex downstream processing, and high production costs.[2][5]

Escherichia coli presents a compelling alternative host for IA production due to its rapid growth, well-characterized genetics, and ease of genetic manipulation.[1][5] This guide outlines the key strategies and methodologies to engineer E. coli into an efficient and robust this compound cell factory.

Metabolic Pathway Design: Rerouting Carbon Flux to this compound

The core of engineering E. coli for IA production lies in establishing a heterologous pathway that diverts a key intermediate from the tricarboxylic acid (TCA) cycle.

The Core Reaction: Introducing cis-Aconitate Decarboxylase (CadA)

E. coli does not naturally produce this compound. The central engineering step is the introduction of a gene encoding cis-aconitate decarboxylase (CadA), which catalyzes the irreversible decarboxylation of the TCA cycle intermediate cis-aconitate to form this compound.[4][6][7]

  • Causality: The most commonly used cadA gene is derived from Aspergillus terreus.[8] Expression of this single gene is sufficient to establish a nascent IA production pathway in E. coli.[9][10] An alternative is the mammalian immunoresponsive gene 1 (Irg1), which also encodes a functional CadA enzyme.[4][11][12]

Enhancing Precursor Supply: Pushing Carbon into the Pathway

To achieve high titers, the intracellular pool of cis-aconitate must be significantly increased. This is accomplished through a multi-pronged approach:

  • Overexpression of Aconitase (AcnB): Aconitase catalyzes the conversion of citrate to cis-aconitate. Overexpressing the native E. coli gene acnB helps to pull flux from citrate towards the desired precursor.[8][9]

  • Inactivation of Isocitrate Dehydrogenase (Icd): This is a critical and highly effective strategy. The enzyme Icd converts isocitrate (which is in equilibrium with cis-aconitate) to α-ketoglutarate, representing a major carbon sink that competes directly with the IA pathway.[8] Knocking out the icd gene effectively dams the TCA cycle at this point, redirecting the carbon flux towards cis-aconitate.[9][10]

    • Field Insight: The inactivation of icd leads to α-ketoglutarate auxotrophy, meaning the engineered strain can no longer synthesize this essential precursor for glutamate and other amino acids.[13] Therefore, the growth medium for these strains must be supplemented with glutamate.

Blocking Competing Pathways: Minimizing Byproduct Formation

To maximize the carbon conversion efficiency to this compound, it is essential to eliminate pathways that drain pyruvate and acetyl-CoA, the primary building blocks of the TCA cycle.

  • Acetate Production: Deletion of genes responsible for acetate formation, such as phosphate acetyltransferase (pta), acetate kinase (ackA), and pyruvate oxidase (poxB), prevents the loss of acetyl-CoA to this common fermentation byproduct.[5][6]

  • Lactate Production: Deletion of lactate dehydrogenase (ldhA) prevents the conversion of pyruvate to lactate under oxygen-limiting conditions.[6][14]

The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli.

MetabolicPathway cluster_equilibrium Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ldhA ldhA ❌ Pyruvate->ldhA GltA GltA (Citrate Synthase) AcetylCoA->GltA pta_ackA pta, ackA ❌ AcetylCoA->pta_ackA Citrate Citrate Citrate->GltA AcnB AcnB ↑ (Aconitase) Citrate->AcnB cis_Aconitate cis-Aconitate CadA CadA (cis-Aconitate Decarboxylase) cis_Aconitate->CadA Isocitrate Isocitrate Isocitrate->cis_Aconitate Isocitrate->AcnB Icd Icd ❌ (Isocitrate Dehydrogenase) Isocitrate->Icd aKG α-Ketoglutarate ItaconicAcid This compound Lactate Lactate Acetate Acetate Glycolysis->PEP GltA->Citrate AcnB->Isocitrate Icd->aKG CadA->ItaconicAcid ldhA->Lactate pta_ackA->Acetate Workflow Design Strain Design (Target Selection) Construct Strain Construction (CRISPR-Cas9) Design->Construct Plasmid Cloning Validate Genotype Validation (Colony PCR, Sequencing) Construct->Validate Screen Colonies Ferment Shake Flask / Bioreactor Fermentation Validate->Ferment Select Verified Clone Analyze Metabolite Analysis (HPLC) Ferment->Analyze Collect Samples Evaluate Performance Evaluation (Titer, Yield, Productivity) Analyze->Evaluate Iterate Iterate / Optimize Evaluate->Iterate Iterate->Design New Targets

Sources

Application Note: Precision Synthesis of Itaconic Acid Polymers for Smart Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Itaconic Acid-Based Polymers and Copolymers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IA), a renewable monomer derived from Aspergillus terreus fermentation, possesses a unique structure containing two carboxylic acid groups with different pKa values (pKa₁ ≈ 3.85, pKa₂ ≈ 5.45) and an exocyclic double bond. This chemical architecture makes IA an ideal candidate for constructing pH-responsive hydrogels and functionalized drug delivery vectors. However, its polymerization is notoriously difficult due to steric hindrance at the propagation site and degradative chain transfer to monomer. This guide provides optimized protocols for overcoming these kinetic barriers to synthesize high-molecular-weight Poly(this compound) (PIA) and its controlled architectures.

Part 1: The Chemistry of this compound Polymerization[1][2][3][4][5]

The Kinetic Challenge

Unlike acrylic acid, the propagation rate constant (


) of IA is significantly lower due to the steric bulk of the two pendant carboxyl groups. Furthermore, the allylic protons on the methylene group adjacent to the double bond are susceptible to hydrogen abstraction by growing radicals. This leads to degradative chain transfer , resulting in a stable allylic radical that terminates the chain rather than propagating it.
Strategic Solutions

To achieve high conversion and molecular weight, three strategies are employed:

  • pH Control: Polymerizing in a partially neutralized state (pH ~3–4) increases the propagation rate by balancing electrostatic repulsion and radical stability.

  • High Radical Flux: Using high concentrations of initiator (e.g., persulfates) to overwhelm the chain transfer events.

  • Solvent Selection: Water is the superior solvent for free radical polymerization (FRP) of IA, whereas organic solvents (dioxane, acetone) often lead to oligomers.

Part 2: Experimental Protocols

Protocol A: High-Yield Free Radical Homopolymerization of this compound (Aqueous)

Target Application: Synthesis of pH-sensitive backbones for conjugation or superabsorbents.

Materials
  • Monomer: this compound (IA), >99% purity.

  • Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS).

  • Solvent: Deionized (DI) Water (degassed).

  • Base: Sodium Hydroxide (5 M NaOH).

  • Purification: Acetone (Technical grade).

Step-by-Step Methodology
  • Monomer Preparation:

    • Dissolve 20 g of IA in 80 mL of degassed DI water in a three-neck round-bottom flask.

    • Critical Step: Adjust pH to 3.5–4.0 using 5 M NaOH. Why? Fully protonated IA (pH < 2) propagates slowly. Fully ionized IA (pH > 6) suffers from intense electrostatic repulsion between the growing chain and monomer. Partial neutralization optimizes the rate.

  • Degassing:

    • Purge the solution with Nitrogen (

      
      ) or Argon for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.
      
  • Initiation:

    • Heat the reaction vessel to 60°C under continuous stirring.

    • Dissolve KPS (2 mol% relative to monomer) in 5 mL of degassed water and inject it into the vessel.

  • Polymerization:

    • Maintain temperature at 60°C for 48 hours . The solution will become viscous.

    • Note: If the solution turns yellow/brown, it indicates potential isomerization to mesaconic acid or oxidation; ensure strict temperature control.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer dropwise into a 10-fold excess of vigorously stirred acetone .

    • Filter the white precipitate and redissolve in a minimal amount of water.

    • Dialysis: Dialyze against DI water (MWCO 3.5 kDa) for 3 days to remove unreacted monomer and salts.

  • Drying:

    • Lyophilize (freeze-dry) the purified solution to obtain a white, fluffy powder of Poly(this compound).

Protocol B: RAFT Polymerization of Di-n-butyl Itaconate (DBI)

Target Application: Synthesis of well-defined block copolymers (e.g., P(DBI-b-MMA)) for micellar drug delivery.

Note: Direct RAFT polymerization of unmodified IA is difficult due to acid-CTA interactions. It is standard practice to polymerize the ester (DBI) and hydrolyze post-polymerization if acid functionality is required.

Materials
  • Monomer: Di-n-butyl itaconate (DBI).[1] Remove inhibitor by passing through a basic alumina column.

  • CTA: Cumyl dithiobenzoate (CDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: AIBN (Recrystallized).[2]

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Target Degree of Polymerization (

      
      ) = 50.
      
    • Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2.

  • Reaction Setup:

    • In a Schlenk tube, combine DBI (2.0 g), CDB (43 mg), and AIBN (5 mg).

    • Add Toluene to reach a monomer concentration of 50 wt%.

  • Freeze-Pump-Thaw:

    • Perform 3 cycles of freeze-pump-thaw to ensure absolute removal of oxygen. Refill with Nitrogen.

  • Polymerization:

    • Immerse the tube in an oil bath at 70°C .

    • Allow reaction to proceed for 24 hours. (Conversion is typically limited to ~60% to maintain low dispersity, Đ < 1.3).

  • Quenching & Purification:

    • Quench by cooling in liquid nitrogen and exposing to air.

    • Precipitate into cold methanol.

    • Dry under vacuum at 40°C.

  • Hydrolysis (Optional for Amphiphilic Blocks):

    • Dissolve P(DBI) in THF/Water (1:1). Add excess KOH and reflux for 24 hours to convert ester groups back to carboxylic acids.

Part 3: Characterization & Data Analysis

Expected Reactivity Ratios

When copolymerizing IA, reactivity ratios (


) define the polymer architecture (statistical vs. blocky).
Comonomer (

)

(

)

Architecture Tendency
Styrene ~0.30~0.40Alternating
Methyl Methacrylate ~0.00~2.30Gradient / Blocky (MMA rich)
Acrylamide ~1.40~0.60Statistical (IA rich)
Visualization of pH-Responsive Mechanism

The following diagram illustrates the conformational change of P(IA-g-PEG) hydrogels used in oral drug delivery. At low pH (stomach), the gel collapses due to Hydrogen bonding. At neutral pH (intestine), it swells due to electrostatic repulsion, releasing the drug.

pH_Response_Mechanism cluster_Acid Stomach Environment (pH 1.2) cluster_Neutral Intestinal Environment (pH 7.4) Node1 Protonated COOH Groups Node2 H-Bonding with PEG/Ether Node1->Node2 Intermolecular Forces Node3 Hydrogel COLLAPSE (Drug Retention) Node2->Node3 Node4 Deprotonated COO- Groups Node3->Node4 Transit to Intestine (pH Increase) Node5 Electrostatic Repulsion Node4->Node5 Charge-Charge Interaction Node6 Hydrogel SWELLING (Drug Release) Node5->Node6

Figure 1: Mechanism of pH-triggered drug release in this compound-based complexation hydrogels.

Part 4: Expert Tips & Troubleshooting

  • The "Induction Period" Myth: If your polymerization doesn't start for 2 hours, it's not an induction period; it's likely oxygen inhibition. IA radicals are less stable than acrylate radicals and are easily quenched. Tip: Degas for at least 15 mins longer than you think is necessary.

  • Solubility Trap: Unneutralized Poly(this compound) is soluble in water but precipitates in high ionic strength solutions. If your reaction turns cloudy upon adding initiator, check the salt concentration or pH.

  • Mesaconic Isomerization: At temperatures > 80°C or highly alkaline pH, IA isomerizes to mesaconic acid (methyl fumaric acid), which does not homopolymerize under these conditions. Limit reaction temperature to 60–70°C.

Part 5: References

  • Betancourt, T., et al. (2010).[3] "Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol)..." Journal of Biomedical Materials Research Part A. Link

  • Koetting, M. C., & Peppas, N. A. (2014).[4] "pH-Responsive poly(this compound-co-N-vinylpyrrolidone) hydrogels..." International Journal of Pharmaceutics. Link

  • Marvel, C. S., & Shepherd, T. H. (1959). "Polymerization of this compound." The Journal of Organic Chemistry. (Classic mechanistic foundation).

  • Drache, M., et al. (2024). "Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations..." ACS Polymers Au. Link

  • Sattahaphorn, K., & Manuspiya, H. (2013). "Precision synthesis of bio-based acrylic thermoplastic elastomer by RAFT polymerization..." Polymer Chemistry. Link

Sources

Application Notes & Protocols: Synthesis of Poly(itaconic acid) Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, characterization, and application of poly(itaconic acid) (PIA) hydrogels as versatile platforms for drug delivery. This compound, a bio-based monomer, imparts desirable properties such as biocompatibility, biodegradability, and pH-responsiveness to the resulting hydrogels, making them ideal candidates for controlled drug release applications. This document provides researchers, scientists, and drug development professionals with a foundational understanding of PIA hydrogels, including detailed, field-proven protocols for their synthesis and characterization. We will explore the causality behind experimental choices, ensuring a deep, practical understanding of the methodologies presented.

Introduction: The Promise of Poly(this compound) Hydrogels in Drug Delivery

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as a cornerstone of modern drug delivery systems.[1] Their high water content and soft, tissue-like consistency contribute to their excellent biocompatibility. Among the diverse array of polymers used for hydrogel synthesis, poly(this compound) has garnered significant attention as a sustainable and functional biomaterial.[2] Derived from the fermentation of carbohydrates, this compound is a water-soluble monomer that can be readily polymerized to form hydrogels with tunable properties.[2][3][4]

The presence of two carboxylic acid groups in the this compound monomer is central to the functionality of PIA hydrogels. These groups provide sites for crosslinking and impart a pH-responsive swelling behavior. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel.[5][6] This pH-sensitivity is highly advantageous for targeted drug delivery, particularly for oral administration where the hydrogel can protect the drug in the acidic environment of the stomach and release it in the more neutral environment of the intestines.[5][6][7]

Furthermore, the inherent biodegradability of polyesters derived from this compound positions these hydrogels as environmentally friendly and safe for biomedical applications.[8][9] This guide will provide a detailed exploration of the synthesis of PIA hydrogels, focusing on free-radical polymerization, a widely adopted and versatile method.

Synthesis of Poly(this compound) Hydrogels: A Step-by-Step Guide

The synthesis of PIA hydrogels typically involves the free-radical polymerization of this compound monomers in the presence of a crosslinking agent and a polymerization initiator.[2][3] The choice and concentration of these components are critical in determining the final properties of the hydrogel.

Key Reagents and Their Roles
ReagentFunctionTypical ExamplesRationale for Selection
Monomer The primary building block of the polymer network.This compound (IA)Bio-based, provides carboxylic acid groups for pH-responsiveness and crosslinking.[3]
Co-monomer (Optional) Incorporated to modify hydrogel properties.Acrylamide, N-hydroxymethyl acrylamide, Poly(ethylene glycol) (PEG)Enhances swelling capacity, mechanical strength, or biocompatibility.[5]
Crosslinking Agent Forms covalent bonds between polymer chains, creating the 3D network.Tetraethylene glycol (TEG), Poly(ethylene glycol) diacrylate (PEGDA), N,N'-methylenebisacrylamide (MBA)Controls the crosslinking density, which dictates swelling ratio, mechanical strength, and drug release rate.[2][5]
Initiator Generates free radicals to initiate polymerization.Irgacure® 2959 (for UV initiation), Potassium persulfate (KPS), Ammonium persulfate (APS) (for thermal initiation)The choice depends on the desired polymerization method (UV or thermal).[2][5][10]
Solvent Dissolves the reactants and facilitates polymerization.Deionized water, Ethanol/water mixturesProvides a medium for the reaction and influences the solubility of the monomers.[5]
Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of PIA hydrogels via UV-initiated free-radical polymerization.

SynthesisWorkflow cluster_prep Preparation of Pre-polymerization Solution cluster_poly Polymerization cluster_post Post-Polymerization Processing Monomer This compound (and optional co-monomer) Solvent Solvent (e.g., Water/Ethanol) Monomer->Solvent Dissolve Crosslinker Crosslinking Agent (e.g., TEGDA) Solvent->Crosslinker Add Initiator Photoinitiator (e.g., Irgacure 2959) Crosslinker->Initiator Add & Mix UV_Exposure UV Irradiation (Initiation) Initiator->UV_Exposure Expose to UV light Polymerization Crosslinking Polymerization UV_Exposure->Polymerization Purification Purification (Washing to remove unreacted species) Polymerization->Purification Drying Drying (e.g., Lyophilization) Purification->Drying Characterization Characterization Drying->Characterization

Figure 1. Generalized workflow for UV-initiated synthesis of PIA hydrogels.

Detailed Protocol: UV-Initiated Synthesis of PIA-co-PEG Hydrogels

This protocol is adapted from a method for preparing pH-responsive PIA hydrogels with poly(ethylene glycol) grafts for oral drug delivery.[5][6][7]

Materials:

  • This compound (IA)

  • Poly(ethylene glycol) (PEG, specify molecular weight)

  • Tetraethylene glycol (TEG) or Poly(ethylene glycol) diacrylate (PEGDA) (Crosslinker)

  • Irgacure® 2959 (Photoinitiator)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of the Monomer Solution:

    • Dissolve a specific amount of this compound in a 1:1 (w/w) co-solvent system of aqueous NaOH solution and ethanol. The NaOH solution is used to partially neutralize the this compound, which increases its solubility and reactivity.[5]

    • Add the desired amount of PEG to the solution and stir until fully dissolved. The ratio of IA to PEG will influence the hydrogel's properties.

  • Addition of Crosslinker and Initiator:

    • Add the crosslinking agent (e.g., TEG or PEGDA) to the monomer solution. The concentration of the crosslinker is a critical parameter; higher concentrations lead to stronger, more brittle hydrogels with lower swelling capacity.[5]

    • Add the photoinitiator (e.g., Irgacure® 2959) to the solution and stir in the dark to prevent premature polymerization.

  • Polymerization:

    • Pour the final solution into a mold (e.g., between two glass plates separated by a spacer).

    • Expose the mold to a UV light source (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or an ethanol/water mixture to remove any unreacted monomers, crosslinker, and initiator.[11] The washing solution should be changed periodically over 24-48 hours to ensure complete purification.

  • Drying:

    • The purified hydrogel can be dried to a constant weight. Lyophilization (freeze-drying) is a common method that preserves the porous structure of the hydrogel. Alternatively, oven drying at a moderate temperature (e.g., 60°C) can be used.[10]

Characterization of Poly(this compound) Hydrogels

Thorough characterization is essential to ensure the synthesized hydrogels meet the required specifications for drug delivery applications.

Characterization TechniqueProperty MeasuredSignificance for Drug Delivery
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition and functional groups.Confirms the successful polymerization and incorporation of monomers and crosslinkers.[5]
Swelling Studies Swelling ratio in different pH buffers.Determines the pH-responsiveness and the hydrogel's ability to absorb and retain fluids, which is crucial for drug loading and release.[2][5]
Rheology Mechanical properties (storage and loss moduli).Assesses the gel strength and stability, which are important for handling and in vivo performance.[2]
Scanning Electron Microscopy (SEM) Surface morphology and porous structure.Visualizes the network structure of the hydrogel, which influences drug diffusion and release kinetics.
Biocompatibility Assays Cytotoxicity and cell viability.Ensures the hydrogel is non-toxic and safe for biological applications.[5]

Drug Loading and Release from PIA Hydrogels

The porous nature and swelling capacity of PIA hydrogels make them excellent carriers for a wide range of therapeutic agents.[1]

Drug Loading Methods

The most common method for loading drugs into pre-formed hydrogels is the equilibrium swelling method .[12]

Protocol: Drug Loading by Equilibrium Swelling

  • Prepare a concentrated solution of the desired drug in a suitable solvent. The solvent should be compatible with both the drug and the hydrogel.

  • Immerse a known weight of the dried hydrogel in the drug solution.

  • Allow the hydrogel to swell for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • After swelling, remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.[12]

  • Dry the drug-loaded hydrogel.

  • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using techniques like UV-Vis spectroscopy.

In Vitro Drug Release Studies

In vitro drug release studies are performed to evaluate the release kinetics of the drug from the hydrogel under simulated physiological conditions.

Protocol: In Vitro Drug Release

  • Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline at different pH values to simulate the gastrointestinal tract).

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The cumulative percentage of drug released is then plotted against time.

The pH-responsive nature of PIA hydrogels typically results in a significantly higher drug release at neutral or slightly basic pH compared to acidic pH.[5][12]

DrugRelease cluster_loading Drug Loading cluster_release Drug Release DriedHydrogel Dried PIA Hydrogel Swelling Equilibrium Swelling DriedHydrogel->Swelling DrugSolution Concentrated Drug Solution DrugSolution->Swelling DrugLoadedHydrogel Drug-Loaded Hydrogel Swelling->DrugLoadedHydrogel Drying Sampling Periodic Sampling & Analysis DrugLoadedHydrogel->Sampling ReleaseMedium Release Medium (Simulated Body Fluid) ReleaseMedium->Sampling

Figure 2. Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

Poly(this compound) hydrogels represent a highly promising and versatile platform for the development of advanced drug delivery systems. Their bio-based origin, biocompatibility, and tunable pH-responsiveness make them particularly attractive for a range of applications, from oral drug delivery to wound healing. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and optimize PIA hydrogels for their specific drug delivery needs. Future research may focus on the development of multi-responsive PIA hydrogels, the incorporation of targeting moieties for site-specific drug delivery, and the use of these hydrogels in combination with other therapeutic modalities.

References

  • Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Characterization of pH-responsive hydrogels of poly(this compound-g-ethylene glycol) prepared by UV-initiated free radical polymerization as biomaterials for oral delivery of bioactive agents. (2012). PubMed. Retrieved from [Link]

  • Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents. (2012). ResearchGate. Retrieved from [Link]

  • Free Radical Copolymerization of Diallylamine and this compound for the Synthesis of Chitosan Base Superabsorbent. (2022). MDPI. Retrieved from [Link]

  • Free Radical Copolymerization of Diallylamine and this compound for the Synthesis of Chitosan Base Superabsorbent. (2022). National Institutes of Health. Retrieved from [Link]

  • Sustainable Bio-Based Superabsorbent Polymer: Poly(this compound) with Superior Swelling Properties. (2022). ACS Publications. Retrieved from [Link]

  • Chitosan/Maleic anhydride and this compound super porous hydrogels, containing levofloxacin for the treatment of visceral bleedi. (n.d.). SciELO. Retrieved from [Link]

  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • Polyvinyl Alcohol-Co-Itaconic Acid Hydrogels With Varying Stiffness l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Enhancement of Gel Strength of this compound-Based Superabsorbent Polymer Composites Using Oxidized Starch. (n.d.). MDPI. Retrieved from [Link]

  • Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound. (2022). MDPI. Retrieved from [Link]

  • Synthesis and properties of poly(this compound). (n.d.). UNH Scholars' Repository. Retrieved from [Link]

  • Preparation of this compound bio-based cross-linkers for hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

  • Itaconic-acid-based superabsorbent polymer with high gel strength and biocompatibility. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of High-Molecular-Weight Poly (Itaconic-Co-Methacrylic Acid) Copolymers for the Fabrication of Nanocomposite Hydrogels for Cationic Dye Removal. (2024). ResearchGate. Retrieved from [Link]

  • Biocompatible Hydrogels Based on Biodegradable Polyesters and Their Copolymers. (2023). MDPI. Retrieved from [Link]

  • Multifunctional Ag-Poly(N-isopropylacrylamide/itaconic Acid) Hydrogel Nanocomposites Prepared by Gamma Irradiation for Potential Application as Topical Treatment Dressings. (n.d.). MDPI. Retrieved from [Link]

Sources

Advanced Protocols for Itaconic Acid as a Bio-Functional Crosslinker in Bioplastics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers. Scope: Synthesis, crosslinking mechanisms, and characterization of Itaconic Acid (IA) derived bioplastics.

Strategic Overview: The Dual-Mode Crosslinker

This compound (IA) is not merely a monomer; it is a metabolic "click" molecule for bioplastics. Produced industrially by Aspergillus terreus, it offers a unique trifunctional structure: two carboxylic acid groups (


, 

) and an

-unsaturated double bond.

Unlike conventional crosslinkers (e.g., glutaraldehyde, MBA) that often introduce toxicity, IA serves as a bio-based crosslinking enabler through two distinct mechanisms:

  • Radical Curing (Unsaturated Polyesters): IA is incorporated into the polyester backbone via condensation, preserving the vinyl group for subsequent thermal or UV crosslinking.

  • Physical & Chemical Grafting (Hydrogels): IA acts as a functional comonomer that introduces pH-sensitivity (hydrogen bonding) and sites for radical coupling.

Chemical Mechanism & Reactivity

The following diagram illustrates the specific reactive sites of IA utilized in these protocols.

IA_Reactivity cluster_0 Reaction Pathways IA This compound (C5H6O4) Condensation Polycondensation (via -COOH groups) IA->Condensation Reacts with Polyols (150-160°C) Radical Free Radical Polymerization (via C=C Vinyl group) IA->Radical Reacts with Vinyls (Initiator/UV) Product1 Bio-Polyesters (Pre-polymers) Condensation->Product1 Linear Chains with Pendant C=C Product2 Crosslinked Network (Thermosets/Hydrogels) Radical->Product2 Direct Crosslinking Product1->Product2 Post-Polymerization Curing

Figure 1: Dual-reactivity mechanism of this compound. The carboxylic groups drive backbone formation, while the vinyl group remains available for network formation (crosslinking).

Protocol A: Bio-Elastomers (Unsaturated Polyesters)

Application: Shape-memory polymers, tissue engineering scaffolds, and biodegradable elastomers. Target Material: Poly(glycerol-co-itaconic acid) (PGIA).

In this protocol, IA acts as the source of unsaturation .[1] The crosslinking density is controlled by the ratio of IA (double bonds) to the polyol and the subsequent curing duration.

Materials
  • Monomer A: this compound (IA) (Purity >99%).

  • Monomer B: Glycerol (Gly) (anhydrous).

  • Inhibitor: Hydroquinone (500 ppm) – Critical to prevent premature crosslinking during esterification.

  • Catalyst (Optional): Zinc Acetate (

    
    ) or p-Toluenesulfonic acid (PTSA). Note: Catalyst-free routes are preferred for biomedical applications but require longer reaction times.
    
Step-by-Step Synthesis Workflow
  • Stoichiometric Mixing:

    • Mix Glycerol and this compound in a molar ratio of 1:1 (for hard thermosets) or 1:0.8 (for elastomeric properties).

    • Add Hydroquinone (0.05 wt% relative to IA) to inhibit the vinyl group.

  • Melt Polycondensation (Pre-polymerization):

    • Setup: Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (to remove water).

    • Temperature Ramp: Heat to 120°C under

      
       flow until molten.
      
    • Reaction: Increase temperature to 150–160°C . Warning: Do not exceed 160°C to minimize isomerization of IA to citraconic acid (which is less reactive).

    • Duration: Maintain for 4–6 hours until the Acid Value (AV) drops to ~50-80 mg KOH/g.

    • Result: A viscous, transparent oligomer (Pre-PGIA).

  • Thermal Crosslinking (Curing):

    • Pour the pre-polymer into Teflon molds.

    • Vacuum Step: Apply vacuum (10 mbar) at 80°C for 1 hour to remove bubbles and residual water.

    • Curing Cycle: Place in a vacuum oven at 120°C for 24–48 hours. No initiator is strictly required for thermal curing of PGIA, as the high density of double bonds allows thermal auto-crosslinking, though adding 1% Benzoyl Peroxide (BPO) can accelerate this.

Quantitative Data: Mechanical Tuning

Table 1: Effect of Curing Time on PGIA Properties (120°C Cure)

Curing Time (h)Gel Fraction (%)Young's Modulus (MPa)Elongation at Break (%)
1265 ± 32.5 ± 0.4180 ± 20
2482 ± 28.1 ± 0.895 ± 10
48>9524.9 ± 1.525 ± 5

Data synthesized from comparative studies on poly(glycerol sebacate itaconic) systems [1, 2].

Protocol B: pH-Responsive Hydrogels

Application: Oral drug delivery (protecting cargo in stomach pH, releasing in intestine) and superabsorbents. Target Material: Poly(this compound-co-Acrylic Acid) or IA-grafted-Starch.

Here, IA provides pendant carboxylic groups that induce pH-dependent swelling (electrostatic repulsion at neutral pH) and hydrogen bonding (physical crosslinking at low pH).

Materials
  • Monomer: this compound.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Co-monomer: Acrylic Acid (AA) or PEG-diacrylate.

  • Initiator: Ammonium Persulfate (APS).[14]

  • Crosslinker (Secondary): N,N'-Methylenebisacrylamide (MBA) (Optional, if high stiffness is needed). Note: IA itself can self-crosslink at high concentrations, but MBA ensures reproducibility.

Synthesis Protocol (Free Radical Polymerization)
  • Solution Preparation:

    • Dissolve IA (10 g) and AA (5 g) in deionized water (50 mL).

    • Neutralize partially (60-70%) with NaOH solution to prevent rapid termination of radicals by protons.

  • Initiation:

    • Add MBA (0.05 wt% of monomers) if a permanent network is desired.

    • Purge with Nitrogen for 20 minutes.

    • Add APS initiator (1 wt% of monomers).

  • Polymerization:

    • Heat to 60–70°C in a water bath for 3 hours.

    • Observation: The solution will gel rapidly.

  • Purification:

    • Wash the hydrogel in excess distilled water for 48 hours (change water every 6 hours) to remove unreacted IA.

    • Freeze-dry (Lyophilize) to obtain a porous xerogel.

Mechanism of Action
  • pH < 4: IA carboxylic groups are protonated. Hydrogen bonding between chains causes the gel to collapse (protecting drug cargo).

  • pH > 6: Carboxylic groups deprotonate (

    
    ). Electrostatic repulsion forces chains apart, causing massive swelling and drug release.
    

Characterization & Validation

To ensure scientific integrity, every batch must be validated using these methods.

FTIR Spectroscopy (Chemical Validation)
  • Target: Verify incorporation of IA and consumption of double bonds (in cured state).

  • Key Peaks:

    • 1710 cm⁻¹: C=O stretching (Ester/Acid).

    • 1638 cm⁻¹: C=C stretching (Vinyl group).

    • Validation: In the Pre-polymer (Protocol A), the 1638 cm⁻¹ peak should be present . After Curing, this peak should disappear or significantly diminish, indicating successful crosslinking.

Gel Content (Crosslinking Efficiency)

This is the "Self-Validating" step for the protocol.



  • Method: Weigh initial dried sample (

    
    ). Soak in a good solvent (e.g., THF for polyesters, Water for hydrogels) for 24h. Dry the insoluble residue (
    
    
    
    ).
  • Standard: A successful cure should yield >80% gel content.

Swelling Ratio (Q)


  • Determine swelling in acidic (pH 1.2) vs. neutral (pH 7.4) buffer to confirm pH responsiveness.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Premature Gelation Radical formation during esterification (Protocol A).Increase Hydroquinone to 800 ppm; Lower reaction temp to <150°C.
Low Crosslinking Density Steric hindrance of IA vinyl group.Post-cure at higher temp (140°C) or add a radical initiator (BPO) during the curing step.
Dark/Brown Product Oxidation or Isomerization.Ensure strict

atmosphere; Reduce reaction time.
Low Reactivity Isomerization to Mesaconic Acid.Keep synthesis temp below 160°C. Mesaconic acid is thermodynamically more stable but less reactive.

References

  • Synthesis and Characterization of this compound Cross-Linked Poly(glycerol sebacate) . ResearchGate. Available at: [Link]

  • This compound – a versatile building block for renewable polyesters . Royal Society of Chemistry. Available at: [Link]

  • Preparation of this compound bio-based cross-linkers for hydrogels . ResearchGate. Available at: [Link]

  • Characterization of pH-Responsive Hydrogels of Poly(this compound-g-Ethylene Glycol) . National Institutes of Health (NIH). Available at: [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction . MDPI Polymers. Available at: [Link][6][14]

Sources

Application Note: High-Purity Synthesis of Dimethyl Itaconate (DMI)

Author: BenchChem Technical Support Team. Date: February 2026


) and Heterogeneous (Amberlyst-15) Catalysis
Author:  Senior Application Scientist, Chemical Process Development

Strategic Context & Application

Dimethyl itaconate (DMI) is a derivative of itaconic acid (IA), a top-12 bio-based building block as designated by the US Department of Energy. While traditionally valued as a monomer for high-performance polymers (enhancing adhesion and dyeability), DMI has recently emerged as a critical moiety in drug development. It functions as a membrane-permeable derivative of itaconate, capable of activating the Nrf2 antioxidant pathway and inhibiting succinate dehydrogenase (SDH), offering potent anti-inflammatory and immunomodulatory properties.

This protocol provides two distinct synthetic routes:

  • Method A (Standard): Sulfuric acid-catalyzed esterification. Best for scale-up and cost-efficiency.

  • Method B (Green): Amberlyst-15 catalyzed esterification.[1] Best for rapid lab-scale synthesis, high purity, and catalyst reusability.

Chemical Basis & Mechanism

The synthesis relies on Fischer Esterification , an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Reaction Scheme:



Critical Mechanistic Constraints
  • Equilibrium Limitation: The reaction is reversible. To drive the reaction to completion (Le Chatelier’s principle), methanol is used in large excess (acting as both reactant and solvent), and water must be managed.

  • Polymerization Risk: this compound contains an

    
    -unsaturated double bond susceptible to radical polymerization, especially under heat. A radical inhibitor is mandatory .
    
  • Isomerization: Prolonged heating can cause isomerization to citraconic or mesaconic esters, though this is less common with DMI than with other isomers.

Mechanistic Visualization

FischerEsterification IA This compound (C5H6O4) Intermediate Tetrahedral Intermediate IA->Intermediate Protonation & Nu Attack MeOH Methanol (Excess) MeOH->Intermediate Catalyst Acid Catalyst (H+) Catalyst->Intermediate DMI Dimethyl Itaconate (DMI) Intermediate->DMI Elimination Water Water (Byproduct) Intermediate->Water -H2O DMI->IA Hydrolysis (If water not removed)

Figure 1: Simplified Fischer Esterification pathway highlighting the reversibility and catalyst role.

Experimental Protocols

Pre-Requisite: Safety & Handling
  • Methanol: Toxic and highly flammable. Work in a fume hood.

  • DMI Physical State: DMI has a melting point of 37-41°C .[2] It may solidify in condensers if cooling water is too cold. Set condenser water to ~25-30°C to prevent clogging.

  • Inhibitor: Use Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) to prevent polymerization.

Method A: Homogeneous Catalysis (Sulfuric Acid)

Recommended for gram-to-kilogram scale synthesis.

Reagents:

  • This compound (1.0 eq)[3][4]

  • Methanol (10.0 eq) – Large excess drives equilibrium.

  • Sulfuric Acid (

    
    ), conc.[4] (0.05 eq / ~2 wt%)
    
  • Hydroquinone (100-500 ppm relative to IA mass)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add this compound and Methanol to the RBF. Stir until mostly dissolved. Add Hydroquinone.[4]

  • Catalyst Addition: Slowly add concentrated

    
     dropwise.
    
    • Note: The reaction is exothermic; the solution will warm up.

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) for 8–10 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or GC.[5]

  • Neutralization: Cool to room temperature. Add solid Sodium Carbonate (

    
    ) or a saturated solution until pH is neutral (pH ~7).
    
    • Why: Acid must be neutralized to prevent hydrolysis during workup and to protect equipment.

  • Filtration/Separation: Filter off the sulfate salts.

  • Concentration: Remove excess methanol via rotary evaporation (bath temp 40°C, reduced pressure).

  • Extraction: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate. Wash with:

    • 1x Water[4][6]

    • 1x Saturated Sodium Bicarbonate (

      
      )
      
    • 1x Brine

  • Drying: Dry organic layer over anhydrous

    
    , filter, and evaporate solvent.
    
  • Purification: Proceed to Vacuum Distillation (Section 4).

Method B: Heterogeneous Catalysis (Amberlyst-15)

Recommended for high-purity lab scale and green chemistry applications.

Reagents:

  • This compound (1.0 eq)[3][4]

  • Methanol (10.0 eq)[4]

  • Amberlyst-15 (Dry) beads (10-20 wt% relative to IA)

  • MEHQ (100 ppm)

Step-by-Step Protocol:

  • Activation: Ensure Amberlyst-15 is dry. If unsure, wash with methanol and dry in a vacuum oven.

  • Reaction: Combine this compound, Methanol, Amberlyst-15, and MEHQ in an RBF with a reflux condenser.

  • Reflux: Heat to reflux (65°C) with vigorous stirring (ensure beads are suspended but not crushed) for 6–8 hours .

  • Workup (Simplified):

    • Cool the mixture.

    • Filter the solution to remove the Amberlyst-15 beads. (Catalyst can be washed with MeOH and reused).

  • Concentration: Evaporate excess methanol via rotary evaporation.

  • Purification: The crude product is often pure enough for many applications (>95%). For drug development, proceed to Vacuum Distillation.

Purification: Vacuum Distillation

Because DMI is a solid near room temperature, distillation requires careful thermal management.

  • Apparatus: Short-path distillation head.

  • Condenser: Use warm water (30°C) or air cooling. Do NOT use ice water, or the product will crystallize inside the condenser, creating a pressure bomb hazard.

  • Conditions:

    • Boiling Point: ~108–112°C at 10-12 mmHg (estimated).

    • Atmospheric BP is ~208°C (Avoid distilling at atm pressure to prevent polymerization).

Procedure:

  • Apply vacuum.[7][8]

  • Slowly increase oil bath temperature.

  • Discard the "fore-run" (residual methanol/water).

  • Collect the main fraction (clear, colorless liquid that solidifies upon cooling).

Workflow Comparison & Decision Logic

WorkflowComparison cluster_A Method A: H2SO4 cluster_B Method B: Amberlyst-15 Start Start: this compound + MeOH StepA1 Add H2SO4 Reflux 8-10h Start->StepA1 StepB1 Add Resin Beads Reflux 6-8h Start->StepB1 StepA2 Neutralize (Na2CO3) Extract & Wash StepA1->StepA2 Distill Vacuum Distillation (Warm Condenser!) StepA2->Distill StepB2 Filtration (Remove Beads) StepB1->StepB2 StepB2->Distill Final Pure Dimethyl Itaconate (Crystalline Solid) Distill->Final

Figure 2: Operational workflow comparing liquid acid vs. solid acid catalysis.

Characterization & Validation Data

To validate the synthesis,


 NMR is the primary tool. The disappearance of the acidic proton and the appearance of two distinct methoxy signals confirm the diester formation.

Table 1:


 NMR Data (CDCl3, 400 MHz) 
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Vinyl (Z) 6.34Singlet1HOlefinic proton (

)
Vinyl (E) 5.73Singlet1HOlefinic proton (

)
Methoxy A 3.77Singlet3HEster

(Conjugated)
Methoxy B 3.70Singlet3HEster

(Non-conjugated)
Methylene 3.35Singlet2HAllylic

Physical Properties Validation:

  • Appearance: White crystalline solid (or supercooled clear liquid).

  • Melting Point: 37–41 °C.[2]

  • Solubility: Soluble in alcohols, DCM, DMSO; sparingly soluble in water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).Increase Methanol ratio (up to 1:15) or add molecular sieves to trap water.
Polymerization (Gunk) Overheating or lack of inhibitor.Ensure Hydroquinone is added. Do not exceed 120°C bath temp during distillation.
Clogged Condenser Product freezing.Use warm water (30°C) in the condenser or a heat gun to melt the blockage carefully.
Yellow Color Contamination or inhibitor oxidation.Redistill under vacuum.[8] The inhibitor (HQ) oxidizes to quinone (brown/yellow).

References

  • PubChem. (n.d.). Dimethyl itaconate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2012). Amberlyst-15 in Organic Synthesis. ARKIVOC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly.[3][9] PMC. Retrieved from [Link]

Sources

analytical methods for quantifying itaconic acid in fermentation broth

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Itaconic Acid in Fermentation Broth

Abstract

This compound (IA) is a high-value "building block" chemical utilized in the synthesis of polymers, resins, and biofuels.[1] Industrial production primarily relies on the fermentation of Aspergillus terreus or genetically modified hosts like Ustilago maydis or E. coli. Accurate quantification of IA in fermentation broth is analytically challenging due to the complex matrix containing residual sugars (glucose), metabolic byproducts (citric acid, cis-aconitic acid), and salts.

This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol utilizing Ion Exclusion Chromatography (IEC) with dual-detection (Refractive Index and UV). This method resolves IA from critical impurities and substrate, offering a single-run solution for fermentation monitoring.

The Biological Context: Understanding the Matrix

To develop an accurate analytical method, one must understand the metabolic origin of the analyte and its potential impurities. In Aspergillus terreus, this compound is generated via the Tricarboxylic Acid (TCA) cycle.[1][2][3]

Key Analytical Implication: The broth will invariably contain Citric Acid and cis-Aconitic Acid (precursors). These tricarboxylic acids are structurally similar to IA and are the primary sources of co-elution interference in non-optimized methods.

Metabolic Pathway Diagram

The following diagram illustrates the flow of carbon from Glucose to Itaconate, highlighting the critical node where the pathway branches from the TCA cycle.

MetabolicPathway Glucose Glucose (Substrate) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citric Acid (Major Impurity) AcetylCoA->Citrate Citrate Synthase CisAconitate cis-Aconitate Citrate->CisAconitate Aconitase Itaconate This compound (Target Analyte) CisAconitate->Itaconate CadA (cis-aconitate decarboxylase) TCA_Cycle TCA Cycle (Succinate, Malate) CisAconitate->TCA_Cycle Normal Metabolism

Figure 1: Metabolic pathway of this compound production in A. terreus, identifying Citric Acid as the critical upstream impurity.

Sample Preparation: The "Stop & Clear" Protocol

Fermentation broth is a dynamic, living system. Immediate stabilization is required to prevent ongoing metabolism from altering glucose/acid ratios after sampling.

Protocol:

  • Sampling: Withdraw 1-2 mL of broth from the bioreactor.

  • Metabolic Stop (Quenching): Immediately heat the sample at 90°C for 5 minutes OR add 10 µL of 50% H2SO4 per mL of sample. Why? This denatures enzymes (CadA) to freeze the metabolic profile.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to pellet biomass (mycelium).

  • Filtration: Pass the supernatant through a 0.22 µm PVDF or PES syringe filter . Note: Do not use Nylon if analyzing dilute acids, as it can bind proteins/impurities non-specifically.

  • Dilution: Dilute the filtrate 1:10 or 1:20 with the Mobile Phase (5 mM H2SO4). Why? This brings the concentration into the linear dynamic range of the detector and matches the sample solvent to the mobile phase to prevent peak distortion.

Analytical Method: Ion Exclusion HPLC

While Reversed-Phase (C18) chromatography can be used, Ion Exclusion Chromatography (IEC) is the industry gold standard for fermentation because it separates compounds based on pKa (acidity), size, and hydrophobicity, effectively resolving sugars (neutral) from organic acids (ionic).

Instrument Configuration
  • System: HPLC with Isocratic Pump and Column Oven.

  • Detectors (The Dual Strategy):

    • Detector A (UV/Vis): Set to 210 nm .

      • Rationale: this compound possesses a conjugated double bond (C=C), giving it strong UV absorbance at 210 nm. Citric acid and Glucose have negligible absorbance at this wavelength. This makes UV highly selective for this compound.

    • Detector B (Refractive Index - RI):

      • Rationale: Required to quantify Glucose (substrate) and other non-UV active byproducts.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent (e.g., Supelcogel C-610H).

    • Chemistry: Sulfonated divinylbenzene-styrene copolymer (H+ form).

Chromatographic Conditions
ParameterSettingTechnical Insight
Mobile Phase 5 mM Sulfuric Acid (H2SO4)Maintains acidic pH to keep organic acids protonated (neutral) for interaction with the resin.
Flow Rate 0.6 mL/minOptimal balance between backpressure (<100 bar) and resolution.
Temperature 35°C - 60°CCritical: Higher temps (60°C) sharpen peaks but may reduce resolution between specific acid pairs. Start at 50°C.
Injection Vol 10 - 20 µLDepends on dilution factor.
Run Time 20 - 30 minutesEnsure late-eluting weak acids (like acetic or propionic) clear the column.
Experimental Workflow Diagram

HPLC_Workflow cluster_Detectors Dual Detection Sample Filtered Broth (1:10 Dilution) Injector Auto-Injector 20 µL Sample->Injector Column Aminex HPX-87H (Ion Exclusion) Injector->Column 5mM H2SO4 UV UV Detector (210 nm) Target: this compound Column->UV Eluent Flow RI RI Detector Target: Glucose/Sugars UV->RI Series Connection Data Data System Quantification RI->Data

Figure 2: Analytical workflow utilizing series detection to quantify both substrate (Glucose) and product (this compound).

Data Interpretation & Elution Order

In Ion Exclusion chromatography using the HPX-87H column, elution is driven by:

  • Donnan Exclusion: Stronger acids (lower pKa) are excluded from the resin pores and elute earlier.

  • Hydrophobic Adsorption: The polymer matrix interacts with hydrophobic regions. This compound is more hydrophobic than Citric acid.

Typical Elution Order (at 0.6 mL/min, 50°C):

  • Citric Acid: ~8.0 min (Stronger acid, highly polar).

  • Glucose: ~9.5 min (Neutral, accesses pore volume).

  • This compound: ~11.5 - 12.5 min (Retained by hydrophobic interaction).

  • Acetic Acid: ~15.0 min (Weak acid, late eluter).

Note: Retention times shift with temperature. If Citric and Glucose co-elute, adjust temperature down to 35°C.

Method Validation (Self-Validating System)

To ensure trustworthiness (E-E-A-T), perform the following validation steps:

  • Linearity: Prepare standard solutions of this compound at 0.1, 0.5, 1.0, 5.0, and 10.0 g/L. The R² value for the calibration curve should be >0.999.

  • Spike Recovery: Spike a known amount of this compound into a "blank" fermentation broth (or early stage broth). Recovery should be 95-105%. This validates that the matrix (proteins/salts) is not suppressing the signal.

  • Selectivity Check: Inject pure Citric Acid and pure this compound separately. Calculate the Resolution (Rs) . Rs should be >1.5 for baseline separation.

References

  • Mondala, A. et al. (2013). Optimization of this compound Production by Aspergillus terreus. Mentions HPLC quantification using Aminex HPX-87H. Link

  • Bio-Rad Laboratories. (2023). Aminex HPLC Columns for Fermentation Analysis. Official manufacturer protocol for organic acid separation. Link

  • Steiger, M.G. et al. (2013). Biochemistry of microbial this compound production. Frontiers in Microbiology. Detailed metabolic pathway and analytical context. Link

  • Kuenz, A. et al. (2012). Microbial production of this compound: developing a stable process. Demonstrates the use of RI and UV detection for fermentation monitoring. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Itaconic acid is a key bio-based platform chemical and an important metabolite in inflammatory responses.[1] Accurate and robust quantification is crucial for applications ranging from industrial fermentation process monitoring to clinical biomarker research. This document provides a comprehensive guide to the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable method. Additionally, it discusses considerations for sample preparation in various matrices and outlines principles for advanced detection using tandem mass spectrometry (LC-MS/MS) for high-sensitivity applications.

Introduction and Scientific Principle

This compound (2-methylenesuccinic acid) is an unsaturated dicarboxylic acid. Its industrial relevance lies in its use as a monomer for producing polymers, resins, and synthetic fibers.[2] In the biomedical field, it has emerged as a crucial immunometabolite produced by myeloid cells during inflammation.[3][4] Therefore, a reliable analytical method is essential for both process optimization in biotechnology and for understanding its physiological roles.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[5] For organic acids like this compound, reversed-phase chromatography is the most common and robust approach.[1][5][6]

Principle of Reversed-Phase Separation:

In RP-HPLC, the stationary phase (typically a silica support with covalently bonded C18 alkyl chains) is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5][6][7] this compound, being a polar molecule, would typically have little retention on a non-polar stationary phase. The key to its retention and separation lies in controlling its ionization state by manipulating the mobile phase pH.[8]

This compound has two pKa values (pKa1 = 3.84, pKa2 = 5.55).[9] By setting the mobile phase pH to be significantly lower than the first pKa (e.g., pH < 2.8), the carboxyl groups remain fully protonated (-COOH).[8] This protonation reduces the molecule's overall polarity, increasing its hydrophobicity and promoting interaction with the non-polar C18 stationary phase.[7][8] This allows for effective retention and separation from other polar, non-retained components. Elution is then achieved using an aqueous-organic mobile phase.[6]

Principle of UV Detection:

The conjugated system formed by the carbon-carbon double bond and the carboxyl groups in this compound acts as a chromophore, allowing it to absorb ultraviolet (UV) light.[9][10] The maximum absorbance is typically observed around 210 nm, which provides a sensitive and specific wavelength for detection.[9][10] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of this compound, enabling accurate quantification.

Recommended Protocol: RP-HPLC with UV Detection

This protocol is designed for the quantification of this compound in aqueous samples, such as fermentation broth. Modifications for other matrices are discussed in Section 3.

Materials and Reagents
  • This compound Standard: Purity ≥99% (e.g., from Sigma-Aldrich).

  • HPLC Grade Water: For mobile phase and standard preparation.

  • HPLC Grade Acetonitrile (ACN) or Methanol (MeOH).

  • Acids for pH adjustment: Orthophosphoric acid or formic acid, HPLC grade.[9][10]

  • Syringe Filters: 0.22 µm or 0.45 µm, compatible with aqueous and organic solvents (e.g., PTFE or PVDF).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable.

ParameterRecommended SettingRationale
HPLC Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmIndustry-standard for robust reversed-phase separations.[10]
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water / Methanol (87:13 v/v)Low pH ensures this compound is protonated for good retention.[8][10] Methanol acts as the organic modifier to elute the analyte.
Flow Rate 0.8 mL/minProvides optimal separation efficiency and reasonable run times for a 250 mm column.[10]
Column Temperature 45 °CHigher temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[10]
Injection Volume 5-20 µLVolume should be consistent across all samples and standards.
Detection UV Absorbance at 210 nmWavelength of maximum absorbance for this compound, providing high sensitivity.[9][10]
Run Time ~10 minutesSufficient to elute this compound and allow for column re-equilibration.
Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard, dissolve it in and dilute to 100 mL with HPLC grade water in a Class A volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be from 1 µg/mL to 200 µg/mL.[10] This range should encompass the expected concentration of the unknown samples.

Sample Preparation

For clear aqueous samples like filtered fermentation broth:

  • Centrifugation: Centrifuge the sample (e.g., fermentation broth) at 10,000 x g for 10 minutes to pellet cells and particulates.[11]

  • Dilution: Dilute the supernatant with mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any remaining particulates that could damage the column.[11]

Analysis Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standards Prepare Calibration Standards Sequence Build Sequence (Standards & Samples) Standards->Sequence Sample Collect & Centrifuge Sample Filter Dilute & Filter Sample Sample->Filter Filter->Sequence Inject Inject into HPLC System Sequence->Inject Detect Separate on C18 Column & Detect at 210 nm Inject->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Data Analysis and Quantification
  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations.

  • Linear Regression: Perform a linear regression on the calibration data. The relationship should be linear with a coefficient of determination (R²) ≥ 0.999.

  • Quantification: Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the unknown samples based on their measured peak areas. Remember to account for the dilution factor used during sample preparation.

Advanced Methods and Considerations

Analysis in Complex Biological Matrices (e.g., Plasma)

For complex matrices like plasma or cell extracts, a more rigorous sample preparation is required to remove proteins and phospholipids that interfere with the analysis.[1]

  • Protein Precipitation (PPT): A common method is to add a cold organic solvent like acetonitrile (often containing 1% formic acid) to the plasma sample in a 4:1 ratio.[1] After vortexing and centrifugation, the supernatant is collected.

  • Solid-Phase Extraction (SPE): For higher purity and sensitivity, SPE can be used.[12] This technique provides superior removal of matrix components compared to PPT.[1]

High-Sensitivity Analysis using LC-MS/MS

When sub-ng/mL detection limits are required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[1][3][12] This technique offers exceptional sensitivity and selectivity.

  • Principle: Molecules are separated by HPLC and then ionized (typically by electrospray ionization, ESI, in negative mode for acids). The mass spectrometer then selects the precursor ion for this compound (m/z 129.0) and fragments it. Specific product ions are monitored (e.g., m/z 85.0), creating a highly specific "transition" that minimizes interference from other compounds.

  • Mobile Phase: Volatile buffers like formic acid or ammonium acetate are preferred over non-volatile buffers like phosphate to ensure compatibility with the mass spectrometer.[3][12]

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-itaconic acid) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, leading to the most accurate quantification.[1]

Method Validation

To ensure the reliability of the analytical results, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[13][14][15][16]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, other organic acids). Confirmed by sharp, symmetric, and well-resolved peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Criteria: R² ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13]
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels. Criteria: Recovery typically 98-102%.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). Criteria: Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][4]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[13]

Troubleshooting

ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak Injection error; Incorrect mobile phase; Detector lamp off.Check autosampler, prepare fresh mobile phase, ensure detector is on and warmed up.
Peak Tailing or Fronting Column overload; Low mobile phase pH; Column degradation.Dilute sample; Ensure mobile phase pH is < 2.8; Replace column.
Shifting Retention Times Change in mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase; Ensure column oven is stable; Use a guard column and/or replace the analytical column.
High Backpressure Blockage in the system (e.g., frit, guard column); Particulate matter from sample.Filter all samples and mobile phases; Reverse flush the column (follow manufacturer's instructions); Replace guard column or frits.

References

  • Brennan, K., et al. Bioanalytical LC-MS Quantification of this compound: A Potential Metabolic Biomarker of Inflammation. Waters Corporation. [Link]

  • Chen, F., et al. (1999). [Determination of this compound in culture broth by high performance liquid chromatography]. Se Pu. [Link]

  • Naga, S., et al. (2010). Quantitative HPLC determination of this compound residuals in polymer hydrogels. Trade Science Inc. [Link]

  • Tan, B., et al. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. Journal of Chromatography B. [Link]

  • Tan, B., et al. (2020). Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media. ResearchGate. [Link]

  • LabRulez. HILIC/MS METHOD FOR THE QUANTIFICATION OF THE POLAR BIOMARKER this compound. LabRulez LCMS. [Link]

  • Waters Corporation. Bioanalytical LC-MS Quantification of this compound: A Potential Metabolic Biomarker of Inflammation. [Link]

  • Naga, S., et al. (2010). quantitative-hplc-determination-of-itaconic-acid-residuals-in-polymer-hydrogels.pdf. TSI Journals. [Link]

  • Google Patents.
  • Seim, P., et al. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. PMC. [Link]

  • Regestein, L., et al. (2021). Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates. MDPI. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • The Pharma Innovation Journal. (2023). This compound production by fungal isolate ITA27. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • ICH. Quality Guidelines. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • PSE Community.org. (2024). Studies on Reactive Extraction of this compound from Fermentation Broths. [Link]

  • ResearchGate. Calibration curve for the determination of this compound concentration by UV detection. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

Sources

Application Note: Advanced NMR Spectroscopy of Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic profiling, polymer chemistry, and pharmaceutical development. It synthesizes high-field NMR data with practical protocols for the detection and quantification of Itaconic Acid (ITA).

Executive Summary

This compound (C5H6O4) has transcended its traditional role as an industrial monomer to become a high-value target in immunology. Identified as a critical immunometabolite produced by the enzyme ACOD1 (IRG1) in activated macrophages, it inhibits succinate dehydrogenase (SDH), rewiring the TCA cycle during inflammation.[1]

Accurate NMR characterization of this compound is challenging due to pH-dependent chemical shift migration in aqueous media and solvent-specific resolution limits. This guide provides validated chemical shift data, structural assignments, and a rigorous quantitative NMR (qNMR) protocol.

Chemical Structure & Assignment Logic

To ensure reproducibility, we utilize the IUPAC numbering scheme for 2-methylidenebutanedioic acid .

  • C1: Carboxylic acid carbon (proximal to methylene).

  • C2: Quaternary carbon (backbone).

  • C3: Methylene carbon (backbone).

  • C4: Carboxylic acid carbon (distal).

  • C5: Exocyclic vinylidene carbon (=CH2).

Structural Visualization

ItaconicStructure C1 C1 (COOH) ~174 ppm C2 C2 (Quaternary) ~136 ppm C2->C1 C5 C5 (=CH2) ~128 ppm C2->C5 Double Bond C3 C3 (CH2) ~38 ppm C3->C2 H_C3 H-3 (s) ~3.3 ppm C3->H_C3 C4 C4 (COOH) ~168 ppm C4->C3 H_C5_a H-5a (s) ~5.7 ppm C5->H_C5_a H_C5_b H-5b (s) ~6.1 ppm C5->H_C5_b

Figure 1: Connectivity and approximate chemical shift mapping for this compound.

1H NMR Spectroscopy Guide

Solvent Selection Strategy
  • DMSO-d6: Recommended for purity analysis and structural verification. It prevents proton exchange, allowing observation of the carboxylic acid protons (~12.0 ppm) and providing sharp separation of the vinyl protons.

  • D2O: Recommended for metabolic studies (biological fluids). Carboxylic protons exchange and disappear. Chemical shifts are highly sensitive to pH (see Expert Insights).

1H Chemical Shift Data (400 MHz)
Proton GroupMultiplicityShift (δ) in DMSO-d6Shift (δ) in D2O (pH 7)Assignment
-COOH Broad Singlet12.2 - 12.5Not ObservedAcidic Protons
=CH₂ (a) Singlet (fine d)6.135.88Exocyclic Vinyl (Trans to COOH)
=CH₂ (b) Singlet (fine d)5.715.48Exocyclic Vinyl (Cis to COOH)
-CH₂- Singlet3.323.42Backbone Methylene

Note on Couplings: While often reported as singlets, the vinyl protons exhibit small geminal coupling (


 Hz) and long-range allylic coupling (

) with the methylene group, visible only at high fields (>600 MHz) or with resolution enhancement.

13C NMR Spectroscopy Guide

Carbon spectroscopy is essential for distinguishing this compound from citric acid cycle intermediates (e.g., citrate, succinate) in complex mixtures.

13C Chemical Shift Data (100 MHz)
CarbonShift (δ) in DMSO-d6Shift (δ) in D2OType
C1 (COOH) 167.8178.6Carbonyl
C4 (COOH) 172.5183.4Carbonyl
C2 (Quat) 136.2144.5Quaternary Alkene
C5 (=CH₂) 127.6124.8Terminal Alkene
C3 (-CH₂-) 37.544.7Methylene

Protocols

Protocol A: qNMR Quantification in Biological Media

Objective: Quantify this compound in macrophage culture media or plasma. Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

  • Sample Preparation:

    • Lyophilize 500 µL of biological fluid to remove H₂O.

    • Reconstitute in 600 µL D₂O phosphate buffer (100 mM, pH 7.4) . Crucial: Buffering prevents peak migration.

    • Add 10 µL of 5 mM TSP-d4 internal standard.

  • Instrument Parameters:

    • Pulse Sequence: zg30 (Bruker) or equivalent single pulse with water suppression (zgpr if residual water is high).

    • Relaxation Delay (D1): Set to 20 seconds . (T1 for this compound vinyl protons is relatively long; insufficient D1 causes underestimation).

    • Scans (NS): 64 (minimum) for S/N > 200.

    • Temperature: 298 K.[2]

  • Processing:

    • Phase and baseline correct manually.

    • Calibrate TSP to 0.00 ppm.

    • Integrate the vinyl singlets at 5.48 ppm and 5.88 ppm . Do not use the methylene peak at 3.42 ppm if glucose or taurine is present, as they overlap in this region.

  • Calculation:

    
    
    Where 
    
    
    
    (for one vinyl proton).
Protocol B: Purity Assessment (Industrial/Synthetic)

Objective: Verify purity of polymer-grade this compound.

  • Sample Preparation:

    • Dissolve ~10 mg this compound in 0.6 mL DMSO-d6 .

  • Acquisition:

    • Acquire 1H spectrum (D1 = 10s).

    • Check for common impurities:[3][4]

      • Citric Acid: AB system ~2.7 ppm (DMSO).

      • Mesaconic/Citraconic Acid: Methyl singlets ~1.9-2.0 ppm.

  • Analysis:

    • Integrate the =CH₂ protons (sum = 2H).

    • Compare integrals of impurity peaks.

Expert Insights & Troubleshooting

The pH Trap

In aqueous solution, the chemical shifts of this compound are heavily pH-dependent due to the deprotonation of its two carboxylic acid groups (


, 

).
  • Acidic pH (<3): Methylene signal shifts upfield toward 3.30 ppm.

  • Neutral pH (7.4): Methylene signal shifts downfield to ~3.42 ppm.

  • Impact: If you do not buffer your D2O samples, the "fingerprint" peaks will drift, leading to false negatives in automated binning algorithms.

Signal Overlap

In metabolic samples (urine/plasma), the methylene singlet (3.42 ppm) often overlaps with:

  • Taurine (triplets ~3.4 ppm)

  • Glucose (multiplets ~3.4-3.5 ppm)

  • Glycine (singlet ~3.55 ppm) Solution: Always prioritize the vinyl protons (5.5 - 6.5 ppm) for quantification. This region is typically "quiet" in biological spectra, free from sugar/amino acid interference.

Relaxation Times (T1)

The quaternary carbon (C2) and carboxyl carbons have very long T1 relaxation times (>5s). For quantitative 13C NMR (inverse gated decoupling), a relaxation delay of >30s is required to ensure >99% magnetization recovery.

Workflow Diagram

Workflow Start Start: Sample Collection Choice Select Solvent Start->Choice DMSO DMSO-d6 (Synthetic/Purity) Choice->DMSO High Conc / Powder D2O D2O Buffer pH 7.4 (Metabolomics) Choice->D2O Biofluid / Cell Media Acq_DMSO Acquire 1H NMR (D1=10s) DMSO->Acq_DMSO Check_Imp Check Impurities: Mesaconic/Citraconic Acq_DMSO->Check_Imp Result Final Report Check_Imp->Result Calculate Purity Acq_D2O Acquire 1H NMR Water Suppression (zgpr) D2O->Acq_D2O Quant Quantify via Vinyl Protons (5.48 / 5.88 ppm) Acq_D2O->Quant Quant->Result Calculate Conc

Figure 2: Decision matrix for this compound NMR analysis.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000137: this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 811, this compound. [Link]

  • Strelko, C. L., et al. (2011). This compound is a mammalian metabolite induced during macrophage activation.[1][5][6] Journal of the American Chemical Society. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[7] [Link]

Sources

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Itaconic acid, a dicarboxylic acid produced in the Krebs cycle, is an increasingly important analyte in metabolic research, immunology, and as a bio-based platform chemical. Its accurate quantification is crucial for understanding its role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules; however, the inherent properties of this compound—low volatility and high polarity due to its two carboxylic acid moieties—preclude its direct analysis by GC-MS.[1] Therefore, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable form suitable for gas chromatographic separation and subsequent mass spectrometric detection.

This application note provides detailed protocols for the two most common and effective derivatization methods for this compound: silylation and esterification. It offers a comparative overview to aid researchers in selecting the most appropriate method for their specific analytical needs and discusses the mass spectrometric characteristics of the resulting derivatives.

The Imperative of Derivatization for this compound Analysis

The primary goal of derivatization in the context of GC-MS is to replace the active hydrogens in the carboxyl groups of this compound with non-polar, thermally stable moieties. This chemical modification achieves the following:

  • Increased Volatility: By masking the polar carboxyl groups, the intermolecular hydrogen bonding is significantly reduced, which in turn lowers the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.[1]

  • Enhanced Thermal Stability: The resulting derivatives are less prone to thermal degradation in the high-temperature environment of the GC injector and column.

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing the accuracy and precision of quantification.[2]

Method Selection: Silylation vs. Esterification

The choice between silylation and esterification depends on several factors, including the sample matrix, the desired sensitivity, and the available laboratory resources.

FeatureSilylation (e.g., with BSTFA/MSTFA)Esterification (e.g., with BF3-Methanol)
Reaction Speed Generally faster, often complete within an hour.Can be slower, sometimes requiring longer incubation times.
Reaction Conditions Mild heating (60-80°C) is typically sufficient.[3]Often requires higher temperatures (e.g., 80-100°C).
Reagent & Byproduct Volatility Reagents and byproducts are highly volatile, minimizing interference.[4]Reagents like BF3 can be corrosive and byproducts may require removal.[1]
Derivative Stability Trimethylsilyl (TMS) derivatives can be moisture-sensitive.Methyl esters are generally more stable.
Versatility Reacts with a broad range of functional groups.Primarily targets carboxylic acids.

For routine analysis of this compound, silylation with BSTFA or MSTFA is often the preferred method due to its speed, efficiency, and the volatility of its byproducts.[5] However, for complex matrices where derivative stability is a major concern, esterification can be a robust alternative.

Experimental Protocols

I. Silylation of this compound to its Trimethylsilyl (TMS) Derivative

Silylation involves the replacement of the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. The most common reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate, particularly for sterically hindered compounds.[6]

Silylation Workflow Diagram

Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This is a critical step as silylation reagents are highly moisture-sensitive. Lyophilization or evaporation under a stream of dry nitrogen are recommended methods.

  • Reagent Addition: To the dried sample in a clean, dry GC vial, add 100 µL of a silylation-grade solvent such as pyridine or acetonitrile. Then, add 100 µL of BSTFA containing 1% TMCS.[3] For quantitative analysis, an internal standard should be added at this stage.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven at 70°C for 60 minutes.[7]

  • Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

II. Esterification of this compound to its Dimethyl Ester

Esterification converts the carboxylic acid groups into their corresponding methyl esters. A common and effective method utilizes boron trifluoride in methanol (BF3-Methanol) as the catalyst and methylating agent.

Sources

Troubleshooting & Optimization

Technical Support Center: Industrial Itaconic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Bio-Process Engineering Division) Ticket Subject: Overcoming Scale-Up Bottlenecks in Itaconic Acid (IA) Fermentation & Recovery

Welcome to the Technical Support Hub

You have reached the Tier-3 Engineering Desk. We understand that scaling this compound (IA) production from shake flasks to industrial bioreactors presents a "Valley of Death" characterized by yield stagnation, morphological instability, and downstream losses.

This guide is structured as a dynamic troubleshooting session. We will address your specific operational failures with root-cause analysis and validated recovery protocols.

Module 1: Bioreactor & Fermentation Support
Ticket #101: "My biomass is growing rapidly, but IA titers are negligible."

Diagnosis: You are likely experiencing uncontrolled phosphate abundance or Manganese (


) contamination .[1]
In Aspergillus terreus, IA is an overflow metabolite.[1] Production is triggered only when growth is restricted by phosphate limitation while carbon is in excess. Furthermore, 

levels >5 ppb interfere with the overflow mechanism by altering glycolysis regulation and morphology.

Troubleshooting Protocol:

  • The Phosphate Brake:

    • Action: Verify initial phosphate levels.

    • Target: Maintain inorganic phosphate (

      
      ) between 0.1 – 0.5 g/L  initially.
      
    • Mechanism: When

      
       is depleted, the specific growth rate drops, and carbon flux is diverted from biomass generation to the cis-aconitate decarboxylase (CadA) pathway.
      
    • Self-Validation: Monitor biomass dry weight.[2] If it continues to rise linearly after 40 hours, your phosphate levels are too high.

  • The Manganese Lockout:

    • Action: Test your feedstock (molasses/hydrolysate) for

      
      .
      
    • Threshold: If

      
      , IA production will be severely inhibited.[3]
      
    • Remediation:

      • Option A: Switch to defined glucose media (expensive, high purity).

      • Option B (Industrial): Use ion-exchange resins to strip divalent cations from the feedstock.

      • Option C (Genetic): Use engineered strains with modified regulation (see Module 2) or alternative hosts like Ustilago maydis which are less sensitive to

        
        .
        
Ticket #102: "The broth viscosity has spiked, and Dissolved Oxygen (DO) is at 0%."

Diagnosis: Your culture has shifted to a filamentous mycelial morphology . While filamentous fungi naturally grow as mats, industrial IA production requires a pelleted morphology . Filamentous growth creates non-Newtonian, high-viscosity broths that impede oxygen mass transfer (


), leading to oxygen starvation.

Troubleshooting Protocol:

  • Induce Pellet Formation:

    • Inoculum Control: Do not inoculate fermenters with spores directly. Use a seed culture pre-grown to pellet stage.

    • Agitation Ramp: High shear stress can shatter pellets; low shear causes clumping.

    • Standard: Target a pellet diameter of 0.5 – 1.5 mm .

  • Oxygen Resuscitation:

    • Critical Warning: A. terreus is obligately aerobic. Even short interruptions (minutes) in aeration can irreversibly stop IA production for the batch duration due to the degradation of the CadA enzyme complex.

    • Protocol: Maintain DO > 30% saturation. If viscosity is high, increase back-pressure rather than just agitation speed to improve

      
       solubility without shearing pellets.
      
Module 2: Genetic & Metabolic Engineering Support
Ticket #201: "I want to switch to Ustilago maydis to solve viscosity issues, but yields are lower."

Diagnosis: U. maydis (yeast-like) solves the morphology/viscosity problem but has a different metabolic bottleneck. Unlike A. terreus, which uses CadA to decarboxylate cis-aconitate directly, U. maydis uses a thermodynamically less favorable route involving isomerization.

Visualizing the Pathway Bottleneck:

IA_Pathways cluster_legend Pathway Key Glucose Glucose Input Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Citrate Citrate (Mitochondria) AcetylCoA->Citrate OAA->Citrate CisAconitate Cis-Aconitate Citrate->CisAconitate Aconitase MttA MttA Transporter (Mito -> Cytosol) CisAconitate->MttA Transport CadA CadA Enzyme (A. terreus) IA_AT This compound (A. terreus) CadA->IA_AT Adi1 Adi1: Isomerase (U. maydis) TransAconitate Trans-Aconitate Adi1->TransAconitate Tad1 Tad1: Decarboxylase (U. maydis) TransAconitate->Tad1 IA_UM This compound (U. maydis) Tad1->IA_UM MttA->CadA Direct Route (A. terreus) MttA->Adi1 Isomerization (U. maydis) key1 Blue: High Efficiency Route key2 Yellow: Multi-step Route

Figure 1: Comparative metabolic pathways of A. terreus vs. U. maydis. Note the extra isomerization step in U. maydis which can limit flux.

Optimization Protocol for U. maydis:

  • Overexpression Strategy:

    • You must overexpress MttA (mitochondrial transporter) to pump cis-aconitate out of the mitochondria.

    • Overexpress Ria1 , the cluster regulator, to force the pathway genes "on".

  • Oxygen Strategy (Counter-Intuitive):

    • Unlike A. terreus, U. maydis often performs better under oxygen limitation . High oxygen can trigger biomass formation over acid production in this host.

    • Experiment: Test a

      
       reduction of 20% during the production phase.
      
Module 3: Downstream Processing (DSP) Support
Ticket #301: "Crystallization yield is <50%, and the crystals are impure."

Diagnosis: Direct crystallization from fermentation broth is inefficient due to the "solubility trap." The high solubility of IA in water means a significant portion remains in the mother liquor. Furthermore, residual sugars and proteins act as "anti-solvents" or crystal poisons.

DSP Workflow & Troubleshooting:

DSP_Workflow Broth Fermentation Broth (Contains Biomass, IA, Salts) Clarification 1. Clarification (Centrifugation/Filtration) Broth->Clarification Decolorization 2. Decolorization (Activated Carbon) Clarification->Decolorization Issue1 Issue: Membrane Fouling Clarification->Issue1 Concentration 3. Evaporation/Concentration Decolorization->Concentration Issue2 Issue: Pigments inhibit crystal growth Decolorization->Issue2 Crystallization 4. Cooling Crystallization Concentration->Crystallization Separation 5. Solid-Liquid Separation Crystallization->Separation Product Pure this compound Separation->Product Issue3 Issue: High loss in Mother Liquor Separation->Issue3

Figure 2: Standard Downstream Processing workflow highlighting critical failure points.

Recovery Protocol:

  • Pre-treatment (Decolorization):

    • Use Activated Carbon treatment immediately after biomass removal. This removes pigments (melanins) that co-precipitate with IA and lower purity.

  • Reactive Extraction (Advanced):

    • If crystallization yield is too low, implement Reactive Extraction using an amine extractant (e.g., TOA) in a diluent.

    • Mechanism:[4][5][6] The amine complexes with the acid, pulling it into the organic phase, separating it from sugars/salts.

    • Back-extraction: Use temperature swing or NaOH to release the IA from the organic phase.

Module 4: Economic Viability Analysis

Ticket #401: "Is my process economically competitive with petrochemical acrylic acid?"

Analysis: Current market prices for IA are approx. $2.00/kg , while petrochemical equivalents are lower. To compete, you must optimize the three main cost drivers.

Cost DriverImpact FactorOptimization Target
Feedstock High (40-50% of OPEX)Must use lignocellulosic hydrolysates or molasses. Challenge: Inhibitors (Mn, Furfural).[3][7]
Fermentation MediumTiter must exceed 80 g/L . Productivity > 1 g/L/h .
Downstream High (30-40% of OPEX)Recovery yield must exceed 80% . Reduce energy in evaporation.

Strategic Advice: Do not aim for 100% purity if your end-application (e.g., certain polymers) can tolerate 98%. The cost to remove the last 2% of impurities often doubles the DSP energy requirement.

References
  • Steiger, M. G., et al. (2013). Biochemistry of microbial this compound production. Frontiers in Microbiology. Link

  • Kuenz, A., & Krull, S. (2018).[8] Biotechnological production of this compound—things you need to know. Applied Microbiology and Biotechnology. Link

  • Becker, J., et al. (2020).[9] An Optimized Ustilago maydis for this compound Production at Maximal Theoretical Yield. Journal of Fungi. Link

  • Magalhães, A. I., et al. (2017).[10] Downstream process development in biotechnological this compound manufacturing. Applied Microbiology and Biotechnology. Link

  • Hossain, A. H., et al. (2019). Evaluating aeration and stirring effects to improve this compound production from glucose using Aspergillus terreus. Biotechnology for Biofuels. Link

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Technical Support Center: Optimizing Itaconic Acid Production from Aspergillus terreus

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing itaconic acid (IA) production using Aspergillus terreus. This guide is designed for researchers and scientists to navigate the complexities of A. terreus fermentation, troubleshoot common issues, and ultimately enhance the yield and efficiency of your experiments. This compound is a valuable, bio-based platform chemical, and its efficient production is a significant goal in industrial biotechnology.[1][2][3][4] This resource combines established protocols with field-proven insights to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during this compound fermentation.

Q1: What is the optimal pH for this compound production by A. terreus?

A: The optimal pH for this compound production is generally low, typically in the range of 2.5 to 3.5.[5][6] While initial growth may be favored at a slightly higher pH, a low pH during the production phase is crucial for maximizing yield and suppressing the formation of by-products like itatartaric acid.[5] Some successful strategies involve a pH-shift, starting the culture at a pH of around 3.0 and then controlling it at a lower value, such as 2.5, after the initial growth phase (around 48 hours).[5]

Q2: What is the ideal temperature for the fermentation process?

A: The optimal temperature for this compound production by A. terreus is typically between 33°C and 37°C.[3][7] While some studies have explored temperatures up to 40°C with mutant strains, maintaining a stable temperature within the optimal range is critical for consistent results.[3][8]

Q3: Why is fungal morphology important, and what should it look like?

A: The morphology of A. terreus in submerged culture is strongly correlated with productivity.[9][10] The ideal morphology is not dispersed mycelia or large, dense pellets, but rather small, loose mycelial clumps or pellets, typically with a diameter of 0.4 to 0.5 mm.[9][10][11][12] This morphology is believed to facilitate better mass transfer (oxygen and nutrients) while minimizing shear stress.

Q4: What are the most critical media components for high this compound yield?

A: Key media components include a high concentration of a readily metabolizable carbon source (like glucose), a controlled nitrogen source (e.g., ammonium nitrate), and carefully limited concentrations of phosphate and certain trace metals, particularly manganese.[13][14][15] High glucose concentration is a prerequisite, while phosphate limitation can trigger a metabolic shift from growth to this compound production.[14][16]

Q5: What are common by-products, and how can their formation be minimized?

A: Common by-products in A. terreus fermentation include itatartaric acid, gluconic acid, and oxalic acid.[5] Their formation is often influenced by pH. Maintaining a low pH (below 3.5) is a key strategy to suppress the enzymatic activities that lead to these by-products, thereby increasing the specificity towards this compound.[5]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems in a detailed question-and-answer format, providing insights into the causes and step-by-step solutions.

Problem Area: Low or No this compound Yield

Q: My A. terreus culture is growing well (high biomass), but the this compound titer is very low. What are the likely causes and solutions?

A: This is a classic case of uncoupling growth from production. The primary cause is often suboptimal fermentation conditions that favor biomass accumulation over secondary metabolite synthesis.

  • Causality: A. terreus produces this compound as a secondary metabolite, typically under conditions of nutrient limitation (other than the carbon source). If conditions are too favorable for growth (e.g., high phosphate levels), the fungus will prioritize proliferation.

  • Troubleshooting Steps:

    • Verify Phosphate Concentration: High phosphate levels promote biomass at the expense of this compound production.[14]

      • Action: Reduce the initial concentration of phosphate (e.g., KH₂PO₄) in your medium. An optimal starting point is often around 0.1 g/L, but this may require optimization for your specific strain and conditions.[7][14]

    • Check and Control pH: A pH above the optimal range can lead to poor production.

      • Action: Implement a pH control strategy. Start the fermentation at pH ~3.0. After 24-48 hours, as the fungus enters the production phase, allow the pH to drop and maintain it at ~2.5-2.8.[5][16] This can be achieved by the automatic addition of a base like an ammonia solution.[13]

    • Ensure High Dissolved Oxygen (DO): this compound production is a strictly aerobic process.[3] Poor oxygenation will severely limit yield.

      • Action: Increase the agitation speed and/or the aeration rate to maintain a high level of dissolved oxygen. Be mindful that excessive agitation can cause shear stress, negatively impacting morphology.

    • Evaluate Carbon Source Concentration: A high initial glucose concentration (e.g., 150 g/L) is necessary to drive production.[17]

      • Action: Ensure your medium contains a sufficient, non-limiting concentration of the carbon source. Consider a fed-batch strategy to maintain high sugar levels without causing significant osmotic stress initially.[13]

Problem Area: Inconsistent Results and Batch-to-Batch Variability

Q: I am observing significant variability in my this compound yields between different fermentation runs, even with the same protocol. What could be the cause?

A: Inconsistency often points to subtle, uncontrolled variables in the experimental setup, particularly related to the inoculum and fungal morphology.

  • Causality: The physiological state and concentration of the spore inoculum directly influence the resulting fungal morphology (pellets vs. clumps vs. dispersed mycelia), which in turn dictates the production efficiency.[10][11]

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation:

      • Action: Develop a strict, reproducible protocol for spore harvesting. Use spores from plates of the same age and harvest them using a consistent method (e.g., washing with a sterile saline solution containing a surfactant like Tween 80).

    • Control Inoculum Density: The initial spore concentration is a critical parameter for controlling morphology.[17]

      • Action: Quantify your spore suspension using a hemocytometer before inoculation to ensure a consistent starting spore density (e.g., 5 x 10⁶ spores/mL) in every batch.[17]

    • Monitor and Control Morphology:

      • Action: Take sterile samples during the fermentation and observe the morphology under a microscope. Small clumps (0.4-0.5 mm) are ideal.[10][12] If you observe large, dense pellets, it may indicate insufficient agitation or an issue with the seed culture. If you see highly dispersed mycelia, the agitation might be too high, leading to shear stress. Adjust agitation speed accordingly in subsequent runs.[10]

Problem Area: Process Stagnation or Premature Cessation of Production

Q: My fermentation starts well, but this compound production stops prematurely, even though there is still plenty of glucose left. What is happening?

A: This issue can be caused by the accumulation of inhibitory substances or a critical nutrient becoming depleted.

  • Causality: High concentrations of this compound can be inhibitory to the fungus itself.[18] Additionally, trace metal toxicity, especially from manganese (Mn²⁺), is a well-documented and potent inhibitor of this compound production in A. terreus.[15]

  • Troubleshooting Steps:

    • Analyze Trace Metal Content: Raw materials, especially complex carbon sources like molasses or starch hydrolysates, can contain inhibitory levels of manganese.[8][15]

      • Action: If using complex substrates, analyze them for trace metal content. If manganese levels are high (above ~50 ppb), consider pre-treating the substrate or using a medium formulation specifically designed to be tolerant to Mn²⁺, which often involves adjusting the concentrations of phosphate, iron, and copper.[15]

    • Implement In-Situ Product Removal: To overcome product inhibition, consider advanced fermentation strategies.

      • Action: For continuous or semi-continuous processes, integrating a product recovery technique like bipolar membrane electrodialysis can remove this compound from the broth as it is produced, relieving the inhibitory effect and potentially allowing for the reuse of the fermentation medium.[12][17][19]

Section 3: Key Experimental Protocols

Protocol 1: Standard Batch Fermentation for this compound Production

This protocol provides a baseline for a lab-scale batch fermentation in a stirred-tank bioreactor.

  • Medium Preparation (per liter):

    • Glucose: 150 g

    • Ammonium Nitrate (NH₄NO₃): 3.0 g

    • Potassium Dihydrogen Phosphate (KH₂PO₄): 0.1 g[19]

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1.0 g[19]

    • Calcium Chloride Dihydrate (CaCl₂·2H₂O): 5.0 g[19]

    • Trace Element Solution:

      • Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O): 1.67 mg[19]

      • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): 8.0 mg[19]

      • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 15.0 mg[19]

  • Sterilization: Adjust the medium pH to 3.0 with H₂SO₄ or HCl before autoclaving at 121°C for 20-45 minutes (depending on volume).[17][19] Pre-adjusting the pH prevents the browning of glucose during sterilization.[17][19]

  • Inoculation: Inoculate the sterile medium with an A. terreus spore suspension to a final concentration of approximately 5 x 10⁶ spores/mL.[17]

  • Fermentation Conditions:

    • Temperature: 33-37°C

    • pH: Start at 3.0. Do not control initially, or implement a pH-shift strategy as described in the troubleshooting section.

    • Aeration: 0.75 - 1.5 vvm (volume of gas per volume of liquid per minute)[7][19]

    • Agitation: Adjust to maintain adequate mixing and oxygen transfer while promoting the formation of small clumps (0.4-0.5 mm). This requires optimization for each specific bioreactor geometry.

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to measure biomass (dry cell weight), residual glucose, and this compound concentration via HPLC.

Protocol 2: Quantification of this compound by HPLC

This is a common method for accurately measuring this compound concentration in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: A common choice is an Aminex HPX-87H column (300 mm x 7.8 mm).[20] Alternatively, a C18 reverse-phase column can be used.[21]

    • Mobile Phase: Isocratic elution with a dilute acid solution, such as 4 mM H₂SO₄ or 0.1% phosphoric acid.[20][21]

    • Flow Rate: 0.6 - 0.8 mL/min.

    • Column Temperature: 30 - 45°C.[20][21]

    • Detector: Refractive Index (RI) detector or a UV/PDA detector at 210 nm.[20][21]

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate a standard curve by plotting peak area against concentration.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Section 4: Data Summaries & Visual Pathways

Data Presentation

Table 1: Summary of Optimized Fermentation Parameters for this compound Production

ParameterRecommended RangeRationale & Key Considerations
pH 2.5 - 3.5Low pH is critical to maximize product yield and minimize by-product formation.[5]
Temperature 33 - 37°COptimal range for enzymatic activity and fungal viability.[3][7]
Dissolved Oxygen High (maintain >30%)Production is strictly aerobic; good oxygen transfer is essential for high productivity.[3]
Morphology Small Clumps (0.4-0.5 mm)Balances nutrient access and shear stress, correlating strongly with high yield.[9][10][12]
Phosphate (KH₂PO₄) ~0.1 g/L (Limiting)Phosphate limitation triggers the metabolic shift from growth to production.[7][14]
Manganese (Mn²⁺) < 50 ppb (Limiting)Manganese is a potent inhibitor of this compound synthesis in A. terreus.[15]
Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound fermentation.

Itaconic_Acid_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose (Extracellular) G6P Glycolysis Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate CisAconitate_Mito cis-Aconitate Citrate->CisAconitate_Mito TCA_Cycle TCA Cycle CisAconitate_Mito->TCA_Cycle CisAconitate_Cyto cis-Aconitate CisAconitate_Mito->CisAconitate_Cyto MttA (Transporter) ItaconicAcid This compound CisAconitate_Cyto->ItaconicAcid CadA (cis-Aconitate Decarboxylase) IA_Export This compound (Extracellular) ItaconicAcid->IA_Export

Caption: Core biosynthetic pathway of this compound in A. terreus.[2][22]

Fermentation_Workflow cluster_Monitoring Monitoring Loop P1 Step 1: Medium Preparation P2 Step 2: Sterilization (Autoclave) P1->P2 P4 Step 4: Inoculation P2->P4 P3 Step 3: Inoculum Preparation P3->P4 P5 Step 5: Fermentation (Bioreactor) P4->P5 P6 Step 6: Process Monitoring P5->P6 P7 Step 7: Downstream Processing P5->P7 pH pH P6->pH Temp Temp P6->Temp DO DO P6->DO Morph Morphology P6->Morph P8 Step 8: Product Quantification (HPLC) P7->P8

Caption: General experimental workflow for A. terreus fermentation.

Troubleshooting_Tree end_node end_node start Low IA Yield? q_growth Good Biomass Growth? start->q_growth q_morphology Correct Morphology? q_growth->q_morphology Yes s_inoculum ACTION: Standardize inoculum (density, age). q_growth->s_inoculum No q_conditions pH & DO Optimal? q_morphology->q_conditions Yes s_agitation ACTION: Adjust agitation to achieve clumps (0.4-0.5mm). q_morphology->s_agitation No q_nutrients Phosphate Limiting? q_conditions->q_nutrients Yes s_conditions ACTION: Implement pH control (target 2.5-3.0) and increase aeration. q_conditions->s_conditions No s_phosphate ACTION: Reduce initial KH2PO4 concentration. q_nutrients->s_phosphate No s_inhibition ACTION: Check for inhibitors (e.g., Manganese) in media. q_nutrients->s_inhibition Yes

Caption: A decision tree for troubleshooting low this compound yield.

Section 5: References

  • Huang, X., et al. (2014). Improving this compound production through genetic engineering of an industrial Aspergillus terreus strain. Microbial Cell Factories, 13(119). [Link]

  • Hevekerl, A., et al. (2017). Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers. Journal of Biotechnology, 245, 27-35. [Link]

  • Komáromy, P., et al. (2019). Optimized pH and Its Control Strategy Lead to Enhanced this compound Fermentation by Aspergillus terreus on Glucose Substrate. Fermentation, 5(3), 60. [Link]

  • Tevž, G., et al. (2010). Enhancing this compound Production by Aspergillus Terreus. Applied and Environmental Microbiology, 76(19), 6594-6596. [Link]

  • van der Straat, L., et al. (2014). This compound production pathway in Aspergillus terreus. ResearchGate. [Link]

  • Huang, X., et al. (2014). Improving this compound production through genetic engineering of an industrial Aspergillus terreus strain. PubMed. [Link]

  • Jian, C. (2012). Effect of Morphology of Aspergillus terreus on this compound Production Efficiency. Semantic Scholar. [Link]

  • Liu, L., et al. (2017). Relationship between morphology and this compound production by Aspergillus terreus. Applied Microbiology and Biotechnology, 101(10), 4047-4057. [Link]

  • LAMBDA Laboratory Instruments. (2024). Maximizing this compound Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis. [Link]

  • Karaffa, L., et al. (2015). Biosynthesis pathway of this compound in Aspergillus terreus. ResearchGate. [Link]

  • Steiger, M. G., et al. (2013). Biochemistry of microbial this compound production. Frontiers in Microbiology, 4, 23. [Link]

  • Okabe, M., et al. (2009). Biotechnological production of this compound and its biosynthesis in Aspergillus terreus. Applied Microbiology and Biotechnology, 84(4), 597-606. [Link]

  • Li, S. & Wang, M. (1999). [Determination of this compound in culture broth by high performance liquid chromatography]. Se Pu, 17(4), 391-392. [Link]

  • Liu, L., et al. (2014). Relationship between morphology and this compound production by Aspergillus terreus. Journal of Microbiology and Biotechnology, 24(2), 228-237. [Link]

  • Huang, X., et al. (2014). Improving this compound production through genetic engineering of an industrial Aspergillus terreus strain. ResearchGate. [Link]

  • Vasanthabharathi, V., et al. (2018). Optimization and Production of this compound from Estuarine Aspergillus terreus using Economically Cheaper Substrate. Agricultural Extension Journal, 2(1), 40-43. [https://www.slideshare.net/PajiRe RASAYAN/optimization-and-production-of-itaconic-acid-from-estuarine-aspergillus-terreus-using-economically-cheaper-substrate]([Link] RASAYAN/optimization-and-production-of-itaconic-acid-from-estuarine-aspergillus-terreus-using-economically-cheaper-substrate)

  • Okabe, M., et al. (2009). Biotechnological production of this compound and its biosynthesis in Aspergillus terreus. ResearchGate. [Link]

  • He, W., et al. (2014). Direct production of this compound from liquefied corn starch by genetically engineered Aspergillus terreus. Microbial Cell Factories, 13, 108. [Link]

  • Garrido, F., et al. (2000). Effect of pH and stirring rate on itaconate production by Aspergillus terreus. Journal of Biotechnology, 83(3), 219-230. [Link]

  • Reddy, C. S. K. & Sridhar, M. (2015). Production of this compound through Submerged Fermentation Employing Different Species of Aspergillus. Rasayan Journal of Chemistry, 8(3), 311-316. [Link]

  • Jian, C. (2012). Effect of Morphology of Aspergillus terreus on this compound Production Efficiency. The Chinese Journal of Process Engineering. [Link]

  • Saha, B. C., et al. (2019). Efficient this compound production by Aspergillus terreus: Overcoming the strong inhibitory effect of manganese. ResearchGate. [Link]

  • CN106289945A - Method for measuring content of this compound in fermentation liquor. Google Patents.

  • Steiger, M. G., et al. (2013). Biochemistry of microbial this compound production. Frontiers. [Link]

  • Kuenz, A., et al. (2014). Fermentative this compound Production. Hilaris Publisher. [Link]

  • Hevekerl, A., et al. (2014). Influence of the pH on the this compound production with Aspergillus terreus. ResearchGate. [Link]

  • Petruš, J., et al. (2020). Extracellular Phosphate Availability Impacts Aspergillus terreus this compound Fermentation via Biomass-Specific Product Yield. Journal of Fungi, 6(4), 237. [Link]

  • Yu, S., et al. (2023). Recent Advances on the Production of this compound via the Fermentation and Metabolic Engineering. Molecules, 28(2), 749. [Link]

  • Hülber-Beyer, É., et al. (2023). Evaluating the potential of semi-continuous this compound fermentation by Aspergillus terreus: operational profile and experiences. World Journal of Microbiology and Biotechnology, 39(8), 211. [Link]

  • Hülber-Beyer, É., et al. (2021). CASE STUDY OF CONTINUOUS this compound FERMENTATION BY ASPERGILLUS TERREUS IN A BENCH-SCALE BIOREACTOR. Acta Technica Jaurinensis, 14(3), 263-275. [Link]

  • Gils, P. S., et al. (2010). Quantitative HPLC determination of this compound residuals in polymer hydrogels. Trade Science Inc. [Link]

  • Gils, P. S., et al. (2010). quantitative-hplc-determination-of-itaconic-acid-residuals-in-polymer-hydrogels.pdf. TSI Journals. [Link]

  • Riaz, H., et al. (2022). HPLC analysis spectra HPLC chromatogram of this compound (A) standard (B) sample. ResearchGate. [Link]

  • Saha, B. C., et al. (2017). Production of this compound from Pentose Sugars by Aspergillus terreus. Biotechnology Progress, 33(4), 1059-1067. [Link]

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preventing premature polymerization of itaconic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for itaconic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the premature polymerization of this compound during storage. Our goal is to provide you with the expertise and practical guidance to ensure the stability and integrity of your this compound, thereby safeguarding the reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Storage Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: My this compound has formed clumps or a solid mass. What is happening and how can I resolve this?
  • Probable Cause: The most likely cause of clumping or solidification is exposure to moisture. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This moisture absorption can lead to the formation of hydrates and cause the fine crystalline powder to cake together. While this is not polymerization, it can impact the ease of handling and weighing the material accurately.

  • Solution:

    • Prevention is Key: Always store this compound in a tightly-closed container in a cool, dry, and well-ventilated area[1][2][3].

    • Use of Desiccants: For long-term storage or in humid environments, consider placing the sealed container inside a desiccator or a sealed bag with a desiccant.

    • Handling a Caked Product: If your this compound has already caked, you can try to gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). It is crucial to avoid contamination during this process. Before use, it is advisable to dry the material under a vacuum at a low temperature to remove absorbed moisture.

Issue 2: I suspect my this compound has started to polymerize. What are the signs and what should I do?
  • Probable Cause: Premature polymerization of solid this compound during storage is often initiated by exposure to adverse conditions such as high temperatures, direct sunlight, or contamination. Heat and light can provide the energy needed to initiate radical polymerization of the α,β-unsaturated double bond in the this compound molecule[4]. Contamination with incompatible materials like oxidizing or reducing agents can also trigger polymerization[2].

  • Signs of Polymerization:

    • A change in the physical appearance from a white crystalline powder to a more opaque, rubbery, or hard solid.

    • Reduced solubility in solvents where it is typically soluble.

    • A noticeable increase in viscosity when dissolved in a solvent compared to a fresh sample.

  • Solution:

    • Immediate Action: If you suspect polymerization has occurred, the affected batch should be quarantined and not used in further experiments, as its purity and reactivity will be compromised.

    • Review Storage Protocol: Conduct a thorough review of your storage conditions. Ensure the material is stored away from heat sources, direct sunlight, and any potential contaminants[5][6].

    • Disposal: Dispose of the polymerized material in accordance with your institution's safety guidelines and local regulations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, dark, and well-ventilated place[3][5]. The container should be kept tightly closed to prevent moisture absorption and contamination[2].

Q2: What is the recommended storage temperature for this compound?

While specific temperature ranges are not always provided, "cool" generally implies storage at controlled room temperature or in a cold room. Avoid storing this compound at elevated temperatures[6]. For solutions, storage at -20°C or -80°C can extend shelf life, but be mindful of freeze-thaw cycles[7].

Q3: Should I add a chemical inhibitor to my this compound for long-term storage?

For solid, crystalline this compound, the addition of a chemical inhibitor for storage is generally not necessary and not a standard practice. Stability is primarily achieved by controlling the storage environment[2]. Inhibitors are more commonly used during the polymerization process itself to control the reaction rate.

Q4: What is the expected shelf life of this compound?

When stored under the recommended conditions, solid this compound is a stable compound[2]. However, it is always best practice to refer to the manufacturer's certificate of analysis and expiration date. For prepared stock solutions, the stability is significantly reduced; for instance, at -20°C, a stock solution may be stable for about a month, while at -80°C, it could be stable for up to six months[7].

Q5: What materials are incompatible with this compound?

This compound is incompatible with bases, oxidizing agents, and reducing agents[2]. Contact with these substances should be avoided to prevent vigorous reactions or premature polymerization.

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Temperature Cool, avoid overheating[2][3][5][6]
Atmosphere Dry, well-ventilated[1][2][5]
Light Protect from direct sunlight, store in a dark place[3][5][6]
Container Tightly closed[1][2][3][5][6]
Incompatible Substances Bases, Oxidizing agents, Reducing agents[2]
Stock Solution Storage (-20°C) Up to 1 month[7]
Stock Solution Storage (-80°C) Up to 6 months[7]

Experimental Protocols

Protocol for Visual Inspection of this compound Integrity
  • Objective: To assess the physical state of stored this compound for signs of degradation.

  • Materials: Spatula, white weighing paper or watch glass.

  • Procedure:

    • In a well-lit area, visually inspect the sealed container for any obvious changes.

    • Carefully open the container. Note any unusual odors.

    • Using a clean, dry spatula, take a small sample of the this compound and place it on the weighing paper or watch glass.

    • Observe the powder's characteristics. It should be a white, crystalline powder[5].

    • Check for any discoloration, clumping, or the presence of a solid, rubbery mass.

    • Gently probe the powder with the spatula to assess its flowability. It should be a free-flowing powder.

Protocol for a Simple Solubility Test
  • Objective: To qualitatively assess for polymerization by checking solubility.

  • Materials: Test tube, vortex mixer, distilled water, this compound sample, fresh this compound (as a control).

  • Procedure:

    • Label two test tubes, one for the stored sample and one for the control.

    • Add a small, equivalent amount of the stored this compound and the fresh this compound to their respective test tubes.

    • Add a fixed volume of distilled water to each test tube. This compound is soluble in water[8].

    • Vortex both tubes for the same amount of time (e.g., 30 seconds).

    • Visually compare the two solutions. The fresh this compound should dissolve completely, forming a clear solution. If the stored sample shows incomplete dissolution, cloudiness, or the presence of gel-like particles, it may be an indication of polymerization.

Visualizing the Path to Degradation and Prevention

The following diagram illustrates the factors that can lead to the premature polymerization of this compound and the central role of proper storage in preventing it.

Itaconic_Acid_Stability cluster_initiators Initiators of Polymerization cluster_storage Proper Storage Conditions cluster_outcomes Product State Heat Heat/High Temp. Polymerized_IA Premature Polymerization Heat->Polymerized_IA Light Sunlight/UV Light->Polymerized_IA Moisture Moisture (Hygroscopic) Moisture->Polymerized_IA Contaminants Contaminants Contaminants->Polymerized_IA Cool Cool Place Stable_IA Stable this compound Cool->Stable_IA Prevents Dark Dark Place Dark->Stable_IA Prevents Dry Dry/Desiccated Dry->Stable_IA Prevents Sealed Tightly Sealed Container Sealed->Stable_IA Prevents

Caption: Factors leading to this compound degradation and prevention.

References

  • metasci. (Date not available). Safety Data Sheet this compound. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (Date not available). US5223592A - Process for polymerization of this compound.
  • Stawski, D., & Połowiński, S. (Year not available).
  • MDPI. (Date not available). This compound and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Retrieved from [Link]

  • Itaconix. (2025, June 30). This compound and Polyitaconates 101. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (Date not available). Expanding the polymerization potential of this compound through methacrylate functionalization. Retrieved from [Link]

  • Wikipedia. (Date not available). This compound. Retrieved from [Link]

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Technical Support Center: Itaconic Acid-Based Polymer Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for itaconic acid-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique potential of these bio-based polymers. As a Senior Application Scientist, I understand that harnessing the full capabilities of a polymer system requires a deep understanding of its potential failure modes. This center provides in-depth troubleshooting guides, validated analytical protocols, and answers to frequently asked questions to help you navigate the complexities of polymer stability and degradation.

Quick Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the synthesis and handling of this compound-based polymers.

Q1: My polymerization resulted in a gel, or the molecular weight is unexpectedly high and insoluble. What happened?

A1: This is a classic sign of undesired crosslinking. The vinyl group (unsaturated double bond) in the this compound monomer is susceptible to radical-induced reactions, especially at the elevated temperatures often used in polycondensation reactions.[1] Without proper precautions, this can lead to the formation of a crosslinked network, resulting in gelation.

  • Causality: At high temperatures, radicals can form and initiate polymerization across the vinyl groups of different polymer chains, creating covalent crosslinks.

  • Solution: Incorporate a radical inhibitor, such as hydroquinone or methoxyphenol, into your reaction mixture before heating.[1] This will "quench" any radicals that form, preventing premature crosslinking and allowing for linear polymer growth.

Q2: I'm observing a significant drop in my polymer's molecular weight during storage in an aqueous solution. Why?

A2: You are likely observing hydrolytic degradation. If your polymer is a polyester or contains other hydrolytically labile bonds (like anhydrides), these bonds are susceptible to cleavage by water. The rate of this degradation is highly dependent on pH, temperature, and the polymer's hydrophobicity.[2][3]

  • Causality: Ester and anhydride linkages are cleaved through reaction with water. This process can be catalyzed by both acids (H+) and bases (OH-).[3] Basic conditions, in particular, tend to accelerate the hydrolysis of ester bonds in this compound-based polymers.[3][4]

  • Quick Check: Measure the pH of your solution. A shift towards acidic or basic conditions can dramatically increase the degradation rate. For long-term storage, consider lyophilization (freeze-drying) to remove water or store aqueous solutions frozen at -20°C or -80°C.

Q3: My polymer is discoloring (e.g., yellowing) after synthesis or upon heating. Is this a sign of degradation?

A3: Yes, discoloration is often an indicator of thermal degradation.[5] For this compound-based polymers, thermal degradation is a complex process that can involve several mechanisms, including depolymerization, de-esterification (loss of ester side groups), and chain scission. These reactions can create chromophores (light-absorbing groups) that cause the material to appear yellow or brown.

  • Causality: High temperatures provide the energy needed to break chemical bonds in the polymer backbone or side chains. The specific pathway depends on the polymer's exact structure, particularly the type of ester groups.

  • Solution: Ensure your processing temperatures (e.g., for extrusion or molding) are well below the onset of thermal degradation, which can be determined by Thermogravimetric Analysis (TGA). If discoloration occurs during synthesis, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation, which is often more aggressive.[5]

Q4: The release of my conjugated drug is much slower than expected in my in-vitro experiments. Could this be a stability issue?

A4: This is a common observation, particularly for polymer-drug conjugates designed to release their payload via hydrolysis. The degradation of this compound-based polymer nanoparticles can be a slow process, often following a bulk erosion mechanism where water penetrates the entire nanoparticle matrix.[3][6]

  • Causality: If the hydrolytic cleavage of the bond linking the drug to the polymer is the rate-limiting step, then the slow degradation of the polymer matrix itself will dictate the release profile. Studies on polylactide-itaconate nanoparticles have shown that the release of this compound is slow and that increasing the pH from 5.3 to 7.4 only slightly increases the rate.[6]

  • Troubleshooting: To increase the release rate, consider modifying the polymer backbone to be more hydrophilic or incorporating co-monomers that are known to degrade faster.[3] For example, co-polymerizing with glycolic acid to create a PLGA-itaconate conjugate could accelerate degradation compared to a PLA-itaconate system.

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving common stability issues.

Guide 2.1: Diagnosing the Root Cause of Molecular Weight Loss

Unexpected changes in molecular weight are a critical issue in drug delivery, as this property governs drug release kinetics, nanoparticle stability, and mechanical properties. This guide helps you pinpoint the cause.

Symptom: Gel Permeation Chromatography (GPC/SEC) analysis shows a decrease in average molecular weight (Mn or Mw) and/or a broadening of the polydispersity index (PDI) over time.

Workflow for Diagnosis:

Caption: Key degradation pathways for this compound-based polymers.

References

  • Robert T., et al. (2016). This compound – a versatile building block for renewable polyesters with enhanced functionality. RSC Publishing. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound. International Journal of Molecular Sciences. Available at: [Link]

  • Llevot, A., et al. (2020). Degradable Polyanhydride Networks Derived from this compound. Polymer Chemistry. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound. International Journal of Molecular Sciences, 23(22), 14461. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Degradation Temperature Relate To Polymer Stability? YouTube. Available at: [Link]

  • Pettinelli, N., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences. Available at: [Link]

  • Popović, I., & Katsikas, L. (2014). The thermal degradation of some polymeric di-alkyl esters of this compound. Journal of the Serbian Chemical Society. Available at: [Link]

  • Swift, G. (1993). Process for polymerization of this compound. Google Patents.
  • Liu, X., et al. (2009). Mechanism and kinetics of the stabilization reactions of this compound-modified polyacrylonitrile. Polymer Degradation and Stability. Available at: [Link]

  • Wang, F. (2008). Synthesis and properties of poly(this compound). UNH Scholars' Repository. Available at: [Link]

  • T. C. Kou, et al. (2018). Polymerization of this compound. Macromolecular Rapid Communications. Available at: [Link]

  • S. A. Braun, et al. (1963). The decarboxylation of this compound polymers. Journal of Polymer Science. Available at: [Link]

  • Inter-American Coalition for Regulatory Convergence. (n.d.). MEDICAL DEVICE STABILITY. Available at: [Link]

  • Unknown. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Jordi Labs. Available at: [Link]

  • Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. Available at: [Link]

  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Available at: [Link]

  • Quartinello, F., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Medical Device and Diagnostic Industry. (n.d.). Stability testing for IVDs. Available at: [Link]

  • Unknown. (2015). This compound polymers and copolymers. Google Patents.
  • Unknown. (n.d.). Photo-triggered enzymatic degradation of biodegradable polymers. RSC Publishing. Available at: [Link]

  • ResearchGate. (2019). Some Methods for Measurements of Polymer Degradation: A Review. Available at: [Link]

  • Technology Networks. (n.d.). GPC/SEC Analysis of Polymer Degradation. Available at: [Link]

  • Gricaj, E., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. PMC - PubMed Central. Available at: [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Available at: [Link]

  • AZoM. (2017). Measuring Polymer Degradation with GPC/SEC. Available at: [Link]

  • NIH. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Available at: [Link]

  • Mukai, K., et al. (1993). Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii. PubMed. Available at: [Link]

  • Prism. (n.d.). Polymer Degradation Analysis. Available at: [Link]

  • Stansbury, J. W., et al. (2015). Expanding the polymerization potential of this compound through methacrylate functionalization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: High Molecular Weight Poly(itaconic acid) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Improving the Molecular Weight of Poly(itaconic acid) (PIA) Ticket ID: PIA-MW-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Achieving high molecular weight (MW) Poly(this compound) is historically difficult due to two intrinsic factors: steric hindrance (two pendant carboxyl groups) and degradative chain transfer to monomer (allylic hydrogen abstraction). Standard protocols often yield oligomers (<10 kDa). This guide provides optimized workflows to suppress chain transfer and enhance propagation, targeting MW >50 kDa via Free Radical Polymerization (FRP) and Controlled Radical Polymerization (RAFT).

Module 1: The Core Mechanism (Why Your MW is Low)

Q: Why does my polymerization stall at low conversion and low molecular weight?

A: You are likely fighting Degradative Chain Transfer (DCT) . Unlike acrylic acid, this compound (IA) possesses allylic hydrogens (alpha to the double bond).

  • The Trap: The propagating radical abstracts a hydrogen from a monomer molecule instead of adding to the double bond.

  • The Result: This creates a resonance-stabilized allylic radical that is too stable to re-initiate polymerization effectively. The chain dies, and the reaction rate (

    
    ) plummets.
    
Visualization: The Vicious Cycle of DCT

DCT_Mechanism Fig 1. Degradative Chain Transfer: The primary cause of low MW in PIA synthesis. PropRad Propagating Polymer Radical (~P•) Monomer This compound Monomer PropRad->Monomer Normal Propagation (Slow) DeadChain Dead Polymer Chain (Terminated) PropRad->DeadChain H-Abstraction (Transfer) StableRad Stable Allylic Radical (Too stable to propagate) Monomer->StableRad Loses Allylic H

Module 2: Free Radical Polymerization (FRP) Optimization

Q: How can I optimize standard FRP to maximize molecular weight?

A: You must shift the kinetics to favor propagation (


) over transfer (

). The most critical levers are Monomer Concentration and Degree of Neutralization .
Protocol 1: The "High-Concentration" Aqueous Method

Target MW: 20 – 60 kDa

ParameterRecommended SettingTechnical Rationale
Monomer Conc. ([M]) > 5.0 M (Saturation)

is proportional to

in some regimes, while

is proportional to

. High

statistically favors propagation.
Neutralization Partial (Degree ~0.5 - 0.6) Fully acidic IA H-bonds intramolecularly, hindering propagation. Fully neutralized IA (pH > 8) has high charge repulsion. Monosodium itaconate balances solubility and reactivity.
Initiator KPS or APS (2-5 mol%) Persulfates are standard. Do not use AIBN in water (solubility issues).
Temperature 50°C - 60°C Keep T < 70°C. Higher T increases chain transfer rates more than propagation rates.

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in deionized water.

  • Neutralization: Slowly add NaOH (5M) to reach a degree of neutralization (DN) of 0.5 (1 mole NaOH per 1 mole IA). This forms monosodium itaconate.

  • Concentration: Evaporate or adjust water so the final monomer concentration is 5 M (very viscous/slurry).

  • Degassing: Sparge with Argon for 30 mins. Oxygen is a radical scavenger.

  • Initiation: Add Potassium Persulfate (KPS) (2 mol% relative to monomer).

  • Reaction: Stir at 60°C for 48 hours.

  • Purification: Precipitate into acetone. Dialyze (MWCO 1000) against water to remove oligomers.

Critical Warning: Do not exceed 100°C. PIA undergoes decarboxylation in aqueous solution above 100°C, destroying the polymer structure.

Module 3: Advanced Control (RAFT Polymerization)

Q: I need low dispersity (PDI < 1.5) and defined end-groups. Can I use RAFT?

A: Yes, but you cannot use just any RAFT agent. This compound behaves like a bulky methacrylate. You need a Chain Transfer Agent (CTA) compatible with "More Activated Monomers" (MAMs).

Protocol 2: RAFT Synthesis in 1,4-Dioxane

Target MW: 10 – 40 kDa (Controlled)

Recommended Reagents:

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a trithiocarbonate like 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

  • Solvent: 1,4-Dioxane (or ethanol/water mixtures).

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

The "R-Group" Rule: The leaving group (R) of the RAFT agent must be a better leaving group than the itaconic propagating radical. Tertiary R-groups (like cyanoisopropyl) are essential.

Experimental Setup:

  • Ratio: Target a [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2 .

  • Solvent: Prepare a 50 wt% solution of IA in 1,4-dioxane.

  • Procedure:

    • Mix IA, CTA, and AIBN in a Schlenk tube.

    • Freeze-Pump-Thaw (3 cycles) to remove oxygen strictly.

    • Immerse in an oil bath at 60°C for 24-48 hours.

  • Workup: Precipitate into diethyl ether or hexanes.

Module 4: Characterization Troubleshooting

Q: My GPC/SEC shows a huge peak corresponding to >1,000 kDa, but the viscosity is low. What is happening?

A: You are seeing polyelectrolyte aggregation , not real molecular weight. PIA has strong hydrogen bonding and ionic interactions that cause chains to clump in GPC columns.

The Fix: Methylation before Analysis You must convert the poly(acid) to a poly(ester) to get accurate MW data.

Protocol:

  • Reagent: Use (Trimethylsilyl)diazomethane (TMS-DAM) in methanol/benzene (safer than Diazomethane).

  • Reaction: React PIA with TMS-DAM for 2 hours at room temperature.

  • Analysis: Run the resulting Poly(dimethyl itaconate) in THF GPC using standard polystyrene calibration.

Decision Logic: Selecting the Right Method

Use this logic flow to determine the correct experimental setup for your specific needs.

DecisionTree Fig 2. Experimental Decision Matrix for Poly(this compound) Synthesis. Start Start: Define Goal Target Target Molecular Weight? Start->Target LowMW < 20 kDa (Dispersant/Chelator) Target->LowMW HighMW > 40 kDa (Hydrogel/Material) Target->HighMW Method1 Standard Solution FRP (Water, 60°C) LowMW->Method1 Control Need Narrow PDI? HighMW->Control Method2 High Conc. (5M) FRP Partial Neutralization No No Control->No Max MW priority Yes Yes Control->Yes Precision priority Method3 RAFT Polymerization (Dioxane, CPADB) No->Method2 Yes->Method3

References

  • Greszta, D. et al. (1994). "Gradient copolymerization of this compound and hydrophilic methacrylates." Macromolecules.

  • Satoh, K. et al. (2010). "Controlled Radical Polymerization of this compound Derivatives." Polymer Chemistry.

  • Moad, G. & Rizzardo, E. (2012). "RAFT Polymerization of Bulky Monomers." Australian Journal of Chemistry.

  • Bednarz, S. et al. (2014). "Synthesis of Poly(this compound) in Deep Eutectic Solvents." Green Chemistry.

  • Sigma-Aldrich. "RAFT Agents Selection Guide."

Sources

troubleshooting low yields in itaconic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Selectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: The "Bio-Based" Trap

Welcome to the technical support center. If you are working with Itaconic Acid (IA), you are likely facing a specific set of frustrations. Unlike standard dicarboxylic acids (e.g., succinic acid), IA possesses a conjugated exocyclic double bond that creates a "triple threat" of reactivity:

  • Carboxyl substitution (Esterification/Amidation)[1][2]

  • Radical Polymerization (The "Gunk" factor)[2]

  • Isomerization (The Thermodynamic Sink)

Low yields in IA derivative synthesis are rarely due to a single factor. They are usually a result of competing kinetic and thermodynamic pathways .[2] This guide addresses these specific failure modes.

Module 1: Esterification Troubleshooting

Symptom: “I’m seeing low conversion (<60%) or my product is solidifying into a glass/gel during workup.”

Q1: Why is my esterification yield stalling despite long reflux times?

Diagnosis: You are likely fighting the Isomerization Equilibrium or Polymerization , not just water removal.[2] Technical Insight: Standard acid catalysts (H₂SO₄, p-TsOH) at high temperatures (>120°C) catalyze the migration of the double bond.[2] this compound (


) isomerizes to Citraconic acid  (cis) and eventually to the thermodynamically stable Mesaconic acid  (trans).[1][2] Mesaconic esters are often crystalline and less soluble, crashing out or confusing NMR analysis.[1][2]

Protocol Adjustment:

  • Switch Catalysts: Move from homogeneous mineral acids to solid acid catalysts (e.g., Amberlyst-15) or Enzymatic Catalysis (CalB - Candida antarctica Lipase B).[1][2]

    • Why? CalB operates at 40–60°C, preventing thermal isomerization.[1][2]

  • Temperature Cap: Never exceed 100°C unless using a radical inhibitor and accepting ~10-15% mesaconic impurity.

  • Azeotropic Control: If using toluene/Dean-Stark, ensure the bath temp is controlled.[1][2] Vacuum-assisted azeotrope removal allows lower boiling points.[1][2]

Q2: How do I selectively esterify only one carboxyl group?

Diagnosis: Lack of regioselectivity. The non-conjugated carboxyl (C4) is generally more nucleophilic-accessible, but the conjugated carboxyl (C1) is electronically distinct.[2] Solution:

  • For C4-Monoesters: Use Lipase B (CalB) .[1][2][3] It shows extreme selectivity for the non-conjugated carboxyl group due to steric fitting in the enzyme pocket.

  • For C1-Monoesters: This is chemically difficult directly. The standard route is to form Itaconic Anhydride first (using acetic anhydride), then ring-open with the alcohol.[2] The alcohol attacks the less hindered carbonyl, favoring the C1-ester/C4-acid product.

Data Summary: Catalyst Performance

Catalyst TypeTemp RangeSelectivityRisk of IsomerizationRisk of Polymerization
H₂SO₄ / p-TsOH 110–140°CLow (Random)High High
Amberlyst-15 60–80°CModerateLowModerate
CalB (Enzyme) 40–60°CHigh (C4) Negligible Low
Module 2: Nitrogen Chemistry (Amides & Pyrrolidones)

Symptom: “I tried to make an itaconic amide, but I isolated a heterocycle (Pyrrolidone) instead.”

Q3: Why is my amine reaction forming a ring structure?

Diagnosis: You have triggered the Aza-Michael Cascade . Mechanism: When a primary amine reacts with IA, it can attack the carbonyl (Amidation) OR the double bond (Michael Addition).[2]

  • The Trap: Even if Amidation happens first, the amine on the other end of the molecule (or free amine in solution) attacks the double bond, followed by cyclization to form Pyrrolidone-4-carboxylic acid .[2] This 5-membered lactam ring is extremely stable (Thermodynamic Sink).[1][2]

Visualizing the Trap:

AmineCascade IA This compound (Monomer) Amide Itaconic Amide (Kinetic Product) IA->Amide + R-NH2 (Direct Amidation) Michael Aza-Michael Adduct (Intermediate) IA->Michael + R-NH2 (Michael Addition) Pyrrolidone Pyrrolidone Derivative (Thermodynamic Sink) Amide->Pyrrolidone Cyclization (Heat/Base) Michael->Pyrrolidone Cyclization (-H2O)

Figure 1: The Aza-Michael Cascade.[1][2][4] Unless specific blocking strategies are used, the reaction naturally flows toward the red node (Pyrrolidone).[2]

Troubleshooting Protocol:

  • If you WANT the Pyrrolidone: This is a feature, not a bug. Use This compound + Primary Amine in water at reflux.[1][2] No catalyst needed.[1][2] Yields are typically >85%.[1][2]

  • If you WANT the Linear Amide:

    • Use Secondary Amines: They cannot cyclize to form the lactam (no proton to lose).[1][2]

    • Low Temp / Coupling Agents: Use DCC/EDC coupling at 0°C. Do not heat. Heat promotes the Michael addition.

    • Protect the Double Bond: (Advanced) React the double bond with Anthracene (Diels-Alder), perform amidation, then deprotect (retro-Diels-Alder). Note: This is labor-intensive.

Module 3: The "Gunk" (Polymerization Control)

Symptom: “My reaction mixture turned into a viscous gel or rubber.”

Q4: Which inhibitor should I use, and why did it fail?

Diagnosis: Improper inhibitor environment. Common Mistake: Using MEHQ (Monomethyl ether of hydroquinone) under a nitrogen blanket (inert atmosphere).[1][2] The Science: MEHQ is an aerobic inhibitor. It requires dissolved oxygen to form the radical species that actually terminates the polymer chain. If you degas your solvent or run under strict N₂, MEHQ stops working.[1][2]

Correct Protocol:

  • Aerobic Inhibitors (MEHQ, 4-Methoxyphenol): Must run with a "lean air" sparge (2-5% O₂ in N₂) or open to air if safety permits.[1][2]

  • Anaerobic Inhibitors (Phenothiazine, Copper(II) salts): Use these if you must exclude oxygen (e.g., if your amine is oxidation-sensitive).[1][2]

  • Loading: Standard loading is 100–500 ppm .[1][2] If distilling the product, add inhibitor to the receiving flask as well, or the clean distillate will polymerize immediately.[2]

Module 4: Analytical Forensics (Isomerization)

Symptom: “My NMR shows extra peaks in the vinyl region.”

Q5: How do I distinguish Itaconic, Citraconic, and Mesaconic acids?

Diagnosis: Thermal isomerization has occurred.[1][2] Forensic Guide (¹H NMR in D₂O/DMSO):

  • This compound: Two distinct geminal vinyl protons (singlets) at δ ~5.7 and ~6.1 ppm .[1][2] (The "Goal Post" signals).[2]

  • Citraconic Acid (cis): A methyl group doublet (~2.0 ppm) and one vinyl proton (~5.8 ppm).[1][2]

  • Mesaconic Acid (trans): A methyl group doublet (~2.2 ppm) and one vinyl proton shifted downfield to ~6.7 ppm .[1][2]

Visualizing the Isomerization Pathway:

Isomerization IA This compound (Exocyclic C=C) CA Citraconic Acid (Cis-Isomer) IA->CA Heat / Acid (Isomerization) MA Mesaconic Acid (Trans-Isomer) IA->MA Direct Path (High T) CA->MA Thermodynamic Rearrangement

Figure 2: The Thermal Trap. Mesaconic acid (Red) is the thermodynamic sink.[1][2] Once formed, it is difficult to revert.[1][2]

References
  • Teleky, B. E., & Vodnar, D. C. (2021). Recent Advances in Biotechnological this compound Production, and Application for a Sustainable Approach.[1][2] Polymers.[1][2][5][6][7][8] (Discusses isomerization conditions and stability).

  • Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived this compound to monobutyl itaconate.[1][2][7] Royal Society of Chemistry (RSC) Advances.[1][2] (Details on solid acid catalysts and selectivity).

  • Le Nôtre, J., et al. (2014). Bio-based synthesis of pyrrolidone derivatives from this compound.[1][2] Green Chemistry.[1][2][6][7][9] (Definitive guide on the Aza-Michael cascade).

  • Sollka, L., & Lienkamp, K. (2020). Progress in the Free and Controlled Radical Homo- and Co-Polymerization of this compound Derivatives.[1][2] Macromolecular Rapid Communications.[1][2] (Polymerization inhibition strategies).

Sources

Technical Support Center: Overcoming Challenges in 3D Printing with Itaconic Acid Resins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing your research with itaconic acid (IA)-based resins. As a bio-based platform molecule, this compound offers a sustainable and versatile alternative to traditional petrochemical-based monomers for vat photopolymerization.[1][2] Its potential for creating biocompatible and biodegradable materials makes it highly attractive for applications in drug development and biomedical engineering.

However, the unique chemical properties of IA, such as the hindered unsaturation in its structure, present distinct challenges compared to standard acrylate resins.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing field-proven insights and scientifically-grounded troubleshooting protocols to ensure successful and repeatable experimental outcomes.

Troubleshooting Guide: Common Print Failures

This section addresses the most frequent issues encountered during the 3D printing of IA-based resins in a direct question-and-answer format.

Q1: Why are my prints failing to adhere to the build plate?

Answer:

Failure to adhere is the most common issue in vat photopolymerization and is often exacerbated with experimental resins.[3][4] With IA-based resins, the root cause is typically insufficient curing energy delivered to the critical first layers due to the molecule's slower polymerization kinetics.[1][5]

Causality & Solutions:

  • Insufficient Bottom Layer Exposure: The initial layers must form a strong, uncompromising bond with the build plate to withstand the separation forces of subsequent layers. IA resins require significantly more energy than standard resins.

    • Protocol: Increase the "Bottom Exposure Time" in your slicer settings. Start by doubling the recommended time for a standard tough resin and increase in 15-second increments until adhesion is consistently achieved. It is not uncommon for this value to be 5-10 times longer than your normal layer exposure.

  • Improper Build Plate Leveling: A non-level plate creates an uneven gap, preventing the first layer from curing uniformly. This is a universal issue but is less forgiving with slower-curing resins.[3]

    • Protocol: Re-level your build plate meticulously according to the manufacturer's instructions. Ensure the plate is tightened securely and does not shift.

  • Low Resin Temperature: Photopolymerization is an exothermic reaction, and its initiation is temperature-dependent. Low ambient or resin temperature can further inhibit the already slow curing of IA resins.[6]

    • Protocol: Ensure your printing environment is within the optimal range of 20-28°C (68-82°F).[7] If the resin has been stored in a cooler location, allow it to acclimate to room temperature for several hours before printing. Gentle warming of the resin vat can also improve performance.

Troubleshooting Adhesion Failure Workflow

G start Print Fails to Adhere level Is the build plate perfectly leveled? start->level level->start No, re-level increase_exposure Increase Bottom Exposure Time (e.g., in 15s increments) level->increase_exposure Yes check_temp Is resin temperature 20-28°C? increase_exposure->check_temp success Adhesion Achieved check_temp->success Yes fail Problem Persists: Review Resin Formulation check_temp->fail No, acclimate resin

Caption: A decision tree for resolving build plate adhesion issues.

Q2: My prints are separating at the supports or between layers (delamination). What's causing this?

Answer:

Layer separation occurs when the bond between newly cured layers is weaker than the suction force exerted by the FEP or PFA film at the bottom of the vat. This is a significant challenge for IA resins, which require more time and energy to form strong interlayer bonds.

Causality & Solutions:

  • Insufficient Normal Layer Exposure: Under-curing is the primary cause. If each layer is not fully polymerized, it will be too weak to withstand the peeling forces of the next layer.

    • Protocol: Increase your "Normal Exposure Time." A methodical approach is to print a resin calibration test (e.g., the "AmeraLabs Town") to dial in the precise exposure needed for your specific resin formulation and layer height.

  • High Suction Forces: Large, solid cross-sectional areas dramatically increase the suction force on the FEP film.[7]

    • Protocol: Re-orient the model in your slicer software. Tilting the model at a 15-45 degree angle is standard practice to minimize the cross-sectional area per layer. For hollow models, ensure you have added appropriately sized vent holes to prevent a vacuum from forming.[7]

  • Excessive Lift Speed: A fast lift speed creates a rapid, high-force peeling action that can break supports or delaminate layers before they are robust enough to withstand it.[6]

    • Protocol: Reduce the "Lift Speed" in your printer's advanced settings. A slower speed, such as 60mm/min (1mm/s), allows the layer to peel away from the FEP film more gently.[7]

Q3: The final parts are brittle, cracked, or feel soft and tacky. How can I improve their mechanical properties?

Answer:

The final mechanical properties of a part printed with IA resin are critically dependent on achieving a high degree of polymer conversion, which requires a comprehensive post-processing workflow. Tackiness indicates uncured resin on the surface, while brittleness or softness points to incomplete polymerization throughout the part.[7][8]

Causality & Solutions:

  • Inadequate Post-Curing: Unlike standard resins, IA-based parts often require a more aggressive post-curing schedule to complete the polymerization process and achieve their final, stable mechanical properties.

    • Protocol: Implement a two-stage post-curing process. First, use a broad-spectrum UV chamber (e.g., 375-470 nm) for an initial cure.[1][5] Second, if available, use a heated UV chamber (e.g., 60°C with 405 nm light) for an extended period (e.g., 60 minutes).[1][5] This thermal assistance helps drive the polymerization to completion, significantly increasing strength and modulus.[5]

  • Improper Cleaning: Residual uncured resin on the surface will leave the part feeling tacky and can inhibit further curing.

    • Protocol: After printing, gently remove the part and wash it thoroughly. An acetone-isopropanol (1:1) solution is effective for many IA-based poly(ester amide) resins.[1][5] Use a soft brush to gently scrub crevices. Ensure the part is completely dry before post-curing.

  • Moisture Absorption: Many photopolymers, including novel bio-based resins, can absorb moisture, which can act as a plasticizer and negatively affect mechanical properties.[9]

    • Protocol: Store printed parts in a dry environment, preferably with a desiccant, especially before conducting mechanical testing.

Parameter Effect of Insufficient Value Effect of Excessive Value Recommended Action
Exposure Time Soft, under-cured parts; layer separationLoss of detail; feature broadening ("light bleed")Calibrate using test prints to find the optimal balance.
Post-Cure Time Brittle, weak parts; tacky surfaceCan increase brittleness in some formulationsImplement a multi-stage UV and thermal cure.
Post-Cure Temp. Incomplete polymerizationPotential for warping or degradationStart at 60°C and test mechanical properties.

Table 1: The impact of key curing parameters on the final properties of IA resin parts.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential components of a custom this compound resin formulation for 3D printing?

A successful IA resin for vat photopolymerization is a multi-component system. Key ingredients include:

  • IA-Based Prepolymer/Oligomer: This is the backbone of your resin, synthesized from this compound. Examples include itaconated castor oil, poly(ester amide)s, or PCL functionalized with IA.[5][10][11]

  • Cross-linker: To form a robust network, cross-linkers are often necessary. For IA resins, thiol-based cross-linkers can be used for thiol-ene chemistry, or bio-based methacrylates like bis(2-(methacryloyloxyethyl) itaconate can be employed.[10][12]

  • Photoinitiator: This molecule absorbs UV light and initiates the polymerization. A Type I photoinitiator like Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) is common as it is efficient at the 405 nm wavelength used by most desktop printers.[10][11]

  • Reactive Diluent: IA-based oligomers can be highly viscous. A low-viscosity reactive diluent, such as the bio-based isobornyl methacrylate (IBOMA), is often added to reduce viscosity for better printability and to tune the mechanical properties of the final part.[11]

  • UV Blocker/Absorber (Optional): To mitigate over-curing and improve print resolution, a small amount of a UV absorber (e.g., Sudan I) can be added.[10]

FAQ 2: How can I scientifically determine the correct exposure parameters for my new resin?

Standard calibration prints are a good start, but for research purposes, generating a Jacobs working curve is the authoritative method. This allows you to determine your resin's critical energy (Ec) and penetration depth (Dp), which are fundamental properties that dictate how it cures.

Experimental Protocol: Generating a Jacobs Working Curve
  • Preparation: Create a simple CAD model of several thin rectangles (e.g., 10mm x 10mm x 2mm).

  • Printing: Print the model multiple times on the same build plate, but assign a different exposure time to each rectangle in your slicer. Use a range of exposure times that brackets from under-cured to over-cured.

  • Measurement: After printing and cleaning (do not post-cure), carefully measure the cured thickness of each rectangle using digital calipers.

  • Plotting: Plot the measured cure thickness (Cd) on a linear y-axis against the natural logarithm of the exposure energy (ln(E)) on the x-axis. The exposure energy E is the exposure time multiplied by the light intensity of your printer.

  • Analysis: The resulting plot should be linear. The slope of this line is the penetration depth (Dp), and the x-intercept is the critical energy (Ec). These two values can be used to predict the required exposure for any desired layer thickness.

FAQ 3: Are parts printed with this compound resins biocompatible for drug delivery applications?

This compound itself is a bio-based molecule, and resins derived from it show great promise for biocompatibility.[1] However, biocompatibility is not guaranteed by the monomer alone. It is a property of the final, cured, and processed material.

  • Leachables: Any unreacted monomer, photoinitiator fragments, or other additives can leach out of the printed part and cause cytotoxicity.

  • Validation: Therefore, rigorous post-processing to maximize polymer conversion and remove all unreacted components is essential. Biocompatibility must be validated through standardized in vitro tests, such as seeding human cells with an eluate from the printed material to check for any differences in adhesion, morphology, or viability compared to a control.[1] Studies have shown that properly processed IA-based materials exhibit no intrinsic cytotoxicity.[1]

Core Experimental Workflow

This diagram outlines the complete, self-validating workflow for developing and printing with a novel this compound resin.

This compound Resin 3D Printing Workflow

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Printing & Optimization cluster_2 Phase 3: Post-Processing & Validation synthesis Resin Synthesis (e.g., Polycondensation) formulation Formulate Ink (Add Photoinitiator, Diluent, etc.) synthesis->formulation characterization Characterize Resin (Viscosity, NMR, FTIR) formulation->characterization working_curve Generate Working Curve (Determine Ec, Dp) characterization->working_curve calibration Print Calibration Models (Fine-tune Exposure & Settings) working_curve->calibration prototype Print Final Part calibration->prototype wash_dry Wash & Dry Part (e.g., Acetone/IPA) prototype->wash_dry post_cure Multi-Stage Post-Cure (UV + Thermal) wash_dry->post_cure validation Final Part Validation (Mechanical Testing, Biocompatibility) post_cure->validation

Caption: From chemical synthesis to final part validation for IA resins.

References

  • polySpectra. (2023, November 14). Common Failures of Traditional Products for Resin 3D Printing.
  • Phrozen. (2023, June 1). Resin 3D Printing Troubleshooting: How to Fix the Most Common Problems.
  • Reddit. (2021, June 22). What most common problems you experience(d) with your printer? : r/resinprinting.
  • AmeraLabs. Resin 3D Printing Troubleshooting: A Comprehensive Guide.
  • Resin Print Failure Types: Overcoming Common Issues Like Delamination and Ragging. (2024, June 18).
  • Formlabs. (2025, December 9). How To Troubleshoot 3D Printing Failures Related to Contaminated Optics | SLA. YouTube.
  • Sartore, L., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. ACS Publications.
  • Siraya Tech. (2025, March 27). Troubleshooting Resin 3D Printing Failures Caused by Improper Support.
  • JLC3DP. (2025, May 28). 8 Resin 3D Print Fails and Their Solutions.
  • Troubleshooting Resin Casting Issues: A Practical Guide. (2025, March 3).
  • UnionTech. Maintenance and Troubleshooting Tips for Industrial DLP Printers.
  • Abdollahi, S., et al. (2025, August 5). Polycaprolactone–this compound Resins for Additive Manufacturing of Environmentally Degradable 3D and 4D Materials by Thiol-ene Photopolymerization. ACS Publications.
  • ACS Publications. (2022, April 14). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography | Macromolecules.
  • MATEC Web of Conferences. (2024). This compound as an effective biobased platform molecule for vat photopolymerisation additive manufacturing.
  • ResearchGate. (n.d.). This compound as an effective biobased platform molecule for vat photopolymerisation additive manufacturing.
  • ACS Publications. (2022, April 1). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography.

Sources

improving the mechanical properties of itaconic acid-based bioplastics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Focus: Mechanical Property Enhancement of IA-Based Bioplastics

Mission Brief

You are likely here because your Itaconic Acid (IA) bioplastic is exhibiting the "Brittleness Trap"—high stiffness but catastrophic failure under strain—or you are struggling to achieve high molecular weight (MW) due to steric hindrance.

IA is a unique


 building block. Unlike acrylic acid, its geminal substitution (two carboxylic groups on the same carbon) creates significant steric bulk. Furthermore, its metabolic instability at high temperatures (isomerization) makes standard polyesterification protocols risky.

This guide treats your material synthesis as a debugging process. We will isolate the failure mode (Synthesis vs. Curing vs. Formulation) and patch it with chemically grounded protocols.

Module 1: The Molecular Weight Paradox (Vinyl Polymerization)

User Ticket #101: "My Poly(this compound) (PIA) homopolymer is a brittle powder. I can't cast a flexible film. GPC shows low molecular weight (<10 kDa)."

Root Cause Analysis: The geminal dicarboxylic acid groups on the


-carbon create massive steric hindrance. During free radical polymerization, this slows the propagation rate constant (

). Consequently, degradative chain transfer to the monomer becomes the dominant pathway, terminating chains early. You are essentially creating oligomers, not polymers.

The Fix: Controlled Radical Polymerization (RAFT) Standard free radical polymerization (FRP) is too chaotic for IA. You must switch to Reversible Addition-Fragmentation Chain Transfer (RAFT) to suppress termination and allow chains to grow.

Protocol: High-MW PIA Synthesis via RAFT

Target: MW > 40 kDa, PDI < 1.3

  • Solvent Selection: Use 1,4-Dioxane or Water (pH 2.0) .

    • Why? At pH 2, IA is fully protonated. The ionized form (itaconate) repels itself electrostatically, halting polymerization.

  • Chain Transfer Agent (CTA): Use CPDB (Cyanoisopropyl dithiobenzoate).

    • Dosage: [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2 .

  • Temperature Control: Maintain 60°C .

    • Critical: Do not exceed 70°C. Higher temps increase chain transfer events.

  • Purification: Precipitate in cold acetone.

Data Comparison: FRP vs. RAFT

PropertyStandard FRPRAFT Optimized
Molecular Weight (

)
3,000 - 8,000 g/mol 45,000 - 80,000 g/mol
Dispersity (

)
2.5 - 4.0 (Broad)1.1 - 1.3 (Narrow)
Physical State Brittle ChalkFilm-forming Solid
Module 2: The Curing Conundrum (Unsaturated Polyesters)

User Ticket #204: "I'm using IA as a bio-replacement for maleic anhydride in unsaturated polyester resins (UPR). The resin remains tacky and soft after curing."

Root Cause Analysis: You are likely victim to Thermal Isomerization . When IA is heated above 160°C during polycondensation, the exo-double bond migrates to the internal position, converting this compound into Mesaconic Acid (methylfumaric acid) or Citraconic Acid.

  • The Problem: Mesaconic acid is thermodynamically stable but kinetically sluggish toward radical crosslinking (e.g., with styrene or bio-reactive diluents). Your crosslink density (

    
    ) is too low.
    
Visualizing the Isomerization Trap

Isomerization IA This compound (Exo-double bond) High Reactivity MA Mesaconic Acid (Internal double bond) Low Reactivity IA->MA >160°C (Heat) CA Citraconic Acid (Sterically Hindered) IA->CA Acid Catalysis Crosslink High Crosslink Density (Strong Thermoset) IA->Crosslink Curing w/ Diluent Fail Soft/Tacky Resin (Low Modulus) MA->Fail Incomplete Curing

Caption: Thermal isomerization pathway. Maintaining IA structure is critical for effective crosslinking.

Troubleshooting Protocol: Low-Temperature Polycondensation
  • Catalyst Switch: Abandon standard organotin catalysts if they require >180°C. Use Zinc Acetate (

    
    )  or Titanium(IV) butoxide .
    
  • Radical Inhibitor: Add 4-methoxyphenol (MeHQ) (100 ppm) to prevent premature gelation during synthesis.

  • The "Two-Stage" Method:

    • Stage 1: React saturated monomers (e.g., succinic acid, 1,4-butanediol) at 180°C to build oligomers.

    • Stage 2: Cool to 140°C , add this compound, and react under vacuum.

    • Result: This incorporates IA functionalities at the chain ends/pendant groups without thermal degradation.

Module 3: Engineering Toughness (Composites & Plasticization)

User Ticket #309: "My IA-polyester is biodegradable, but it has a low elongation at break (<5%). How do I toughen it without using toxic phthalates?"

Root Cause Analysis: IA-based polyesters often have high Glass Transition Temperatures (


) due to the rigid ring structures (if using isosorbide) or the stiff double bond. The polymer chains lack the free volume to slide past one another under stress, leading to brittle fracture.

The Fix: Nanocomposite Reinforcement & Reactive Plasticization

Strategy A: Reactive Bio-Plasticizers

Do not use passive plasticizers (they leach out). Use Oligomeric Citrate Esters .

  • Mechanism:[1] Citrates are bio-based and highly compatible with IA. They lower

    
     while maintaining biodegradability.
    
  • Protocol: Blend 15 wt% Tributyl Citrate (TBC) or Acetyl Tributyl Citrate (ATBC).

Strategy B: Cellulose Nanocrystal (CNC) Reinforcement

CNCs act as rigid fillers that deflect crack propagation. However, they are hydrophilic and IA resins are often hydrophobic.

Protocol: In-Situ Polymerization of IA/CNC Composites

  • Dispersion: Disperse CNCs (1-3 wt%) in the liquid diol (e.g., 1,4-butanediol) before adding acid monomers. Use ultrasonication (30 mins).

  • Synthesis: Proceed with melt polycondensation. The hydroxyl groups on CNCs will participate in esterification, covalently bonding the filler to the matrix.

  • Result: This creates a "transcrystalline" layer around the CNCs, improving stress transfer.

Mechanical Data: Toughening Effects

FormulationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Pure Poly(butylene itaconate) 18.54.21.1
+ 15% Citrate Plasticizer 12.0145.0 0.4
+ 3% CNC (In-situ) 29.0 12.51.8
Summary: The Optimization Workflow

Follow this logic gate to determine your next experimental step.

Workflow Start Start: Material Failure CheckType Polymer Type? Start->CheckType Vinyl Vinyl Homopolymer (Poly-IA) CheckType->Vinyl Polyester Polyester / Resin (Step-Growth) CheckType->Polyester MW_Issue Issue: Low MW / Powder? Vinyl->MW_Issue Cure_Issue Issue: Soft / Tacky? Polyester->Cure_Issue Brittle_Issue Issue: Brittle? Polyester->Brittle_Issue RAFT Action: Switch to RAFT (pH 2, 60°C) MW_Issue->RAFT Yes Temp Action: Lower Synthesis Temp (<150°C) to stop isomerization Cure_Issue->Temp Yes Composite Action: Add CNCs or Reactive Plasticizers Brittle_Issue->Composite Yes

Caption: Decision tree for troubleshooting IA-based bioplastic defects.

References
  • Trotta, J. T., et al. (2018). "Renewable Thermosets and Thermoplastics from this compound." ACS Sustainable Chemistry & Engineering.

  • Robert, T., & Friebel, S. (2016). "this compound – a versatile building block for renewable polyesters with enhanced functionality." Green Chemistry.

  • Lv, A., et al. (2014). "Synthesis and properties of poly(this compound)-based superabsorbent polymers." Journal of Applied Polymer Science.

  • Pellis, A., et al. (2019). "Enzymatic synthesis of poly(this compound) polyesters." Biotechnology Journal.

  • Farmer, T. J., et al. (2015). "Synthesis of unsaturated polyester resins from various bio-derived platform molecules." International Journal of Molecular Sciences.

Sources

Technical Support Center: Cost-Effective Itaconic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IA-PROD-OPT-2024

Subject: Optimization Strategies for Itaconic Acid Fermentation & Downstream Processing Assigned Specialist: Senior Application Scientist, Industrial Biotech Division

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting portal for this compound (IA) bio-production. This guide addresses the economic bottleneck of IA production: the gap between high-cost glucose-based fermentation and the target price point required to compete with petrochemical polyacrylic acid.

We have structured this guide as a series of "Support Tickets" addressing the four most critical failure points in the production pipeline.

Quick Reference: Troubleshooting Matrix
SymptomProbable Root CauseImmediate Action
High Biomass, Low IA Titer Manganese (Mn²⁺) overdose (> 3 µg/L)Check substrate Mn content; switch to Mn-deficient media.
Viscosity Spike / Low DO Mycelial "clumping" morphologyIncrease shear stress or adjust spore inoculum density to induce pellet formation.
Fermentation Stalls at 40h Product inhibition or pH driftImplement in situ product recovery (ISPR) or maintain pH 2.8–3.1.
Low Yield on Crude Substrate Lignocellulosic inhibitors (furfural)Switch host from A. terreus to U. maydis or use Cu²⁺ mitigation.

Module 1: Upstream & Substrate Strategy

User Query: "I am switching from pure glucose to lignocellulosic hydrolysates to cut costs, but my fermentation yield has crashed. Why?"

The Technical Diagnosis

The primary culprit is likely Manganese (Mn²⁺) toxicity , not just sugar inhibition.

  • The Mechanism: Aspergillus terreus (the industry standard) requires strict Mn limitation (< 3 ppb) to trigger "overflow metabolism." High Mn levels activate Mn-dependent enzymes that divert carbon flux toward biomass accumulation rather than acid production.

  • The Conflict: Crude hydrolysates (corn stover, wheat straw) are naturally rich in Mn, often exceeding 1000 ppb.

Field-Proven Protocols
Option A: The "Scavenger" Protocol (For A. terreus)

If you must use A. terreus, you must strip Mn or counteract it.

  • Ion Exchange: Pass hydrolysate through a cation exchange resin (e.g., Amberlite IR-120) before fermentation. Cost Warning: This adds Unit Operation costs.

  • The Copper Counter-Attack:

    • Logic: Copper ions (Cu²⁺) compete with Mn²⁺ for cellular uptake transporters.

    • Action: Supplement the bioreactor with 5–50 mg/L Cu²⁺ . This can partially restore IA production in Mn-rich media without expensive resin treatment.

Option B: The "Host Switch" Protocol (For Ustilago maydis)

Consider switching to Ustilago maydis or Ustilago cynodontis.

  • Why: These smut fungi are naturally less sensitive to Mn and impurities. They produce IA via a similar pathway but do not require the extreme stress of Mn starvation.

  • Trade-off: Ustilago typically has lower theoretical yields (0.4–0.5 g/g) compared to A. terreus (0.6+ g/g), but the Total Process Cost may be lower due to cheaper substrates and easier morphology control.

Module 2: Fermentation Process Control

User Query: "My dissolved oxygen (DO) levels are erratic, and the broth is becoming too viscous."

The Morphology Paradox

A. terreus is pleomorphic.

  • Filamentous Mycelia: High viscosity, wraps around impellers, poor oxygen transfer. (Bad for IA)

  • Pellets: Discrete spheres, low viscosity, high oxygen transfer. (Good for IA)

Protocol: Inducing Pellet Morphology

To maintain cost-effectiveness, you must achieve high Oxygen Transfer Rates (OTR) without excessive agitation power (electricity cost).

  • Inoculum Density: High spore loads (>10⁶ spores/mL) tend to form clumps.

    • Fix: Target 10⁵ spores/mL to encourage discrete pellet centers.

  • Shear Stress Management:

    • A. terreus is shear-sensitive. Use Rushton turbines cautiously.

    • Recommendation: Use Intermig or Elephant Ear impellers for axial flow with lower shear.

  • Micro-particle Enhanced Cultivation (MPEC):

    • Add micro-particles (e.g., talc or aluminum oxide micro-particles) at 1–5 g/L.

    • Mechanism: Spores adhere to particles, acting as nucleation sites for stable, small-diameter pellets (< 1mm).

Module 3: Metabolic Pathway Visualization

User Query: "Where exactly is the bottleneck in the cell?"

The production of this compound relies on the compartmentalization between the mitochondria and the cytosol. The transport of cis-aconitate is the rate-limiting step in many wild-type strains.

IA_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Transport Itaconate_Cyto This compound Citrate Citrate AcetylCoA->Citrate CS OAA Oxaloacetate OAA->Citrate CisAconitate Cis-Aconitate Citrate->CisAconitate ACO mttA mttA Transporter (Bottleneck) CisAconitate->mttA cadA CadA Enzyme (Decarboxylase) mttA->cadA cadA->Itaconate_Cyto CO2 release

Figure 1: The Metabolic Bottleneck. Note the critical role of the mitochondrial transporter (mttA) moving cis-aconitate to the cytosol where the CadA enzyme resides. Overexpression of mttA is a key engineering strategy.

Module 4: Downstream Processing (DSP)

User Query: "I am losing 40% of my product during crystallization. How do I recover the rest?"

DSP often accounts for 60–70% of the total production cost . Relying solely on crystallization (cooling and evaporation) is inefficient because IA solubility remains high in water, leading to losses in the mother liquor.

Advanced Protocol: Reactive Extraction

Reactive extraction uses a specific carrier (amine) to chemically bind the acid, pulling it into an organic phase, then releasing it.[1]

Step-by-Step Methodology:

  • Filtration: Remove biomass (sell as animal feed byproduct).

  • Reactive Extraction System:

    • Extractant: Tri-n-octylamine (TOA) or Trioctylmethylammonium chloride (TOMAC) .

    • Diluent: 1-Octanol (active diluent) or Ethyl Oleate (biocompatible).

    • Ratio: 0.5 mol/kg amine concentration.

  • The Process:

    • Contact the filtered broth (pH < pKa1 of IA, approx 3.8) with the organic phase.[2][3][4]

    • The amine forms an ion-pair complex with the acid:

      
      .
      
  • Back-Extraction (Stripping):

    • Contact the organic phase with a Trimethylamine (TMA) solution or hot water (temperature swing).

    • This releases concentrated IA, regenerating the solvent for reuse.

  • Final Polish:

    • Crystallize from the highly concentrated back-extract. Yields can improve from 60% to >90% .

References & Authority

  • Manganese Limitation & Physiology:

    • Steiger, M. G., et al. (2019). "Manganese Deficiency Is Required for High this compound Production From D-Xylose in Aspergillus terreus."[5][6] Frontiers in Microbiology. Link

    • Explanation: Establishes the <3ppb Mn threshold and xylose utilization pathways.

  • Alternative Hosts (Ustilago):

    • Geiser, E., et al. (2016).[7] "Ustilago maydis produces this compound via the trans-aconitate decarboxylase Tad1." Microbial Biotechnology. Link

    • Explanation: Validates the metabolic pathway differences in smut fungi which allow for crude substrate use.

  • Reactive Extraction Protocols:

    • Kaur, G., & Elst, K. (2014).[1] "Development of reactive extraction systems for this compound: a step towards in situ product recovery."[1][8] RSC Advances. Link

    • Explanation: The definitive source for amine-based extraction solvent selection (TOA/1-Octanol).

  • Metabolic Engineering (mttA/cadA):

    • Huang, X., et al. (2014). "Direct production of this compound from liquefied corn starch by genetically engineered Aspergillus terreus."[9] Microbial Cell Factories. Link[9]

    • Explanation: Demonstrates the overexpression strategies for the transport and decarboxylation steps.

Sources

Technical Support Center: Enhancing the Thermal Stability of Itaconic Acid Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of itaconic acid-based polymers. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the thermal stability of these versatile bio-based materials. Our approach is rooted in established scientific principles and field-proven experimental insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for polymers derived from this compound?

A1: The thermal degradation of poly(this compound) and its esters is a complex process. The primary mechanisms include:

  • Depolymerization: This can be initiated by β-scission or random main-chain scission, leading to the reformation of the monomer.[1]

  • De-esterification: In the case of poly(di-alkyl itaconates), the ester side groups can be eliminated.[1]

  • Decarboxylation: The carboxylic acid groups can be lost as carbon dioxide, particularly at elevated temperatures during polymerization.[2]

  • Chain Scission: Random cleavage of the polymer backbone results in a decrease in molecular weight.[1]

  • Cross-linking and Carbonization: At higher temperatures, complex cross-linking reactions can occur, eventually leading to the formation of a carbonaceous residue.[1]

Q2: My poly(this compound) appears discolored after synthesis. What is the likely cause and how can I prevent it?

A2: Discoloration, often a yellowing or browning, in poly(this compound) is typically indicative of thermal degradation or the presence of impurities. High polymerization temperatures can initiate degradation pathways that form chromophoric structures. To mitigate this, consider the following:

  • Lower Polymerization Temperature: If using thermal initiators, select one with a lower decomposition temperature to reduce the overall reaction temperature. For instance, low-temperature solution polycondensation has been shown to yield polymers with good thermal stability.[3]

  • Monomer Purity: Ensure the this compound monomer is of high purity. Residual impurities from its synthesis can act as catalysts for degradation.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to discoloration.

Q3: I'm observing low conversion rates and low molecular weight in my this compound polymerization. Why is this happening?

A3: Low conversion and low molecular weight are common challenges in this compound polymerization.[2] This is often attributed to the steric hindrance from the two carboxylic acid groups and the potential for allylic stabilization of the propagating radical, which can lead to chain transfer reactions.[4] To address this:

  • Optimize Initiator Concentration: While it may seem counterintuitive, excessively high initiator concentrations can lead to premature termination and lower molecular weights. A systematic optimization of the initiator-to-monomer ratio is recommended.

  • Controlled Polymerization Techniques: Employing reversible-deactivation radical polymerization (RDRP) methods like Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization, leading to higher conversions and well-defined polymers.[5]

  • pH Control: For aqueous polymerizations, completely neutralizing the this compound to its salt form before polymerization can significantly improve conversion rates.[6]

Q4: My TGA thermogram for a new this compound copolymer shows a multi-step weight loss. How do I interpret this?

A4: A multi-step degradation profile in a TGA thermogram is common for copolymers and indicates that different parts of the polymer are degrading at different temperatures. For an this compound copolymer, a typical multi-step loss could be interpreted as:

  • Step 1 (Low Temperature): Loss of physically bound water or residual solvent. Poly(this compound) is known to be hygroscopic.[7]

  • Step 2 (Intermediate Temperature): Degradation of the more thermally labile component of the copolymer or side-chain degradation (e.g., de-esterification).

  • Step 3 (Higher Temperature): Degradation of the more stable polymer backbone, such as the this compound main chain or the more thermally robust comonomer units.[8][9]

To confirm your interpretation, it is beneficial to run TGA on the homopolymers of each monomer for comparison.

Troubleshooting Guides

Problem 1: Premature Gelling/Cross-linking During Polymerization

Symptoms:

  • The reaction mixture becomes highly viscous or solidifies unexpectedly.

  • The final polymer is insoluble in solvents where it should be soluble.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
High Polymerization Temperature Elevated temperatures can promote side reactions, including cross-linking through the double bonds of this compound, especially in polycondensation reactions.[10]1. Lower the reaction temperature. 2. Use a lower-temperature initiator for radical polymerizations. 3. For polycondensation, consider using milder catalysts or reaction conditions.[10]
Absence of Inhibitors In polycondensation reactions at high temperatures, radicals can form and lead to cross-linking via the vinyl group of this compound.[10]1. Introduce a radical inhibitor (e.g., hydroquinone, phenothiazine) to the reaction mixture during polycondensation.[10]
High Monomer Concentration Increased proximity of polymer chains can facilitate intermolecular cross-linking reactions.1. Reduce the initial monomer concentration. 2. Consider a semi-batch process where one of the monomers is fed gradually.
Problem 2: Unexpectedly Low Thermal Stability in Copolymers

Symptoms:

  • TGA analysis shows an onset of degradation at a lower temperature than anticipated based on the comonomers used.

  • The material shows signs of degradation (e.g., discoloration, brittleness) during processing at temperatures that should be safe.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Residual Monomer/Initiator Unreacted monomer or initiator fragments within the polymer matrix can act as initiation sites for thermal degradation.1. Purify the polymer thoroughly after synthesis (e.g., through precipitation in a non-solvent) to remove residual monomers. 2. Optimize the initiator concentration to ensure it is consumed during the reaction.
Poor Comonomer Incorporation If the comonomer with higher thermal stability is not effectively incorporated into the polymer backbone, the overall thermal stability will not be significantly improved.1. Analyze copolymer composition using techniques like NMR to confirm the incorporation of the comonomer. 2. Adjust the monomer feed ratio or polymerization method to improve incorporation. Consider the reactivity ratios of the comonomers.
Chain Defects Head-to-head linkages or other structural defects in the polymer chain can be less thermally stable than the regular head-to-tail linkages.[1]1. Modify polymerization conditions (e.g., temperature, initiator) to favor the formation of a more regular polymer structure. Anionic polymerization or the use of chain-transfer agents can sometimes yield more thermally stable polymers.[1]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Thermally Stable Poly(this compound-co-acrylonitrile)

This protocol describes the synthesis of a copolymer of this compound and acrylonitrile, which has been shown to exhibit improved thermal stability.[11]

Materials:

  • Acrylonitrile (AN)

  • This compound (IA)

  • Ascorbic acid (initiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer and a nitrogen inlet, add 120 mL of deionized water.

  • De-gas the water by bubbling nitrogen through it for 15 minutes.

  • Maintain the flask in a water bath at 60 °C.

  • Add 10.42 mL of acrylonitrile to the flask with stirring.

  • Add the desired amount of this compound (e.g., for a 99:1 molar ratio of AN:IA, add approximately 0.23 g of IA) and stir for 5 minutes to dissolve.

  • Initiate the polymerization by adding a solution of ascorbic acid in deionized water.

  • Continue the reaction under a nitrogen atmosphere with stirring for the desired time (e.g., 2-4 hours).

  • Precipitate the resulting copolymer in a suitable non-solvent, such as methanol.

  • Filter and wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Thermal Characterization using TGA and DSC

A. Thermogravimetric Analysis (TGA)

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place 5-10 mg of the dried polymer sample in a TGA pan (alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the weight loss as a function of temperature. The onset of degradation is typically reported as the temperature at which 5% weight loss occurs (Td5).

B. Differential Scanning Calorimetry (DSC)

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the polymer:

    • Heat from room temperature to a temperature above the expected glass transition (Tg) or melting point (Tm) at a rate of 10 °C/min.

    • Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat again at 10 °C/min to the final temperature.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Data Presentation & Visualization

Table 1: Comparison of Thermal Properties of this compound Copolymers

Copolymer SystemComonomerTd5 (°C)Tg (°C)Reference
Poly(AN-co-IA)Acrylonitrile> PAN homopolymer~100-110[11]
Poly(DHIAMA)Heptyl Methacrylate262-40.4[5]
Poly(DBIAMA)Benzyl Methacrylate25613.9[5]
Polyamides from IAAromatic Diamines~400-[12]
Polybenzimidazoles from IA3,3'-Diaminobenzidine~500-[12]

Diagrams

Thermal_Degradation_Pathways cluster_products Degradation Products PIA Poly(this compound) Degradation Thermal Stress PIA->Degradation Monomer This compound Monomer Degradation->Monomer Depolymerization CO2 Carbon Dioxide Degradation->CO2 Decarboxylation Oligomers Oligomers & Chain Fragments Degradation->Oligomers Chain Scission Char Charred Residue Degradation->Char Cross-linking

Caption: Key thermal degradation pathways for poly(this compound).

Troubleshooting_Workflow cluster_conditions Polymerization Parameters cluster_strategy Improvement Strategies Start Poor Thermal Stability Observed Check_Purity 1. Verify Monomer & Reagent Purity Start->Check_Purity Check_Conditions 2. Analyze Polymerization Conditions Check_Purity->Check_Conditions Check_Structure 3. Characterize Polymer Structure Check_Conditions->Check_Structure Temp Temperature Too High? Check_Conditions->Temp Atmosphere Inert Atmosphere Used? Check_Conditions->Atmosphere Initiator Initiator Choice/Conc. Optimal? Check_Conditions->Initiator Optimize 4. Implement Improvement Strategy Check_Structure->Optimize Copolymerize Copolymerization Optimize->Copolymerize Crosslink Cross-linking Optimize->Crosslink Structural_Mod Structural Modification (e.g., Polyamide) Optimize->Structural_Mod

Caption: A systematic workflow for troubleshooting poor thermal stability.

References

  • Avny, Y., Saghian, N., & Zilkha, A. (n.d.). Thermally Stable Polymers Derived from this compound. The Hebrew University of Jerusalem. Available at: [Link]

  • Durant, Y. (2008). Synthesis and properties of poly(this compound). UNH Scholars' Repository. Available at: [Link]

  • Gonsalves, K. E., et al. (2025). Expanding the polymerization potential of this compound through methacrylate functionalization. Polymer Chemistry. Available at: [Link]

  • Popović, I., & Katsikas, L. (2013). The thermal degradation of some polymeric di-alkyl esters of this compound. Journal of the Serbian Chemical Society. Available at: [Link]

  • Robert, T., & Friebel, S. (2016). This compound – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry. Available at: [Link]

  • Unknown. (n.d.). DTG and TGA analysis of copolymer. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). TGA thermogram of copolymers PMITA4-6. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2020). Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water. Polymers. Available at: [Link]

  • Stawski, D., & Połowiński, S. (2003). Polymerization of this compound. Polimery. Available at: [Link]

  • Itaconix. (2025). This compound and Polyitaconates 101. Available at: [Link]

  • Unknown. (2018). Temperature and this compound Influences on Ba-Co-Mma Semi-Batch Process Emulsion Copolymerization and Copolymers. Chemistry Research Journal.
  • Unknown. (n.d.). Synthesis and characterization of poly (this compound-m-Phenylenediamine). Atlantis Press. Available at: [Link]

  • Unknown. (n.d.). Process for polymerization of this compound. Google Patents.
  • Unknown. (2022). Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and this compound. International Journal of Molecular Sciences. Available at: [Link]

  • Unknown. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo.
  • Unknown. (2022). Biobased polymers derived from this compound bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry. Available at: [Link]

  • Unknown. (n.d.). TGA of (a) sodium alginate, (b) acrylamide, this compound copolymer.... ResearchGate. Available at: [Link]

  • Unknown. (n.d.). DSC study of stabilization reactions in poly(acrylonitrile-co-itaconic acid) with peak-resolving method. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Effects of an this compound Comonomer on the Structural Evolution and Thermal Behaviors of Polyacrylonitrile Used for Polyacrylonitrile-Based Carbon Fibers. ResearchGate. Available at: [Link]

  • Unknown. (2023). Innovative Poly(lactic Acid) Blends: Exploring the Impact of the Diverse Chemical Architectures from this compound. Polymers. Available at: [Link]

  • Unknown. (n.d.). Polymerization-crosslinking of renewable this compound in water and in deep eutectic solvents. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis of poly(acrylic-co-itaconic acid) through precipitation photopolymerization for glass-ionomer cements: Characterization and properties of the cements. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Physical properties of polymers based on this compound. Semantic Scholar. Available at: [Link]

  • Unknown. (n.d.). Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Review on the Degradation of Poly(lactic acid) during Melt Processing. Semantic Scholar. Available at: [Link]

  • Unknown. (n.d.). DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • Unknown. (n.d.). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. NETZSCH. Available at: [Link]

  • Unknown. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. University of Arizona.
  • Unknown. (n.d.). Polymerization of this compound and derivatives. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Itaconic Acid and Maleic Acid in Polyester Synthesis: A Shift Towards Bio-Based Innovation

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer chemistry, the pursuit of high-performance materials is increasingly intertwined with the principles of sustainability. Unsaturated polyesters, a cornerstone of thermosetting resins, have traditionally relied on petrochemical-derived monomers. However, the emergence of bio-based alternatives is reshaping the field, offering not only a reduced environmental footprint but also novel functionalities. This guide provides an in-depth, data-driven comparison of itaconic acid, a promising bio-derived monomer, and the conventionally used maleic acid (or its anhydride) in the synthesis of unsaturated polyesters. We will delve into the nuances of their reactivity, the resulting polymer properties, and the practical implications for researchers and professionals in materials science and drug development.

Monomer Profile: A Tale of Two Double Bonds

The fundamental differences between this compound and maleic acid lie in their molecular architecture, which dictates their behavior in polymerization and the final properties of the polyester.

Maleic acid , typically used in its anhydride form for polyester synthesis, possesses an internal carbon-carbon double bond within its four-carbon backbone. This configuration makes it highly reactive in free-radical polymerization, readily copolymerizing with monomers like styrene to form a rigid, crosslinked network. However, its petrochemical origin is a significant drawback in the current drive towards sustainable materials.[1][2]

This compound , on the other hand, is a five-carbon dicarboxylic acid featuring an exocyclic double bond (a methylidene group).[3] Produced through the fermentation of carbohydrates, it is a key bio-based platform chemical recognized by the U.S. Department of Energy.[4][5] This structural distinction is not merely academic; it imparts unique reactivity and properties to the resulting polyesters.

Reactivity and Polymerization Kinetics: A Study in Selectivity

The differing placement of the double bond significantly influences the polymerization process. The internal double bond of maleic acid is susceptible to Z/E (cis/trans) isomerization to the more reactive fumarate form during the high temperatures of polycondensation.[6][7] This isomerization is crucial for effective crosslinking with styrene.

This compound's exocyclic double bond exhibits different reactivity. While it can participate in radical crosslinking, its reactivity can be lower compared to fumarates in certain systems.[8] However, this perceived lower reactivity can be a distinct advantage. In copolyesters containing both itaconic and maleic acid units, selective functionalization is possible. For instance, the this compound moieties can be preferentially crosslinked via radiation curing, leaving the maleic acid units unreacted.[6] This opens avenues for sequential modifications, such as aza-Michael additions to the maleic acid units, allowing for the creation of complex and functional polymer architectures.[6]

Furthermore, the presence of the pendant methylene group in this compound-based polyesters facilitates copolymerization with non-styrene reactive diluents, such as bio-based dimethyl itaconate, enabling the formulation of entirely styrene-free and bio-based resins.[1][3][9]

Comparative Performance of Polyesters: A Data-Driven Analysis

The choice between this compound and maleic acid has a profound impact on the thermal and mechanical properties of the cured polyester. The following table summarizes key performance indicators from various studies.

PropertyPolyester based on this compoundPolyester based on Maleic Acid/AnhydrideKey Observations & References
Bio-based Content High (can be 100% bio-based)Low (petrochemical-derived)This compound is a key bio-based building block.[2][6][9]
Glass Transition Temp. (Tg) Generally higher or comparableVaries with formulationIntroduction of this compound can significantly improve Tg.[10][11]
Tensile Strength Can be significantly improvedStandard for UPRsThis compound-based polyesters can exhibit enhanced tensile strength and modulus.[2][10][11]
Thermal Stability Improved thermal stabilityGood thermal stabilityHybrids of this compound polyesters show aTd (5 wt% weight loss temperature) up to 100 °C higher.[6]
Crosslinking Density High crosslinking density achievableHigh crosslinking densityA higher amount of this compound leads to a higher crosslinking density.[6]
Styrene-Free Formulations Readily achievableChallengingThe exocyclic double bond of this compound facilitates copolymerization with non-styrene diluents.[1][3]

Experimental Protocols: Synthesizing the Future of Polyesters

To provide a practical framework, we outline a general, self-validating protocol for the synthesis of an this compound-based unsaturated polyester.

Materials
  • This compound

  • Diol (e.g., 1,3-propanediol, 1,4-butanediol)

  • Saturated Dicarboxylic Acid (e.g., adipic acid, optional for property modification)

  • Catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid)[5][6]

  • Inhibitor (e.g., hydroquinone, MeHQ/BHT mixture)[5][6]

  • Entrainer (e.g., n-heptane, toluene)

  • Nitrogen gas supply

Experimental Workflow: Two-Stage Melt Polycondensation

experimental_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation A Charge Reactor: This compound, Diol, Inhibitor, Catalyst B Inert Atmosphere: Purge with N2 A->B C Heat to 120-140°C with stirring B->C D Water Removal: Collect water via Dean-Stark trap C->D E Increase Temp: Gradually to 160-180°C D->E Clear, homogenous mixture achieved F Apply Vacuum: To remove byproducts and drive reaction E->F G Monitor Viscosity & Acid Value F->G G->F Adjust vacuum/temp as needed H Cool and Discharge: Obtain polyester resin G->H

Sources

A Comparative Analysis of Microbial Strains for Enhanced Itaconic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Itaconic acid, a bio-based platform chemical with broad applications in the polymer industry, is gaining significant traction as a sustainable alternative to petroleum-derived monomers.[1][2] The microbial fermentation of renewable feedstocks stands as the primary route for its production. This guide provides a comprehensive comparative analysis of the leading microbial strains employed for this compound synthesis, offering insights into their performance, genetic modifications, and optimal fermentation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of this compound production and select the most suitable microbial chassis for their specific applications.

The Industrial Workhorse: Aspergillus terreus

For decades, the filamentous fungus Aspergillus terreus has been the cornerstone of industrial this compound production.[1][3][4] Through classical strain improvement techniques involving mutagenesis and screening, titers of over 80 g/L have been achieved.[1][2][5]

Advantages:

  • High Titer: Proven ability to produce high concentrations of this compound, with some mutated strains reaching up to 86 g/L.[1]

  • Natural Producer: Possesses the native metabolic pathway for this compound synthesis.

Disadvantages:

  • Filamentous Morphology: The mycelial growth of A. terreus leads to high viscosity in the fermentation broth, posing challenges for mixing and oxygen transfer. This morphology can also lead to cell damage from shear stress in stirred-tank bioreactors.[3]

  • Byproduct Formation: Prone to the formation of undesirable byproducts, complicating downstream processing.

  • Sensitivity to Process Parameters: this compound production in A. terreus is highly sensitive to factors such as pH, oxygen supply, and trace metal concentrations.[2][3]

Metabolic Engineering Strategies:

Recent research has focused on genetically engineering A. terreus to enhance its production capabilities. Key strategies include:

  • Overexpression of the cadA gene: This gene encodes cis-aconitate decarboxylase, the key enzyme that converts cis-aconitate to this compound.[1][6] Increased expression of cadA has been shown to drive carbon flux towards this compound.[6][7]

  • Modification of Glycolysis: Overexpression of a modified 6-phosphofructo-1-kinase (pfkA) gene from Aspergillus niger in A. terreus has been shown to increase this compound productivity by enhancing the glycolytic flux.[8]

  • Understanding Degradation Pathways: The identification of an this compound degradation pathway in A. terreus opens up new avenues for metabolic engineering by knocking out the genes involved in its catabolism, such as ictA, ichA, and cclA.[9]

The Promising Yeast: Ustilago maydis

The dimorphic fungus Ustilago maydis has emerged as a highly promising alternative to A. terreus. Its yeast-like, unicellular growth in submerged culture circumvents many of the morphological challenges associated with filamentous fungi.[10]

Advantages:

  • Unicellular Growth: Simplifies fermentation process control and reduces issues related to high viscosity.

  • High Yields: Engineered strains have demonstrated the potential to achieve theoretical maximal yields of this compound.[11]

  • Robustness: Shows tolerance to a wider range of process conditions compared to A. terreus.

Disadvantages:

  • Byproduct Spectrum: Wild-type strains produce a mixture of organic acids and other metabolites, necessitating metabolic engineering to channel flux specifically towards this compound.[12]

  • Lower Titers (Historically): While yields are high, achieving the same high titers as the best A. terreus strains has been a focus of recent research.

Metabolic Engineering Strategies:

Significant progress has been made in engineering U. maydis for superior this compound production:

  • CRISPR/Cas9-mediated gene editing: This powerful tool has been used to delete genes responsible for byproduct formation, thereby creating chassis strains with a significantly reduced byproduct spectrum.[12]

  • Overexpression of key pathway genes: Upregulation of the itaconate gene cluster and associated transporters has led to substantial improvements in titer, rate, and yield.[12]

  • Morphology Engineering: Deletion of genes like fuz7 stabilizes the unicellular morphology, which is beneficial for industrial fermentation.[11]

  • Consolidated Engineering: Combining multiple genetic modifications, including byproduct pathway deletions, overexpression of the itaconate cluster regulator (ria1), and expression of a mitochondrial transporter (mttA) from A. terreus, has resulted in strains capable of producing this compound at the maximal theoretical yield.[11]

The Engineered Workhorses: Escherichia coli and Saccharomyces cerevisiae

The well-characterized model organisms Escherichia coli and Saccharomyces cerevisiae have been engineered for heterologous this compound production. Their rapid growth rates and extensive genetic toolkits make them attractive platforms for metabolic engineering.[13]

Escherichia coli

Advantages:

  • Fast Growth: Enables shorter fermentation times and higher productivity.

  • Well-Established Genetic Tools: Facilitates rapid and efficient metabolic engineering.

Disadvantages:

  • Heterologous Pathway Expression: Requires the introduction and optimization of the this compound biosynthesis pathway from a native producer.

  • Byproduct Formation: Prone to producing acetate and other inhibitory byproducts.

  • Lower Titers and Yields (Historically): Early efforts resulted in low production levels, though recent model-based metabolic engineering has significantly improved performance.[13][14]

Metabolic Engineering Strategies:

  • Expression of cis-aconitate decarboxylase (cad): The core intervention is the introduction of the cad gene from A. terreus.[15][16]

  • Redirection of Carbon Flux: Inactivation of competing pathways, such as the glyoxylate shunt (aceA) and the TCA cycle (icd), is crucial to divert intermediates towards this compound.[15][16] Overexpression of aconitase B (acnB) has also been shown to enhance production.[15]

  • Model-Based Strain Design: Computational models have been used to identify and implement multiple gene knockouts and overexpressions, leading to strains with significantly improved yields and titers.[14]

Saccharomyces cerevisiae

Advantages:

  • Robust Industrial Host: Widely used in industrial fermentations, with high tolerance to low pH and other stressors.[17]

  • GRAS Status: Generally Recognized As Safe, which is advantageous for certain applications.

Disadvantages:

  • Low Initial Titers: Initial attempts at engineering S. cerevisiae for this compound production resulted in very low titers.[18][19]

  • Complex Subcellular Compartmentalization: The mitochondrial localization of the TCA cycle presents challenges for efficiently channeling precursors to the cytosolic this compound pathway.

Metabolic Engineering Strategies:

  • Optimized Pathway Expression: Utilizing strong promoters and optimizing the expression of cis-aconitate decarboxylase (cad) is a primary step.[18][20]

  • Computationally Guided Genetic Manipulation: In silico genome scanning has been used to identify non-obvious gene deletion targets (e.g., ade3, bna2, tes1) that improve this compound titers.[18]

  • Enhancing Precursor Supply and Export: Overexpression of a truncated citrate synthase (tCIT2) and a mitochondrial cis-aconitate transporter (MTTA) has been shown to increase precursor availability.[20] Furthermore, overexpressing transport proteins like Qdr3 can enhance the export of this compound out of the cell.[20]

Comparative Performance of Microbial Strains

The following table summarizes the key performance metrics for this compound production across different microbial strains, based on published data. It is important to note that these values are often achieved under specific, optimized laboratory conditions and may not be directly comparable.

Microbial StrainMax. Titer (g/L)Max. Yield (g/g substrate)Max. Productivity (g/L/h)Reference(s)
Aspergillus terreus ~87.320.350.22[21]
Ustilago maydis 205.60.540.53[22]
Escherichia coli 320.68 (mol/mol glucose)0.45[14]
Saccharomyces cerevisiae 1.2N/AN/A[20]

Experimental Protocols

Standard this compound Fermentation Protocol (Ustilago maydis)

This protocol is adapted from methodologies described for Ustilago maydis.[12][22]

1. Media Preparation:

  • Seed Culture Medium (YEPS): 10 g/L yeast extract, 10 g/L peptone, 10 g/L sucrose.
  • Production Medium (Modified Tabuchi Medium - MTM): Per liter: Glucose (concentration as per experimental design, e.g., 100-200 g/L), 0.8 g NH₄Cl, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.5 g KH₂PO₄, 1 ml vitamin solution, 1 ml trace element solution. The pH is adjusted to 6.5 with NaOH and buffered with 2-(N-morpholino)ethanesulfonic acid (MES) or CaCO₃.

2. Inoculum Preparation:

  • Inoculate a single colony of U. maydis from a YEPS agar plate into a 50 mL shake flask containing 10 mL of YEPS medium.
  • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.

3. Bioreactor Fermentation:

  • Aseptically transfer the seed culture to a sterilized bioreactor containing MTM production medium to achieve an initial OD₆₀₀ of approximately 0.5.
  • Maintain the temperature at 30°C.
  • Control the pH at a desired setpoint (e.g., 6.5) by the automated addition of NaOH or other suitable base.
  • Provide aeration and agitation to maintain a dissolved oxygen (DO) level above a certain threshold (e.g., 20% saturation).
  • Collect samples aseptically at regular intervals for analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of organic acids.[23][24][25]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
  • Dilute the sample with the mobile phase if the this compound concentration is expected to be outside the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column or a specialized organic acid analysis column (e.g., Aminex HPX-87H).[23][24]
  • Mobile Phase: An aqueous solution of a dilute acid, such as 0.05% o-phosphoric acid or 4 mmol/L sulfuric acid.[23][24]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[24]
  • Detector: A UV detector set at 210 nm or a refractive index (RI) detector.[23][24]

3. Quantification:

  • Prepare a series of this compound standards of known concentrations.
  • Generate a standard curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. The calibration curve should have a high coefficient of determination (r² > 0.999).[23]

Visualizations

Metabolic Pathway for this compound Production

Itaconic_Acid_Pathway cluster_tca TCA Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Itaconic_Acid Itaconic_Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase (CadA) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Experimental_Workflow cluster_strain Strain Selection & Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis & Comparison Strain_Selection Select Microbial Strains (A. terreus, U. maydis, E. coli, S. cerevisiae) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Bioreactor Fermentation (Controlled pH, Temp, DO) Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling HPLC_Analysis HPLC Quantification of this compound Sampling->HPLC_Analysis Data_Analysis Calculation of Titer, Yield, and Productivity HPLC_Analysis->Data_Analysis Performance_Comparison Comparative Analysis of Strains Data_Analysis->Performance_Comparison

Caption: A typical experimental workflow for comparing different microbial strains for this compound production.

Conclusion

The landscape of microbial this compound production is diverse and rapidly evolving. While Aspergillus terreus remains the industrial stalwart, its morphological limitations have spurred the development of promising alternatives. Ustilago maydis, with its yeast-like growth and high achievable yields, stands out as a strong contender for future industrial processes. Furthermore, the continuous advancements in metabolic engineering of E. coli and S. cerevisiae are paving the way for highly efficient and customizable production platforms. The choice of microbial strain will ultimately depend on a variety of factors, including the desired production scale, the available feedstock, and the specific economic and process constraints of the application.

References

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  • Park, J. H., et al. (2019). Production of this compound from acetate by engineering acid-tolerant Escherichia coli W. Journal of Biotechnology, 305, 33-40. [Link]

  • Harder, B. J., et al. (2016). Model-based metabolic engineering enables high yield this compound production by Escherichia coli. Metabolic Engineering, 38, 126-137. [Link]

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The Competitive Landscape of Itaconic Acid Production: An Economic Analysis of Feedstock Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Itaconic Acid - A Bio-based Platform Chemical with Rising Demand

This compound (IA), a dicarboxylic acid, is recognized by the US Department of Energy as one of the top 12 bio-based platform chemicals.[1][2] Its versatile chemical structure, featuring a conjugated double bond and two carboxyl groups, makes it a valuable precursor for the synthesis of a wide array of polymers, resins, and specialty chemicals.[3][4] The growing demand for sustainable and biodegradable materials has positioned this compound as a key player in the transition towards a circular bioeconomy.[1][2] The global this compound market is on an upward trajectory, with projections indicating significant growth in the coming years, driven by its increasing application in synthetic latex, unsaturated polyester resins, and as a green alternative to petroleum-derived chemicals like acrylic acid.[5][6][7]

Currently, the industrial production of this compound primarily relies on the fermentation of sugars by the filamentous fungus Aspergillus terreus.[3][8] However, the economic viability of this process is heavily influenced by the cost of the feedstock, which can account for a significant portion of the total production cost.[9] This has spurred intensive research into the utilization of cheaper, renewable, and non-food-based feedstocks to improve the cost-competitiveness of bio-based this compound. This guide provides a comprehensive economic analysis of this compound production from various feedstocks, offering a comparative overview for researchers, scientists, and drug development professionals to make informed decisions in process development and optimization.

Comparative Economic Analysis of Feedstocks

The choice of feedstock is a critical determinant of the economic feasibility of this compound production. This section compares the performance of different feedstocks, including conventional sugars, lignocellulosic biomass, crude glycerol, and starch-based materials, with supporting data on yields, titers, and downstream processing considerations.

Conventional Sugars (Glucose and Sucrose)

Glucose and sucrose are the most common and well-established carbon sources for Aspergillus terreus fermentation, often achieving high product titers.[8] While reliable, the use of purified sugars presents a significant cost barrier to economical large-scale production.[3][8]

Advantages:

  • High conversion yields and product titers have been reported, with some processes reaching over 100 g/L.[10][11]

  • Well-understood and optimized fermentation processes.

Disadvantages:

  • High cost of purified sugars significantly impacts the overall production cost.[8][9]

  • Competition with the food industry for raw materials raises sustainability concerns.

Lignocellulosic Biomass

Lignocellulosic biomass, such as agricultural residues (e.g., sugarcane bagasse, corn stover) and forestry waste, represents an abundant, low-cost, and non-food feedstock for this compound production.[10][12] However, its complex structure necessitates a pretreatment step to release fermentable sugars, which adds to the process complexity and cost.[10]

Advantages:

  • Abundant and inexpensive raw material, reducing feedstock-related costs.[9][12]

  • Enhances the sustainability profile of this compound production.

Disadvantages:

  • Requires intensive pretreatment (e.g., acid or enzymatic hydrolysis) to break down lignin and hemicellulose, which can be costly.[10]

  • Pretreatment can generate inhibitory compounds (e.g., furfural, hydroxymethylfurfural) that can negatively impact microbial growth and productivity.[8][13]

  • Lower this compound titers and yields are often observed compared to conventional sugars.[10]

A techno-economic analysis of a biorefinery co-producing this compound and electricity from sugarcane bagasse and trash demonstrated that cheaper feedstocks could significantly reduce the production cost.[12]

Crude Glycerol

Crude glycerol is a major byproduct of the biodiesel industry, and its increasing availability has made it an attractive, low-cost feedstock for microbial fermentation.[1][8] Several studies have demonstrated the potential of using crude glycerol for this compound production by various microorganisms.[8]

Advantages:

  • Low cost and readily available as a waste stream from biodiesel production.[1][8]

  • Valorization of a waste product contributes to a circular economy.

Disadvantages:

  • Crude glycerol often contains impurities (e.g., methanol, salts, and fatty acids) that can inhibit microbial growth and product formation.[1]

  • May require a purification step before use, adding to the overall cost.

  • This compound titers from glycerol are generally lower than those from glucose. For instance, a study using A. terreus reported a titer of 27.6 g/L from glycerol.[8]

Starch-Based Feedstocks

Starch-rich materials, such as corn starch, wheat flour, and food waste, are another promising category of feedstocks for this compound production.[10][14] These substrates can be hydrolyzed to glucose, which is then fermented to this compound.

Advantages:

  • Can be more cost-effective than purified glucose.[15]

  • Utilization of food waste as a feedstock addresses environmental concerns and provides a low-cost carbon source.[8][14]

Disadvantages:

  • Requires an enzymatic hydrolysis step to convert starch to glucose, which adds to the processing costs.

  • The composition of food waste can be highly variable, posing challenges for process consistency.

A study using a thermophilic A. terreus strain achieved an this compound titer of 41.1 g/L from the hydrolysates of food waste, demonstrating its potential as a viable feedstock.[8] Another study reported a maximum titer of 15.6 g/L from corn starch using Aspergillus niveus.[10]

Quantitative Data Summary

The following table summarizes the key performance indicators for this compound production from different feedstocks, based on data from various studies.

FeedstockMicroorganismTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Glucose Aspergillus terreus>100--[10]
Glucose Aspergillus terreus1600.580.57[11]
Lignocellulosic Hydrolysate Aspergillus terreus27.7--[8]
Cellulose Co-culture of Trichoderma reesei and Ustilago maydis340.16-[10]
Crude Glycerol Aspergillus terreus27.6--[8]
Algal Biomass Hydrolysate & Glycerol Aspergillus niveus31.5--[10]
Starchy Food Waste Aspergillus terreus41.10.27-[10]
Corn Starch Aspergillus niveus15.6--[10]
Thick Juice (from sugar beets) Ustilago cynodontis106.40.50 (g/g sucrose)0.72[16]
Acetate Ustilago maydis970.41-[17]

Experimental Protocols

This compound Production from Lignocellulosic Hydrolysate

This protocol outlines a general procedure for producing this compound from lignocellulosic biomass, such as sugarcane bagasse.

Methodology:

  • Pretreatment: The lignocellulosic biomass is first subjected to a pretreatment step, such as dilute acid hydrolysis, to break down the complex structure and release fermentable sugars.

  • Detoxification: The resulting hydrolysate may contain inhibitory compounds. A detoxification step, such as treatment with a cation exchange resin, can be employed to remove these inhibitors.[8]

  • Fermentation: The detoxified hydrolysate is used as the carbon source in a fermentation medium containing essential nutrients for the growth of the microorganism (e.g., Aspergillus terreus or Ustilago maydis). The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.

  • Downstream Processing: After fermentation, the this compound is recovered from the broth. This typically involves separating the biomass, followed by purification steps such as crystallization, precipitation, or adsorption.[18][19]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells and other solids. The supernatant is then filtered through a 0.22 µm syringe filter.

  • HPLC Analysis: The filtered sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector.

  • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 0.005 M H₂SO₄), is used for separation.

  • Detection: this compound is detected by its absorbance at a specific wavelength (e.g., 210 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

Visualizing the Production and Economic Landscape

This compound Production Workflow from Different Feedstocks

Itaconic_Acid_Production cluster_feedstocks Feedstocks cluster_pretreatment Pre-treatment / Hydrolysis cluster_fermentation Fermentation cluster_downstream Downstream Processing Glucose Conventional Sugars (Glucose, Sucrose) Direct Direct Use Glucose->Direct Lignocellulose Lignocellulosic Biomass Pretreatment Pretreatment & Detoxification Lignocellulose->Pretreatment Glycerol Crude Glycerol Purification Purification Glycerol->Purification Starch Starch-Based (Food Waste, Corn Starch) Hydrolysis Enzymatic Hydrolysis Starch->Hydrolysis Fermentation Microbial Fermentation (e.g., A. terreus, U. maydis) Pretreatment->Fermentation Hydrolysis->Fermentation Purification->Fermentation Direct->Fermentation Separation Biomass Separation Fermentation->Separation Purification2 Purification (Crystallization, Adsorption) Separation->Purification2 Product This compound Purification2->Product

Caption: Workflow for this compound production from various feedstocks.

Key Economic Drivers in this compound Production

Economic_Drivers center Economic Viability of This compound Production Market Market Price of This compound center->Market Feedstock Feedstock Cost Feedstock->center Conversion Conversion Efficiency (Titer, Yield, Productivity) Conversion->center Downstream Downstream Processing Cost Downstream->center

Caption: Key factors influencing the economics of this compound production.

Conclusion and Future Outlook

The economic viability of this compound production is intricately linked to the choice of feedstock. While conventional sugars offer high yields, their cost remains a significant hurdle. Lignocellulosic biomass, crude glycerol, and starch-based feedstocks present promising low-cost alternatives, but challenges related to pretreatment, impurities, and lower conversion efficiencies need to be addressed. Techno-economic analyses consistently highlight that reducing feedstock and downstream processing costs are crucial for making bio-based this compound competitive with its petroleum-derived counterparts.[9][12][18]

Future research should focus on developing more robust microbial strains that can efficiently utilize a wider range of low-cost feedstocks with minimal pretreatment. Metabolic engineering and synthetic biology approaches hold immense potential for improving the yield, titer, and productivity of this compound production.[8][10] Furthermore, the development of more efficient and cost-effective downstream processing technologies is essential to reduce the overall production cost.[18][19] By addressing these challenges, the bio-based production of this compound can be firmly established as a cornerstone of a sustainable chemical industry.

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A Head-to-Head Comparison of Itaconic Acid and Citric Acid Applications: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bio-based chemicals, itaconic acid and citric acid stand out as versatile and sustainable platform molecules. Both are organic acids produced through fermentation, yet their distinct chemical structures dictate a fascinating divergence in their applications and performance. This guide provides an in-depth, head-to-head comparison of itaconic and citric acid, offering experimental insights and quantitative data to inform researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Chemical Structure and Properties

The fundamental differences in the applicability of itaconic and citric acid stem from their unique molecular architectures. This compound is an unsaturated dicarboxylic acid featuring a reactive vinyl group, making it an excellent candidate for addition polymerization. Citric acid, a tricarboxylic acid with a central hydroxyl group, is well-suited for condensation reactions, such as polyester synthesis.

Production Overview

Both acids are predominantly produced via microbial fermentation, representing a shift from petrochemical-based feedstocks.

FeatureThis compoundCitric Acid
Primary Microorganism Aspergillus terreusAspergillus niger
Typical Substrate Sugars (e.g., glucose, molasses)Sugars (e.g., molasses, corn starch)
Production Method Submerged FermentationSubmerged Fermentation

Polymer Synthesis: A Tale of Two Polymerization Pathways

The most significant divergence between itaconic and citric acid is in polymer science. This compound's vinyl group allows it to act as a direct substitute for petroleum-derived monomers like acrylic or methacrylic acid in addition polymerization.[1][2] Citric acid, lacking this unsaturation, is primarily used as a crosslinker or monomer in the synthesis of polyesters and other thermoset polymers through condensation reactions.[3][4]

G cluster_itaconic This compound Polymerization cluster_citric Citric Acid Polymerization IA_monomer This compound Monomer Addition_Polymerization Addition Polymerization (Free Radical) IA_monomer->Addition_Polymerization Polyitaconic_Acid Poly(this compound) (Vinyl Backbone) Addition_Polymerization->Polyitaconic_Acid CA_monomer Citric Acid Monomer Condensation_Polymerization Condensation Polymerization (Esterification) CA_monomer->Condensation_Polymerization Diol Diol (e.g., Glycerol) Diol->Condensation_Polymerization Polyester Polyester (Ester Linkages) Condensation_Polymerization->Polyester

Comparative Performance of Derived Polymers

The resulting polymers exhibit distinct properties and applications. Poly(this compound) and its derivatives are finding use in superabsorbent polymers, elastomers, and as alternatives to poly(acrylates).[5] Citric acid-based polyesters are widely explored for biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and biodegradability.[6][7]

PropertyThis compound-Based PolymersCitric Acid-Based Polyesters
Polymerization Type Addition PolymerizationCondensation Polymerization
Backbone Structure Carbon-carbon chainPolyester linkages
Key Applications Superabsorbents, elastomers, adhesives, coatings.[5]Biodegradable thermosets, drug delivery, tissue engineering.[7]
Tensile Strength Variable, can be tailored (e.g., elastomers with 2.8-15.7 MPa).[8]Can reach up to 87.5 MPa for certain formulations.
Glass Transition Temp. (Tg) Can be tuned (e.g., -40°C to 14°C for functionalized monomers).[9]Dependent on crosslinking, can be over 130°C.
Experimental Protocol: Synthesis of a Citric Acid-Based Polyester

This protocol describes the synthesis of a poly(glycerol citrate) elastomer via melt polycondensation.[8][10]

Materials:

  • Anhydrous citric acid (≥99.5%)

  • Glycerol (≥99.5%)

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., flat-bottom test tube)

  • Vacuum oven

Procedure:

  • Monomer Preparation: Weigh equimolar amounts of anhydrous citric acid and glycerol. For a 1:1 molar ratio, combine the reactants in the reaction vessel.[8]

  • Melt Polycondensation: Place the vessel on the magnetic stirrer with heating. Heat the mixture to 120-140°C with continuous stirring. Water will be produced as a byproduct of the esterification reaction.[8]

  • Pre-polymer Formation: Continue the reaction for approximately 60 minutes or until the mixture becomes viscous and clear, indicating the formation of a pre-polymer.

  • Curing: Transfer the pre-polymer into a mold (e.g., a petri dish) and place it in a vacuum oven. Cure at 80-120°C for 24-48 hours. The curing time and temperature will influence the degree of crosslinking and the final mechanical properties of the elastomer.[7]

  • Characterization: The resulting polyester can be characterized using Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester bonds.[8]

Resins and Adhesives: Enhancing Performance and Stability

In the formulation of resins and adhesives, this compound provides a distinct advantage due to its ability to copolymerize and act as a crosslinking agent.[11] Its incorporation into polymer chains can significantly improve adhesion, flexibility, and water resistance.[11] Itaconic anhydride, a derivative, is particularly effective in improving the storage stability and cure speed of cyanoacrylate adhesives.[12]

A study on a fully bio-based thermoset adhesive precursor from this compound and propylene glycol reported adhesion strengths of 53.6 ± 1.5 kPa for an acryl-wood system and 83.4 ± 4.4 kPa for an acryl-glass system.[13] Another study on a dual-cure adhesive using an this compound-based oligomer achieved an adhesive strength of 10.7 MPa.[14]

Citric acid is less commonly used as a primary component in high-strength adhesives but can be used to formulate bio-based adhesives, often in combination with other materials like starch. Its role is more related to its crosslinking ability with hydroxyl-rich polymers.

Chelation: Binding Metal Ions

Both citric and this compound are effective chelating agents, capable of binding to metal ions and preventing their undesirable reactions, such as oxidation or precipitation.[15][16] This property is valuable in food preservation, water treatment, and cleaning applications.

Citric acid is a well-established and powerful chelating agent, particularly for calcium, and is often used to prevent the formation of limescale.[17] Its three carboxyl groups and one hydroxyl group allow for the formation of stable complexes with a variety of metal ions including Cu, Cd, Cr, Pb, Ni, Al, Hg, and As.[18] The optimal chelating activity of citric acid is typically observed in a pH range of 4 to 7.[16]

While this compound also possesses chelating abilities due to its two carboxyl groups, citric acid is generally considered a more potent and versatile chelating agent in many applications.[15] However, polymers derived from this compound, known as polyitaconates, are highly effective chelators for ions like calcium and magnesium.[19]

Comparative Chelation Efficiency
Chelating AgentTarget Metal(s)Application ContextEfficacy
Citric Acid Ca, Pb, Cd, Cu, Ni, ZnFood preservation, cleaning, calcinosis treatment, soil remediation.[17][20]Superior to sodium thiosulfate for dissolving calcium salts; effective in mobilizing heavy metals from soil.[17][20]
This compound Divalent CationsCo-monomer in polymers for water treatment and detergents.Effective, particularly when polymerized (polyitaconates).[19]
Experimental Protocol: Comparing Chelating Activity (In Vitro)

This protocol provides a framework for comparing the iron (Fe²⁺) chelating activity of this compound and citric acid using the ferrozine assay.

Materials:

  • This compound solution (e.g., 10 mM)

  • Citric acid solution (e.g., 10 mM)

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (562 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the chelating agent (this compound or citric acid, diluted from the stock solution).

  • Initiation: Add 25 µL of FeCl₂ solution to each well to initiate the chelation reaction. Mix and incubate for 10 minutes at room temperature.

  • Color Development: Add 50 µL of ferrozine solution to each well. Ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.

  • Measurement: After a 10-minute incubation, measure the absorbance at 562 nm using a microplate reader. A lower absorbance indicates higher chelating activity, as less Fe²⁺ was available to react with ferrozine.

  • Calculation: Calculate the percentage of chelation efficiency using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without a chelating agent and A_sample is the absorbance with the chelating agent.

Biomedical and Pharmaceutical Applications: From Antimicrobials to Drug Delivery

Both acids are biocompatible and have found numerous roles in the biomedical and pharmaceutical fields.[6]

This compound has gained significant attention for its role as an antimicrobial and immunomodulatory molecule.[21] It is produced by macrophages and exerts its antimicrobial effect by inhibiting key enzymes in microbial metabolism, such as isocitrate lyase.[22] This intrinsic biological activity makes it a promising candidate for developing new antimicrobial materials and drug delivery systems.[21] For instance, this compound-based hydrogels and nanoparticles are being explored for pH-sensitive drug release.[6][23][24]

Citric Acid is a cornerstone excipient in the pharmaceutical industry due to its multifunctionality.[3][25] It is widely used as a:

  • Taste-masking agent and for effervescence: Its tart taste and reaction with carbonates are used in many oral formulations.[3]

  • Buffering agent: To maintain the pH and stability of formulations.

  • Crosslinker: For creating biodegradable polymers for drug delivery and tissue engineering.[3]

  • Co-former: To create co-amorphous drug formulations, enhancing the solubility and dissolution of poorly soluble drugs.[25]

  • Anticoagulant: In the form of citrate, it chelates calcium ions, preventing blood clotting.

Antimicrobial Activity: A Key Distinction

While both are organic acids and can lower pH to inhibit microbial growth, this compound possesses a specific, targeted antimicrobial mechanism.

FeatureThis compoundCitric Acid
Antimicrobial Mechanism Inhibition of isocitrate lyase, a key enzyme in the glyoxylate shunt of pathogens.[22]Primarily through pH reduction and metal ion chelation, creating an unfavorable environment for microbial growth.
MIC (E. coli) Synergistic with acidity; MIC drops significantly at lower pH.[26]Generally requires higher concentrations for similar antimicrobial effect compared to more potent organic acids.
Immunological Role Produced by macrophages as an innate immune metabolite.[26]Not a primary immune effector molecule.

A study on the antimicrobial activity of itaconate found its Minimum Inhibitory Concentration (MIC₉₀) against S. Typhimurium to be 3.7 mM at pH 6.0, which is within the concentration range found in cellular vacuoles.[26]

Conclusion

This compound and citric acid, while both bio-based dicarboxylic and tricarboxylic acids respectively, offer distinct advantages based on their chemical structures.

  • Choose this compound when your application requires addition polymerization to form polymers with a carbon-carbon backbone, such as in the development of novel elastomers, superabsorbents, or as a bio-based alternative to acrylates in adhesives and coatings . Its intrinsic antimicrobial properties also make it a strong candidate for advanced biomedical materials.

  • Choose Citric Acid for applications involving polyester synthesis and the creation of biodegradable thermosets. Its exceptional and versatile role as a pharmaceutical excipient for taste-masking, effervescence, buffering, and enhancing drug solubility is well-established. Furthermore, it is a highly effective and widely used chelating agent in various industries.

The choice between these two platform chemicals will ultimately depend on the desired polymerization pathway, the required functional groups, and the specific performance characteristics needed for the final application. As research continues to uncover the full potential of these bio-based molecules, their roles in creating sustainable and high-performance materials are set to expand.

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A Senior Application Scientist's Guide to Assessing the Biodegradability of Itaconic Acid Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of sustainable polymers, itaconic acid-derived polymers present a compelling bio-based alternative to conventional plastics. Produced from the fermentation of renewable resources, these polymers offer a tunable platform for a wide range of applications, from biomedical devices to eco-friendly packaging.[1] However, a critical aspect of their utility lies in their end-of-life scenario: biodegradability. This guide provides an in-depth technical comparison of the biodegradability of this compound polymers against established bioplastics like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs), supported by experimental data and standardized testing methodologies.

Understanding the Biodegradation of this compound Polymers

This compound, a dicarboxylic acid with a reactive vinyl group, can be polymerized through various pathways to create polyesters, polyamides, and other polymer families. The inherent biodegradability of this compound polymers is primarily attributed to the presence of hydrolytically susceptible ester bonds within their backbone, a feature they share with other biodegradable polyesters like PLA and PHAs.[2][3] The degradation process is a multi-stage event initiated by abiotic hydrolysis, followed by enzymatic action from microorganisms, ultimately breaking down the polymer into carbon dioxide, water, and biomass.[4][5]

Mechanisms of Degradation: Hydrolysis and Enzymatic Action

The initial and often rate-limiting step in the degradation of many this compound-based polyesters is hydrolysis . The ester linkages are cleaved by water, a process that can be influenced by pH and temperature. For instance, studies on a poly(lactide)-itaconate (PLA-ITA) conjugate demonstrated that hydrolysis occurs via random cleavage of ester bonds, leading to the formation of this compound, lactic acid, and various oligomers.[2] The rate of this hydrolysis was observed to be faster at a neutral pH of 7.4 compared to a more acidic pH of 5.3.[2] This susceptibility to hydrolysis is a key feature that can be tuned. For example, polylactam esters derived from this compound have been shown to exhibit faster hydrolytic degradation compared to commercial PLA.[6]

Following initial hydrolysis, which reduces the polymer's molecular weight, microorganisms can further break down the smaller oligomers and monomers. This enzymatic degradation is carried out by a diverse range of microbes found in environments like soil and compost, which secrete enzymes such as lipases and proteases that can metabolize the polymer fragments.[7][8] Research on poly(aspartic acid-itaconic acid) (PAI) copolymers, for instance, has shown significant biodegradation by miscellaneous microbes from natural water, with a degradation rate of 79.5% within 28 days.[9] However, the specific enzymes that are most effective against different types of polyitaconates are still an active area of research. Some studies suggest that the presence of certain structural features, such as C-N bonds in the polymer backbone, can enhance biodegradability.[9]

It's important to note that the structure of the this compound polymer plays a crucial role in its degradation profile. For example, increasing the this compound content in poly(aspartic acid-itaconic acid) copolymers has been found to significantly reduce their biodegradability.[9]

Comparative Biodegradability: this compound Polymers vs. PLA and PHAs

A direct, quantitative comparison of the biodegradability of a wide range of this compound polymers against PLA and PHAs under standardized conditions is still an emerging field of study. However, available data from studies on specific this compound copolymers and related materials provide valuable insights.

Performance in Composting Environments (ASTM D6400 & ISO 14855)

Standardized tests like ASTM D6400 and ISO 14855 are critical for evaluating the compostability of plastics. These tests measure the conversion of the polymer's carbon to carbon dioxide under controlled composting conditions.[9][10] For a material to be certified as compostable, it must typically achieve at least 90% biodegradation within 180 days, disintegrate into small pieces, and show no ecotoxicity.[9]

While specific ASTM D6400 or ISO 14855 certification data for a broad range of this compound homopolymers are not widely published, studies on related materials offer a promising outlook. For example, a study on poly(aspartic acid-itaconic acid) copolymers showed a high degree of biodegradability, with CO2 evolution tests indicating 79.5% degradation in 28 days.[4] This suggests that certain this compound-based copolymers have the potential to meet the requirements of these standards.

In comparison, PLA is known to be compostable under industrial composting conditions (typically at elevated temperatures of around 58°C).[11] Studies have shown that PLA can achieve over 80% biodegradation in about 50 days under ISO 14855-2 conditions.[12] PHAs are also known for their excellent biodegradability in various environments, including compost, soil, and marine settings.[11]

PolymerBiodegradation RateStandard Test Method (if specified)Reference
Poly(aspartic acid-itaconic acid) 79.5% in 28 daysCO2 evolution test[4]
Polylactic Acid (PLA) >80% in approx. 50 daysISO 14855-2[12]
Polyhydroxyalkanoates (PHAs) Generally high in compostGeneral literature[11][13]

Table 1: Comparative Biodegradation Rates in Composting Environments. This table summarizes available data on the biodegradation rates of an this compound copolymer, PLA, and PHAs in composting environments. Direct comparisons under identical conditions are limited.

Degradation in Soil Environments (Soil Burial Tests)

Soil burial tests provide insights into the degradation of polymers in a natural, terrestrial environment. These tests typically measure the weight loss of a polymer sample over time when buried in soil.

For comparison, studies on PLA have shown variable degradation rates in soil, with temperature being a significant factor.[14] One study reported approximately 90% weight loss of PLA after 90 days in a simulated landfill environment at 61°C.[15] Another study on PLA/chitosan biocomposites showed that the rate of degradation in soil could be enhanced by blending with other materials.[16] Studies on aliphatic-aromatic polyesters have also demonstrated significant weight loss in soil burial tests, with one study showing around 90% degradation in six weeks for a BTA film.[17]

PolymerWeight LossTest DurationSoil ConditionsReference
Polylactic Acid (PLA) ~90%90 daysSimulated landfill (61°C)[15]
Aliphatic-Aromatic Polyester (BTA) ~90%6 weeksGarden soil[17]

Table 2: Representative Weight Loss Data from Soil Burial Tests. This table provides examples of weight loss for PLA and another biodegradable polyester in soil burial tests. Data for a broad range of this compound polymers is needed for a direct comparison.

Experimental Protocols for Assessing Biodegradability

To rigorously assess the biodegradability of this compound polymers, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key experiments.

Protocol for Determining Aerobic Biodegradation in a Controlled Composting Environment (Based on ISO 14855)

This method determines the ultimate aerobic biodegradability of a plastic material under controlled composting conditions by measuring the evolved carbon dioxide.

Methodology:

  • Preparation of the Test Material and Compost: The this compound polymer is prepared in a form that maximizes surface area, such as a powder or thin film. A mature, stabilized compost is used as the inoculum.

  • Test Setup: The test material is mixed with the compost and placed in a composting vessel. Control vessels containing only compost and vessels with a reference material (e.g., cellulose) are also prepared.

  • Incubation: The vessels are incubated under controlled conditions of temperature (typically 58 ± 2°C), moisture (around 50-60%), and aeration to ensure aerobic conditions.[8][18]

  • CO2 Measurement: The air exiting each vessel is passed through a system to trap and quantify the evolved CO2. This can be done gravimetrically (using soda lime) or with an infrared analyzer.[18]

  • Calculation of Biodegradation: The cumulative amount of CO2 evolved from the test material is measured over time (up to 180 days). The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical amount of CO2 that can be produced from the material, which is determined from its elemental composition. A material is considered compostable if it reaches 90% biodegradation.[18]

Causality Behind Experimental Choices: The controlled conditions of this test are designed to simulate an optimized industrial composting environment, providing a reproducible and standardized assessment of a material's potential to be composted. The use of a reference material like cellulose validates the activity of the microbial population in the compost.

ISO_14855_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Polymer Sample (Powder/Film) C Mix Polymer and Compost A->C B Prepare Mature Compost (Inoculum) B->C D Place in Composting Vessel C->D F Controlled Temperature (58°C) D->F G Controlled Moisture & Aeration D->G E Prepare Control & Reference Vessels E->G H Measure Evolved CO2 G->H I Calculate % Biodegradation H->I Soil_Burial_Test A Prepare & Weigh Polymer Sample B Bury Sample in Defined Soil A->B C Incubate at Controlled Temperature & Moisture B->C D Retrieve Samples at Intervals C->D E Clean, Dry & Weigh Retrieved Samples D->E F Calculate % Weight Loss E->F

Soil Burial Test Workflow

Analysis of Degradation Byproducts

Understanding the byproducts of degradation is crucial to ensure that the polymer breaks down into non-toxic substances. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this analysis.

A study on the degradation of a PLA-itaconic acid conjugate utilized NMR and mass spectrometry to identify the degradation products. The analysis revealed the presence of monomeric lactic acid and this compound, as well as oligomers of these two molecules. [2]

Future Outlook and Research Directions

The field of this compound-based biodegradable polymers is ripe with opportunities for further research and development. Key areas for future investigation include:

  • Direct Comparative Studies: There is a critical need for studies that directly compare the biodegradability of a wider range of this compound polymers (including homopolymers and various copolymers) with PLA and PHAs under standardized ASTM and ISO protocols.

  • Enzyme Specificity: Identifying the specific enzymes and microbial consortia that are most effective at degrading different types of polyitaconates will be crucial for developing enhanced biodegradation strategies. [7][8]* Structure-Property-Degradation Relationships: A deeper understanding of how the molecular architecture of this compound polymers (e.g., monomer composition, crystallinity, molecular weight) influences their degradation kinetics is needed to design polymers with tailored degradation profiles.

  • Degradation in Diverse Environments: Expanding biodegradability testing to include marine and anaerobic environments will provide a more complete picture of the environmental fate of these materials.

References

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A Senior Application Scientist's Comparative Guide to Crosslinking Agents: Itaconic Acid vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Crosslinking in Advanced Biomaterials

In the landscape of polymer science, particularly within the realms of drug delivery and tissue engineering, the architecture of a polymer network is paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, transforms soluble or thermoplastic polymers into three-dimensional, insoluble, and more robust networks. The choice of crosslinking agent is a critical decision that dictates the final material's mechanical strength, degradation kinetics, swelling behavior, and, most importantly, its biocompatibility.

This guide provides an in-depth comparison of itaconic acid (IA), a bio-based and versatile monomer, with other prevalent crosslinking agents: glutaraldehyde (GTA), genipin (GP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). As a Senior Application Scientist, my objective is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, offering a self-validating framework for your own research and development. We will explore the mechanisms of action, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your polymer system design.

Chapter 1: Understanding the Crosslinking Mechanisms

The efficacy of a crosslinking agent is rooted in its chemical reactivity with the functional groups present on the polymer chains. Here, we dissect the distinct mechanisms of our selected agents.

This compound (IA): The Versatile Bio-Based Crosslinker

This compound, a dicarboxylic acid with a reactive methylene group, offers multiple pathways for crosslinking, making it a highly adaptable building block for functional polymers.[1][2][3]

  • Radical Polymerization: The vinyl group of IA can participate in free-radical polymerization, often initiated by UV light or thermal initiators, to form carbon-carbon bonds between polymer chains.[4][5] This is a common method for creating hydrogels from IA-containing copolymers.[6]

  • Michael Addition: The α,β-unsaturated carbonyl moiety in IA is an excellent Michael acceptor. It can react with nucleophiles like primary amines (aza-Michael addition) or thiols (thiol-Michael addition) under mild conditions.[5][7] This allows for the formation of crosslinks without the need for radical initiators, which can be beneficial for encapsulating sensitive biologics.

  • Condensation Reactions: The two carboxylic acid groups can form ester bonds with hydroxyl groups on other polymer chains, although this often requires catalysts and heat. In some systems, IA can form a single ester linkage but requires a co-catalyst like sodium hypophosphite to form true crosslinks between cellulose molecules.[8]

Itaconic_Acid_Crosslinking cluster_IA This compound in Polymer Chain cluster_mechanisms Crosslinking Pathways cluster_result Crosslinked Network IA Polymer-IA (-C(CH2COOH)=CH2) Network 3D Polymer Network IA->Network Radical Radical Initiator (UV, Thermal) Radical->IA Radical Polymerization Amine Primary Amine (R-NH2) Amine->IA Aza-Michael Addition Hydroxyl Hydroxyl Group (R-OH) + Catalyst Hydroxyl->IA Esterification

Caption: Mechanisms of this compound Crosslinking.

Glutaraldehyde (GTA): The Efficacious Standard

Glutaraldehyde is a highly efficient crosslinker that reacts readily with primary amine groups (e.g., lysine residues in proteins).[9][10][11] The reaction forms Schiff bases, which can further react to create stable, complex crosslinks.[12] While its high reactivity is an advantage for achieving rapid and robust crosslinking, residual unreacted GTA is highly cytotoxic, which is a major limitation for biomedical applications.[13][14]

Genipin (GP): The Natural and Biocompatible Alternative

Derived from the fruit of Gardenia jasminoides, genipin has emerged as a significantly safer alternative to glutaraldehyde.[8][15] Its cytotoxicity is reported to be 5,000 to 10,000 times lower than GTA.[15] Genipin's primary crosslinking mechanism involves a two-step process. First, it undergoes a ring-opening reaction initiated by a nucleophilic attack from a primary amine group on a polymer chain. This is followed by a second nucleophilic attack from another amine group, forming a stable heterocyclic linkage.[16][17][18][19] This reaction is generally slower than with glutaraldehyde.[20]

EDC: The Zero-Length Connector

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning no part of the crosslinker molecule is incorporated into the final bond.[21] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[21][22][23] The efficiency of EDC crosslinking is highly pH-dependent, with optimal performance typically in acidic conditions (pH 4.5-5.5).[21][24] To increase efficiency and stability of the intermediate, EDC is often used in conjunction with N-hydroxysuccinimide (NHS).[5][25]

Crosslinking_Mechanisms cluster_polymers Polymer Functional Groups cluster_agents Crosslinking Agents cluster_bonds Resulting Linkage Amine Amine Group -NH2 GTA Glutaraldehyde (GTA) Amine->GTA reacts with GP Genipin (GP) Amine->GP reacts with Amide {Amide Bond (Zero-Length)} Amine->Amide Carboxyl Carboxyl Group -COOH EDC EDC/NHS Carboxyl->EDC activated by Schiff {Schiff Base / Complex Linkage} GTA->Schiff Heterocyclic {Heterocyclic Amine Linkage} GP->Heterocyclic EDC->Amine reacts with

Caption: Comparative Crosslinking Agent Mechanisms.

Chapter 2: Quantitative Comparison of Crosslinking Efficiency

The "efficiency" of a crosslinker is a multi-faceted parameter. It encompasses not only the degree of crosslinking but also the resulting mechanical properties, swelling behavior, and biocompatibility of the final material. The following table summarizes key performance indicators, synthesized from various studies. Note: Direct comparison is challenging as experimental conditions (polymer type, concentration, pH, etc.) vary across the literature. The data is presented to illustrate general trends.

Parameter This compound (IA) Glutaraldehyde (GTA) Genipin (GP) EDC/NHS References
Reaction Speed Variable (fast with UV, slower with Michael addition)Very FastSlow to ModerateModerate to Fast[20]
Typical Crosslinking Degree Moderate to HighHighModerate to HighModerate to High[21]
Swelling Ratio Tunable; can be highGenerally Low (high crosslink density)ModerateModerate[2][24][25][26]
Tensile Strength Good, tunable by IA contentHighGood, comparable to GTA in some systemsGood[4][8][19]
Biocompatibility Generally GoodPoor (Cytotoxic)ExcellentGood (byproducts must be washed out)[8][15][27][28]
pH Sensitivity Polymerization can be pH-dependentEffective over a broad pH rangeEffective over a broad pH rangeHighly pH-dependent (optimal at pH 4.5-5.5)[21][24]
Source Bio-basedSyntheticNaturalSynthetic[1][15]

Chapter 3: Experimental Protocols for Performance Evaluation

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key experiments to quantitatively assess crosslinking efficiency.

Protocol: Swelling Ratio and Crosslink Density Determination

This method provides an indirect measure of the crosslink density. A lower swelling ratio generally indicates a higher degree of crosslinking.[24]

Objective: To determine the equilibrium swelling ratio (Q) and estimate the crosslink density.

Methodology:

  • Sample Preparation: Prepare disc-shaped hydrogel samples with known dimensions. Lyophilize or vacuum-dry the samples to a constant weight to determine the initial dry weight (Wd).

  • Swelling: Immerse each dried sample in a surplus of deionized water or phosphate-buffered saline (PBS) at a constant temperature (e.g., 37°C).

  • Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[29]

  • Equilibrium: Continue the process until the swollen weight remains constant over three consecutive measurements, indicating that equilibrium swelling has been reached.[30]

  • Calculation:

    • Calculate the swelling ratio (Q) using the formula: Q = (Ws_eq - Wd) / Wd , where Ws_eq is the equilibrium swollen weight.[29]

    • The crosslink density (ρc) can be estimated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.[29]

Protocol: Rheological Analysis for Mechanical Properties

Rheology provides crucial information on the viscoelastic properties of the hydrogel, including its stiffness (storage modulus, G') and its liquid-like behavior (loss modulus, G''). A higher G' value typically corresponds to a more effectively crosslinked and stiffer network.[31]

Objective: To determine the storage modulus (G') and loss modulus (G'') of the crosslinked hydrogel.

Methodology:

  • Sample Loading: Place a liquid pre-gel solution onto the plate of a rheometer equipped with a parallel plate or cone-plate geometry. Lower the geometry to the desired gap height (e.g., 1000 µm).[23]

  • Gelation Monitoring (Time Sweep): If monitoring the crosslinking process in situ, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) and monitor G' and G'' over time. The crossover point (G' = G'') is often defined as the gel point.[16][32]

  • Amplitude Sweep: Once the gel is formed, perform an amplitude (strain) sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.[17]

  • Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain. This provides a spectrum of the material's viscoelastic behavior. For a well-crosslinked gel, G' should be significantly higher than G'' and relatively independent of frequency.[17]

  • Data Analysis: Report the G' value from the plateau region of the frequency sweep as a measure of the hydrogel's stiffness.

Experimental_Workflow cluster_swelling Swelling Study cluster_rheology Rheological Analysis cluster_ftir FTIR Spectroscopy start Hydrogel Synthesis s1 Dry to constant weight (Wd) start->s1 r1 Load pre-gel on rheometer start->r1 f1 Acquire spectra of precursors & hydrogel start->f1 s2 Immerse in solvent s1->s2 s3 Weigh at intervals (Ws) s2->s3 s4 Calculate Swelling Ratio (Q) s3->s4 end Comparative Data Analysis s4->end r2 Amplitude Sweep (Determine LVR) r1->r2 r3 Frequency Sweep (Measure G' & G'') r2->r3 r4 Analyze Gel Stiffness r3->r4 r4->end f2 Identify characteristic peaks f1->f2 f3 Confirm bond formation f2->f3 f3->end

Caption: Workflow for Evaluating Crosslinking Efficiency.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique to confirm the chemical changes occurring during crosslinking by identifying the formation of new bonds or the disappearance of reactive groups.[11][33]

Objective: To qualitatively confirm the crosslinking reaction.

Methodology:

  • Sample Preparation: Prepare samples of the initial polymer, the crosslinking agent, and the final crosslinked (and purified/dried) hydrogel.

  • Spectrum Acquisition: Obtain the FTIR spectra for each sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.[34]

  • Spectral Analysis:

    • For IA (Radical Polymerization): Look for the disappearance or reduction of the C=C vinyl peak (around 1640 cm⁻¹).

    • For GTA/Genipin: Look for changes in the amide I and amide II bands of the protein and the appearance of new peaks corresponding to C=N Schiff bases or heterocyclic structures.

    • For EDC: Look for the disappearance of the characteristic carbodiimide peak (~2130 cm⁻¹) and the formation of a new amide bond (changes in amide I and II bands).[9]

Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

For any material intended for biomedical applications, assessing cytotoxicity is non-negotiable. This protocol provides a standardized method to evaluate the biological response to the crosslinked material.[35]

Objective: To assess the cytotoxicity of the crosslinked hydrogel using an extract test.

Methodology:

  • Extract Preparation: Incubate the crosslinked hydrogel sample in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) at 37°C, according to the surface area to volume ratio defined in ISO 10993-12. This creates the "extract."

  • Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts, human mesenchymal stem cells) in a 96-well plate and culture until they form a semi-confluent monolayer.[12][21]

  • Exposure: Remove the standard culture medium from the cells and replace it with the prepared hydrogel extract. Include positive (e.g., methanol solution) and negative (fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or Alamar Blue. These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[35]

  • Data Analysis: Express the viability of the cells exposed to the hydrogel extract as a percentage relative to the negative control. A significant reduction in viability indicates a cytotoxic effect.

Conclusion and Future Outlook

The selection of a crosslinking agent is a strategic decision with profound implications for the performance and safety of a polymer-based biomaterial.

  • Glutaraldehyde , while highly efficient, presents significant cytotoxicity concerns that limit its use in modern drug delivery and tissue engineering applications.

  • EDC offers a "clean" zero-length crosslink but requires careful control of reaction conditions, particularly pH, and thorough washing to remove byproducts.

  • Genipin stands out as an excellent biocompatible alternative, offering good crosslinking efficiency with minimal toxicity, though its reaction kinetics are slower.[20]

  • This compound emerges as a uniquely versatile, bio-based platform. Its multiple reaction pathways—radical polymerization, Michael addition, and condensation—provide an unparalleled level of tunability. Researchers can tailor the crosslinking strategy to the specific needs of the application, whether it requires rapid curing via UV light or gentle, initiator-free crosslinking for cell encapsulation.

For researchers and drug development professionals, the trend is unequivocally moving towards safer, more biocompatible, and sustainable materials. In this context, this compound and genipin represent the future. The ability to fine-tune mechanical properties and degradation profiles by simply altering the crosslinking mechanism makes this compound a particularly compelling choice for the next generation of advanced biomaterials. This guide serves as a foundational framework to assist you in navigating these choices with scientific rigor and confidence.

References

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. Scholars' Mine. Available from: [Link]

  • Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters?. MDPI. Available from: [Link]

  • This compound – a versatile building block for renewable polyesters with enhanced functionality. RSC Publishing. Available from: [Link]

  • How to measure crosslinking density?. ResearchGate. Available from: [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. ACS Publications. Available from: [Link]

  • Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel. ACS Publications. Available from: [Link]

  • Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering. PMC. Available from: [Link]

  • A comprehensive review on genipin: an efficient natural cross-linker for biopolymers. Springer. Available from: [Link]

  • Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review. RSC Publishing. Available from: [Link]

  • Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. PubMed. Available from: [Link]

  • Genipin and EDC crosslinking of extracellular matrix hydrogel derived from human umbilical cord for neural tissue repair. PMC. Available from: [Link]

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. Michigan Technological University Digital Commons. Available from: [Link]

  • Effective Enhancement of Water Absorbency of this compound Based-Superabsorbent Polymer via Tunable Surface—Crosslinking. MDPI. Available from: [Link]

  • Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. ResearchGate. Available from: [Link]

  • Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. Available from: [Link]

  • Cross-linking of gelatin capsules with formaldehyde and other aldehydes: an FTIR spectroscopy study. PubMed. Available from: [Link]

  • This compound and Its Applications for Textile, Pharma and Agro-Industrial Purposes. MDPI. Available from: [Link]

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. PMC. Available from: [Link]

  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council. Available from: [Link]

  • Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. PMC. Available from: [Link]

  • Effect of glutaraldehyde on thermal and mechanical properties of starch and polyvinyl alcohol blends. PMC. Available from: [Link]

  • Crosslink Density Determinations for Polymeric Materials. DTIC. Available from: [Link]

  • Recent Advances in Biotechnological this compound Production, and Application for a Sustainable Approach. PMC. Available from: [Link]

  • A COMPARATIVE STUDY BETWEEN GELATIN METHACRYLATE AND this compound FUNCTIONALIZED GELATIN HYDROGELS. Trepo. Available from: [Link]

  • This compound as a platform chemical for bio-based polymers: from green polymerization strategies to structure-driven applications. RSC Publishing. Available from: [Link]

  • (PDF) Effective Enhancement of Water Absorbency of this compound Based-Superabsorbent Polymer via Tunable Surface—Crosslinking. ResearchGate. Available from: [Link]

  • Protein polymer hydrogels: Effects of endotoxin on biocompatibility. PMC. Available from: [Link]

  • Genipin Vs. Glutaraldehyde: A Safe Crosslinking Alternative. Undersun Biomedtech. Available from: [Link]

  • Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. Asian Journal of Pharmaceutics. Available from: [Link]

  • Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue. PMC. Available from: [Link]

  • Swelling ratios of crosslinked hydrogels A–E prepared at different... ResearchGate. Available from: [Link]

  • Influence of crosslinker amount on swelling and gel properties of hectorite/poly(acrylamide/itaconic acid) nanocomposite hydrogels. ResearchGate. Available from: [Link]

  • Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study. PMC. Available from: [Link]

  • Comparison of the Effect of EDC and Glutaraldehyde as Cross-linkers on Morphology and Swelling Ratio of Gelatin/Chitosan Scaffolds for Use in Skin Tissue Engineering. ResearchGate. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Handling of Itaconic Acid: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep and intuitive understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. Itaconic acid, a versatile bio-based platform chemical, is increasingly finding its way into novel applications. While it is not acutely toxic, its acidic nature and fine, crystalline form present distinct handling challenges. This guide provides essential, immediate safety and logistical information for the use of this compound, moving beyond a simple checklist to instill a foundational understanding of why these safety protocols are critical.

The "Why" Behind the "What": Understanding the Hazards of this compound

This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] The primary risks stem from its acidic properties and its potential to form airborne dust particles.

  • Skin Irritation: Direct contact with the skin can lead to irritation, characterized by redness, itching, and inflammation.[1] Prolonged or repeated exposure can exacerbate this.

  • Serious Eye Irritation: The eyes are particularly vulnerable. Contact with this compound dust or solutions can cause significant irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of airborne this compound dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Therefore, all personal protective equipment (PPE) and handling protocols are designed to create a reliable barrier against these routes of exposure.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.

Scenario Required PPE Rationale
Handling Solid this compound (e.g., weighing, transferring powder) - Safety glasses with side shields or safety goggles- Nitrile gloves- Laboratory coat- Respiratory protection (N95 or higher) may be required if dust generation is significant or ventilation is poor.To prevent eye contact with airborne particles, skin contact, and inhalation of dust.
Preparing and Handling Aqueous Solutions of this compound - Chemical splash goggles- Nitrile gloves- Laboratory coatTo protect against splashes of the acidic solution, which can cause serious eye and skin irritation.
Large-Scale Operations or Potential for Significant Dusting/Splashing - Face shield worn over chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coverallsTo provide an enhanced level of protection for the face, body, and hands in situations with a higher risk of exposure.

A Visual Guide to PPE Selection for this compound

The following flowchart provides a logical pathway for determining the appropriate level of PPE when working with this compound.

PPE_Selection_for_Itaconic_Acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound task What is the physical form and scale of the operation? start->task solid_small Small-scale handling of solid this compound? task->solid_small Solid solution Handling aqueous solutions of this compound? task->solution Solution large_scale Large-scale operation with high potential for dust or splash? task->large_scale Large-Scale ppe_solid Required PPE: - Safety glasses/goggles - Nitrile gloves - Lab coat - Consider N95 respirator solid_small->ppe_solid Yes ppe_solution Required PPE: - Chemical splash goggles - Nitrile gloves - Lab coat solution->ppe_solution Yes ppe_large Required PPE: - Face shield over goggles - Chemical-resistant gloves - Chemical-resistant apron/coveralls large_scale->ppe_large Yes

Caption: PPE Selection Flowchart for this compound Handling.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as much about its correct use as its selection. Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your laboratory coat or apron, ensuring it is fully fastened.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Step-by-Step Protocol to Minimize Contamination
  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the gloves with your bare hands.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respirator (if worn): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Operational Plans: Handling and Disposal of this compound

Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with the solid form, to minimize the inhalation of dust.[2][4]

  • Avoid Dust Generation: When handling solid this compound, use techniques that minimize the creation of dust.[2][4] Avoid dry sweeping; instead, gently scoop or pour the material.

  • Housekeeping: Clean up spills promptly.[5] For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1][2] Avoid actions that could aerosolize the dust.

  • Personal Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Disposal Plan
  • Waste Characterization: It is the responsibility of the waste generator to determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

  • Containerization: Place waste this compound and any contaminated materials (e.g., gloves, weighing paper) into a clearly labeled, sealed container for disposal.[2][4]

  • Disposal Route: Dispose of the waste through a licensed and approved waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][2]

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely harness the potential of this compound in your research and development endeavors.

References

  • Safety Data Sheet this compound , metasci. Available at: [Link]

  • Personal Protective Equipment - Overview , Occupational Safety and Health Administration. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards , Centers for Disease Control and Prevention. Available at: [Link]

  • 1910.132 - General requirements. , Occupational Safety and Health Administration. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.